Product packaging for HBED(Cat. No.:CAS No. 35998-29-9)

HBED

Cat. No.: B1672948
CAS No.: 35998-29-9
M. Wt: 388.4 g/mol
InChI Key: GRUVVLWKPGIYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HBED is an iron chelator used for treatment of chronic iron overload and acute iron poisoning.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O6 B1672948 HBED CAS No. 35998-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVVLWKPGIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189556
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35998-29-9
Record name N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35998-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a potent hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺). This characteristic makes it a molecule of significant interest in various fields, including medicine for the treatment of iron overload disorders, as a contrast agent in magnetic resonance imaging (MRI), and in agriculture as a micronutrient fertilizer. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Pathways Overview

There are three principal synthetic routes for the production of this compound, each with distinct advantages and challenges. These pathways are:

  • Synthesis via N,N'-di(2-hydroxybenzyl)ethylenediamine Intermediate: This classic approach involves the initial synthesis of the backbone, followed by the addition of the acetic acid arms.

  • Reductive Amination of a Salan Intermediate: A more modern approach that utilizes a "salan" type ligand which is then carboxylated.

  • Mannich-type Reaction of Ethylenediaminediacetic Acid (EDDA): This method involves a one-pot reaction of EDDA with phenol and formaldehyde.

The following sections will provide detailed experimental protocols and data for each of these synthetic strategies.

Pathway 1: Synthesis via N,N'-di(2-hydroxybenzyl)ethylenediamine Intermediate

This two-step process first involves the synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine, which is then converted to the final this compound product through an amide intermediate.

Experimental Protocols

Step 1: Synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine

  • To a solution of ethylenediamine in methanol, two equivalents of salicylaldehyde are added dropwise with stirring.

  • The resulting Schiff base is not isolated but is directly reduced in situ.

  • Sodium borohydride is added portion-wise to the reaction mixture at 0°C.

  • The reaction is stirred for 2 hours, allowing it to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N,N'-di(2-hydroxybenzyl)ethylenediamine.

Step 2: Synthesis of this compound via HBEDDA intermediate

  • The N,N'-di(2-hydroxybenzyl)ethylenediamine is reacted with formaldehyde and hydrogen cyanide to form the diamide derivative, N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetamide (HBEDDA).[1][2]

  • The HBEDDA intermediate is then subjected to hydrolysis to yield this compound.[1][2]

  • Iron(III) has been shown to be an effective catalyst for this hydrolysis, with the reaction being rapid and complete.[1][2] The pseudo-first-order rate constant for the Fe(III)-catalyzed hydrolysis of HBEDDA to this compound is 3.1 x 10⁻³ s⁻¹ at 25.0 °C.[1][2]

Quantitative Data
ParameterValueReference
Yield of N,N'-di(2-hydroxybenzyl)-1,2-cyclohexanediamine80%
Rate constant for Fe(III)-catalyzed hydrolysis of HBEDDA3.1 x 10⁻³ s⁻¹[1][2]

Synthesis Workflow

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: this compound Synthesis A Ethylenediamine C Schiff Base Formation A->C B Salicylaldehyde B->C D Reduction (NaBH4) C->D E N,N'-di(2-hydroxybenzyl)ethylenediamine D->E G HBEDDA Intermediate E->G F Formaldehyde + HCN F->G H Hydrolysis (Fe(III) catalyst) G->H I This compound H->I

Caption: Pathway 1: Synthesis of this compound via an intermediate.

Pathway 2: Reductive Amination of a Salan Intermediate

This method involves the initial formation of a "salan" compound (a Schiff base derivative of salicylaldehyde and ethylenediamine), which then undergoes reductive amination with glyoxylic acid.

Experimental Protocol
  • Preparation of the Salan Compound: Ethylenediamine (0.1 mol) is dissolved in a suitable solvent (e.g., 100 ml of an alcohol). To this solution, 0.2 mol of salicylaldehyde is added portionwise. The mixture is heated for 1 hour at 50-60°C. The salan compound can be isolated by crystallization.

  • Reductive Amination: The salan compound is dissolved in a polar solvent. Glyoxylic acid and a proton acceptor (e.g., tributylamine) are added. The reaction is carried out under hydrogen pressure in the presence of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • The reaction mixture is heated and stirred for a specified time.

  • After the reaction, the catalyst is filtered off, and the solvent is evaporated.

  • The resulting solid is dissolved in water and acidified to a pH of 1.5-2.5 to precipitate the this compound product.

  • The product is collected by filtration and can be further purified by recrystallization.

Quantitative Data
ParameterValueReference
Molar ratio of salan:glyoxylic acid:tributylamine1:3:3
Hydrogen Pressure2 to 50 atm
Reaction Time4 to 48 hours
CatalystRaney Nickel or Pd/C
Overall Yield of this compound hydrochloride trihydrate75-84%
Purity (HPLC)96-98%

Synthesis Workflow

cluster_0 Step 1: Salan Formation cluster_1 Step 2: Reductive Amination A Ethylenediamine C Salan Intermediate A->C B Salicylaldehyde B->C E Hydrogenation (H2, Catalyst) C->E D Glyoxylic Acid D->E F This compound E->F

Caption: Pathway 2: Reductive Amination of a Salan Intermediate.

Pathway 3: Mannich-type Reaction of Ethylenediaminediacetic Acid (EDDA)

This pathway offers a more direct route to this compound through a Mannich-type condensation reaction.

Experimental Protocol
  • A slurry of ethylenediamine-N,N'-diacetic acid (EDDA) in water is prepared.

  • An aqueous solution of potassium hydroxide is added to the slurry.

  • An aqueous solution of formaldehyde is then added, and the mixture is stirred at room temperature until a clear solution is obtained.

  • This solution is added to phenol over a period of 30 minutes.

  • The reaction mixture is stirred at 35°C for 24 hours. During this time, the pH will typically increase from around 5.5 to 6.

  • The this compound product is formed in the reaction mixture and can be isolated and purified using standard techniques.[3]

Quantitative Data
ParameterValueReference
Reaction Temperature35°C[3]
Reaction Time24 hours[3]
Yield of o,o-HBED (as per HPLC)79.3%[3]

Logical Relationship Diagram

A EDDA D Mannich-type Reaction A->D B Formaldehyde B->D C Phenol C->D E This compound D->E

Caption: Pathway 3: Mannich-type Reaction for this compound Synthesis.

Conclusion

The synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid can be achieved through several viable pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. The classic approach via an N,N'-di(2-hydroxybenzyl)ethylenediamine intermediate is well-established, while the reductive amination of a salan intermediate offers high yields and purity. The Mannich-type reaction with EDDA presents a more direct, one-pot synthesis. This guide provides the necessary technical details to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

HBED: An In-Depth Technical Guide to its Core Iron Chelation Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent, hexadentate iron chelator that has demonstrated significant promise for the treatment of iron overload disorders. Its high affinity and selectivity for ferric iron (Fe³⁺), coupled with favorable pharmacokinetic properties, position it as a potential alternative or adjunct to existing chelation therapies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Core Mechanism of Action: High-Affinity Iron Chelation

The primary mechanism of action of this compound is its ability to form a highly stable, 1:1 coordination complex with ferric iron. This process effectively sequesters free or loosely-bound iron, preventing it from participating in deleterious redox reactions.

This compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This multidentate nature contributes to the high stability of the resulting Fe(III)-HBED complex. The formation constant (log K) for the Fe(III)-HBED complex is approximately 39.7, indicating an exceptionally strong binding affinity. This high affinity allows this compound to effectively mobilize iron from transferrin and ferritin, the body's primary iron transport and storage proteins, respectively.

Once chelated, the iron is rendered chemically inert and is readily excreted from the body, primarily through the feces and to a lesser extent, the urine.

Quantitative Data on Efficacy and Pharmacokinetics

The efficacy of this compound in promoting iron excretion has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data, facilitating comparison with the standard-of-care iron chelator, deferoxamine (DFO).

Table 1: Comparative Iron Chelation Efficacy (this compound vs. Deferoxamine)

Species/Patient PopulationAdministration RouteThis compound DoseDFO DoseIron Excretion OutcomeReference
Iron-loaded Cebus apella monkeysSubcutaneous (SC)150 µmol/kg150 µmol/kgThis compound induced more than twice the net iron excretion compared to DFO.[1]Bergeron et al., 1998
Non-iron-overloaded, bile-duct-cannulated ratsSubcutaneous (SC)150 µmol/kg150 µmol/kgThis compound resulted in a net iron excretion that was more than threefold greater than that after the same dose of DFO.[1]Bergeron et al., 1998
Thalassemia major patientsOral40 mg/kg/day-Increased urinary and fecal iron excretion.Grady et al., 1994
Thalassemia major patientsOral80 mg/kg/day-Further increased iron excretion compared to 40 mg/kg/day dose.Grady et al., 1994

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesNotesReference
Half-life (t½) Longer than DFOHumansSpecific values vary by study and administration route.General consensus in literature
Route of Excretion Primarily fecal, some urinaryHumans, AnimalsOral administration leads to significant fecal excretion of unabsorbed drug-iron complex.Grady et al., 1994
Oral Bioavailability Lower than parenteralHumansEfforts are ongoing to develop more orally bioavailable prodrugs.Bergeron et al., 1999

Signaling Pathways and Antioxidant Effects

The sequestration of iron by this compound has significant downstream effects on cellular signaling pathways, primarily by mitigating oxidative stress. Free iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding iron, this compound effectively inhibits this process.

While direct modulation of specific signaling pathways like Nrf2 or MAPK by this compound has not been extensively detailed, its potent antioxidant activity is a key component of its therapeutic effect. The reduction in reactive oxygen species (ROS) can lead to a decrease in lipid peroxidation, protein oxidation, and DNA damage, thereby protecting cells and tissues from iron-induced toxicity.

Below is a diagram illustrating the central role of this compound in preventing iron-mediated oxidative stress.

HBED_Mechanism This compound's Role in Mitigating Iron-Induced Oxidative Stress cluster_chelation Chelation Fe3 Free Iron (Fe³⁺) Complex Stable Fe(III)-HBED Complex Fenton Fenton Reaction (Fe³⁺ + O₂⁻ → Fe²⁺ + O₂) (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) Fe3->Fenton Catalyzes This compound This compound This compound->Fe3 This compound->Fenton Inhibits Excretion Excretion (Feces/Urine) Complex->Excretion ROS Reactive Oxygen Species (ROS) (e.g., •OH) Fenton->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage

Caption: this compound chelates free iron, preventing its participation in the Fenton reaction and subsequent generation of damaging reactive oxygen species.

Experimental Protocols

This section details representative methodologies for the evaluation of this compound's iron chelation efficacy.

In Vivo Evaluation in an Iron-Overloaded Rodent Model

Objective: To determine the efficacy of this compound in promoting iron excretion in a rodent model of iron overload.

Methodology:

  • Induction of Iron Overload: Male Sprague-Dawley rats are administered multiple intraperitoneal injections of iron dextran over a period of several weeks to achieve a target liver iron concentration.

  • Chelator Administration: Animals are randomly assigned to treatment groups: this compound (administered subcutaneously or orally), Deferoxamine (subcutaneous, positive control), and a vehicle control.

  • Sample Collection: Urine and feces are collected for 24-48 hours post-chelator administration in metabolic cages. At the end of the study, animals are euthanized, and liver tissue is collected.

  • Iron Quantification:

    • Urine and Feces: Iron content is determined by atomic absorption spectrophotometry.

    • Liver Tissue: Non-heme iron concentration is measured using a colorimetric ferrozine-based assay. A portion of the liver may also be fixed for histological analysis (Perls' Prussian blue staining) to visualize iron deposition.

  • Data Analysis: The net iron excretion is calculated by subtracting the iron content in the excreta of control animals from that of the treated animals.

in_vivo_workflow In Vivo Evaluation of this compound Efficacy Start Start: Iron-Overloaded Rodents Groups Randomization into Treatment Groups (this compound, DFO, Control) Start->Groups Admin Chelator Administration (SC or Oral) Groups->Admin Collection 24-48h Urine & Feces Collection Admin->Collection Euthanasia Euthanasia & Liver Tissue Collection Admin->Euthanasia Analysis Iron Quantification (Atomic Absorption, Ferrozine Assay) Collection->Analysis Euthanasia->Analysis End End: Determination of Iron Excretion Efficacy Analysis->End in_vitro_workflow In Vitro Ferritin Iron Chelation Assay Start Start: Ferritin Solution AddChelator Addition of Chelator (this compound or DFO) Start->AddChelator Incubate Incubation (37°C) AddChelator->Incubate Separate Ultrafiltration to Separate Chelator-Iron Complex Incubate->Separate Quantify Quantification of Iron in Ultrafiltrate (e.g., Ferrozine Assay) Separate->Quantify End End: Determination of % Iron Mobilized Quantify->End

References

The Unrivaled Affinity of HBED for Ferric Iron: A Technical Guide to Metal Binding and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) stands out as a hexadentate chelating agent with an exceptionally high affinity and remarkable selectivity for ferric iron (Fe³⁺). This technical guide provides an in-depth analysis of the metal-binding properties of this compound, tailored for researchers, scientists, and drug development professionals. We present a comprehensive summary of its binding constants with various metal ions, detailed experimental protocols for determining these affinities, and visual representations of key concepts and workflows to elucidate the principles behind its potent chelating activity.

Introduction

This compound is a synthetic, high-affinity iron chelator belonging to the family of polyaminocarboxylic acids. Its structure, featuring two iminodiacetate groups and two phenolic hydroxyl groups, allows it to act as a hexadentate ligand, forming a stable 1:1 octahedral complex with trivalent metal ions, most notably Fe³⁺. This powerful chelation capability has led to its investigation and use in diverse fields, from treating iron overload disorders in clinical settings to alleviating iron chlorosis in agriculture. Understanding the quantitative aspects of its metal binding affinity and selectivity is paramount for its effective application and for the development of new therapeutic agents.

Metal Binding Affinity and Selectivity

The efficacy of a chelating agent is defined by its stability constant (K) with a given metal ion, often expressed in logarithmic form (log K). A higher log K value signifies a stronger and more stable complex. This compound's defining characteristic is its extraordinarily high stability constant for Fe³⁺, which surpasses that of most other known iron chelators.

Quantitative Data on Stability Constants

The selectivity of this compound for Fe³⁺ is evident when its stability constant is compared with those for other biologically and environmentally relevant metal ions. The vast difference in log K values underscores its ability to preferentially bind Fe³⁺ even in the presence of a large excess of competing cations.

Metal IonValenceLog K (Stability Constant)Notes
Ferric Iron (Fe³⁺) +3~39.6 Exceptionally high stability.
Gallium (Ga³⁺) +316.1Significantly lower than Fe³⁺.
Copper (Cu²⁺) +215.7High stability, but orders of magnitude lower than Fe³⁺.
Zinc (Zn²⁺) +214.5Moderate stability.
Ferrous Iron (Fe²⁺) +212.5Significantly lower than Fe³⁺, important for redox considerations.
Manganese (Mn²⁺) +29.5Lower stability.
Calcium (Ca²⁺) +25.8Weakly bound.
Magnesium (Mg²⁺) +25.2Very weakly bound.

Note: The presented values are compiled from various sources and determined under specific experimental conditions (e.g., ionic strength, temperature). They serve as a comparative guide to illustrate the selectivity profile of this compound.

The Basis of Selectivity

This compound's profound selectivity for Fe³⁺ is rooted in the principles of hard and soft acids and bases (HSAB) theory. Fe³⁺ is a hard Lewis acid, characterized by its high positive charge and small ionic radius. The oxygen donor atoms in the carboxylate and, crucially, the phenolate groups of this compound are hard Lewis bases. This hard-hard interaction results in a highly stable, predominantly ionic bond. Divalent cations like Cu²⁺ and Zn²⁺ are borderline acids and form less stable complexes, while hard acids with a lower charge density, such as Ca²⁺ and Mg²⁺, form significantly weaker complexes.

Experimental Protocols for Determining Metal Binding Affinity

Accurate determination of stability constants is crucial for characterizing a chelator's properties. Potentiometric titration and spectrophotometry are two primary methods employed for this purpose.

Protocol 1: Potentiometric Titration (Calvin-Bjerrum Method)

This method determines the stability constants by monitoring the change in hydrogen ion concentration (pH) as a metal-ligand solution is titrated with a strong base.

I. Materials and Reagents:

  • This compound (high purity)

  • Metal salt solutions (e.g., FeCl₃, CuCl₂, ZnCl₂) of accurately known concentration.

  • Carbonate-free potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized.

  • Potassium chloride (KCl) or potassium nitrate (KNO₃) for maintaining constant ionic strength (e.g., 0.1 M).

  • Standardized strong acid (e.g., 0.1 M HCl).

  • High-purity, deionized, and degassed (CO₂-free) water.

  • Calibrated pH meter with a combination glass electrode (resolution of 0.1 mV or 0.001 pH units).

  • Thermostated titration vessel (e.g., at 25.0 ± 0.1 °C).

  • Inert gas supply (Argon or Nitrogen) to blanket the solution.

II. Procedure:

  • Electrode Calibration: Calibrate the pH electrode system using standard buffers (e.g., pH 4.01, 7.00, 9.21). Perform a strong acid-strong base titration (e.g., HCl with KOH) in the same ionic strength medium to determine the standard electrode potential (E°) and the electrode slope.

  • Preparation of Titration Mixtures: Prepare the following solutions in the thermostated vessel under an inert atmosphere. The total volume should be kept constant (e.g., 50.0 mL).

    • Solution A (Acid Blank): Known concentration of HCl (e.g., 2 mM) and background electrolyte (e.g., 0.1 M KCl).

    • Solution B (Ligand): Same as Solution A, but with a known concentration of this compound (e.g., 1 mM).

    • Solution C (Metal-Ligand Complex): Same as Solution B, but with a known concentration of the metal salt (e.g., 0.95 mM, ensuring a slight excess of ligand).

  • Titration: Titrate each solution with the standardized carbonate-free base. Add the titrant in small increments, allowing the pH reading to stabilize before recording the volume and pH. Collect at least 60-100 data points per titration, especially in the buffer regions.

  • Data Analysis:

    • Use the data from titrations A and B to calculate the protonation constants (pKa values) of this compound. The titration curves will show the displacement due to the deprotonation of the carboxylate and phenolic groups.

    • Use the data from titrations B and C to calculate the metal-ligand stability constants. The displacement between these curves is due to the release of protons upon complexation.

    • Employ specialized software (e.g., Hyperquad, PSEQUAD) to refine the protonation and stability constants by fitting the experimental titration data to a chemical equilibrium model.

Protocol 2: UV-Visible Spectrophotometry

This method is particularly useful for colored complexes, such as Fe³⁺-HBED, and relies on the change in absorbance upon complex formation.

I. Materials and Reagents:

  • This compound solution of known concentration.

  • FeCl₃ stock solution of known concentration.

  • pH buffers to maintain constant pH (e.g., acetate buffer for pH 4-6).

  • UV-Visible spectrophotometer with matched cuvettes (e.g., 1 cm path length).

II. Procedure (Job's Method of Continuous Variation):

  • Determine Wavelength of Maximum Absorbance (λ_max): Prepare a solution containing the Fe³⁺-HBED complex. Scan the absorbance from ~350-700 nm to find the λ_max where the complex absorbs maximally and the free ligand/metal absorb minimally.

  • Prepare Solutions: Prepare a series of solutions with a constant total molar concentration of [Fe³⁺] + [this compound], but with varying mole fractions of each component. For example, prepare 11 solutions where the mole fraction of Fe³⁺ ranges from 0.0 to 1.0 in increments of 0.1. Ensure all solutions are at the same pH and ionic strength.

  • Measure Absorbance: Measure the absorbance of each solution at the predetermined λ_max.

  • Plot and Analyze: Plot the measured absorbance versus the mole fraction of the metal. The plot will show a maximum absorbance at the mole fraction corresponding to the stoichiometry of the complex (which should be 0.5 for a 1:1 complex). The stability constant can be calculated from the absorbance data of the Job's plot or through separate titration experiments where the ligand is titrated with the metal ion.

Visualization of Concepts and Workflows

Graphical representations are invaluable for understanding complex relationships and procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this compound chelation.

Logical Diagram of this compound Selectivity

This diagram illustrates the fundamental principle of this compound's selectivity, showing its strong preference for Fe³⁺ over common divalent cations.

Caption: this compound selectively binds Fe³⁺ with high affinity, forming a stable complex.

Experimental Workflow for Potentiometric Titration

This diagram outlines the sequential steps involved in determining stability constants using potentiometric titration.

Potentiometric_Workflow cluster_titrations Perform Titrations under Inert Atmosphere start Start: Prepare Stock Solutions (Ligand, Metal, Acid, Base, Electrolyte) calibrate Calibrate pH Electrode (Buffers & Strong Acid/Base Titration) start->calibrate titrate_A Titrate Solution A (Acid Blank) calibrate->titrate_A titrate_B Titrate Solution B (Acid + Ligand) titrate_A->titrate_B titrate_C Titrate Solution C (Acid + Ligand + Metal) titrate_B->titrate_C process_pka Process Data (A & B) Calculate Ligand pKa Values titrate_B->process_pka process_logk Process Data (B & C) Calculate Metal-Ligand log K Values titrate_C->process_logk refine Refine Constants (Computer Modeling, e.g., Hyperquad) process_pka->refine process_logk->refine end End: Report pKa and log K Values refine->end

Spectroscopic Characterization of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED. This compound is a hexadentate chelating agent with significant applications in medicine, particularly as a potent iron chelator for the treatment of iron overload disorders and as a ligand in the development of MRI contrast agents. A thorough understanding of its structural and electronic properties, as elucidated by various spectroscopic techniques, is paramount for its application in drug development and scientific research.

Chemical Structure and Properties

This compound (CAS Registry Number: 35998-29-9) is a polyamino carboxylic acid with the molecular formula C₂₀H₂₄N₂O₆ and a molecular weight of 388.42 g/mol .[1][2][3][4][5] Its structure features two phenolic hydroxyl groups, two tertiary amine groups, and two carboxylic acid groups, which are responsible for its high affinity and selectivity for trivalent metal ions, particularly iron(III).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shift values for this compound were not available in the provided search results. The table structure is provided as a template for when such data is obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly those involving the phenolic rings.

Table 3: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
Data not available in search results

Note: Specific absorption maxima and molar absorptivity values for this compound were not available in the provided search results. The table structure is provided as a template.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural insights.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
388.16Data not available[M+H]⁺ (Molecular Ion)
Data not availableFragment Ions

Note: While the molecular weight is known, a detailed experimental mass spectrum with fragmentation data was not found in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the this compound molecule by detecting their characteristic vibrational frequencies.

Table 5: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic), N-H stretch (amine salt)
3000-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
1600, 1475Medium-WeakC=C stretch (aromatic)
1300-1000StrongC-O stretch (phenol, carboxylic acid), C-N stretch

Note: These are expected ranges for the functional groups present in this compound based on general IR correlation tables. Specific peak values from an experimental spectrum of this compound were not available in the search results.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate pH adjustment). The choice of solvent is critical as this compound's solubility can be pH-dependent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in a matched cuvette.

    • Record the absorbance spectrum of each this compound solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). To determine the molar absorptivity, plot absorbance versus concentration at λmax. According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar absorptivity (assuming a path length 'b' of 1 cm).

Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode. The positive ion mode is expected to show the protonated molecule [M+H]⁺.

    • To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the m/z values of the fragment ions to propose a fragmentation pathway, which can provide further structural confirmation.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in this compound.

Methodology:

  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the absorption bands and assign them to the corresponding functional group vibrations (e.g., O-H, C-H, C=O, C=C, C-O, C-N) by comparing the observed frequencies with standard IR correlation charts.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis & Purification of this compound Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis MS Mass Spectrometry (ESI-MS, MS/MS) Purity->MS IR Infrared Spectroscopy (FTIR-ATR) Purity->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Confirmation Purity Confirmation NMR->Purity_Confirmation Property_Determination Determination of Spectroscopic Properties UV_Vis->Property_Determination MS->Structure_Elucidation MS->Purity_Confirmation IR->Structure_Elucidation Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Purity_Confirmation->Final_Report Property_Determination->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a framework for the spectroscopic characterization of this compound. While specific experimental data from the literature was limited in the provided search results, the outlined protocols and data tables serve as a comprehensive template for researchers and scientists working with this important chelating agent. It is recommended to consult peer-reviewed publications for detailed experimental spectra and data when available.

References

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 35998-29-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a potent hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺).[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological implications of this compound, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is a polyanionic amine that forms a stable 1:1 complex with ferric iron.[2][3] Its structure, characterized by two hydroxybenzyl groups and two acetic acid moieties linked by an ethylenediamine backbone, allows it to effectively sequester iron. This high affinity for iron has led to its investigation for various applications, including the treatment of iron overload disorders and as a component in agricultural fertilizers to combat iron chlorosis.[1][4]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 35998-29-9[5]
Molecular Formula C₂₀H₂₄N₂O₆[5][6]
Molecular Weight 388.42 g/mol [5][6]
Appearance Off-white powder[7]
Melting Point Not consistently reported; decomposition may occur at elevated temperatures.
Solubility Low solubility in nonpolar solvents (e.g., chloroform, cyclohexane).[8] In water, its conformation involves the hydrophobic collapse of the aromatic rings.[8] The Fe-HBED complex is fully soluble in water.[1][1][8]
pKa Values The protonation constants (pKa) are crucial for understanding its chelating behavior at different pH levels. The order of basicity is generally considered to be phenolate > amino > carboxylate groups.[9][9]
Stability Constants

The efficacy of a chelating agent is determined by its stability constant with the target metal ion. This compound exhibits a remarkably high stability constant with ferric iron.

Metal IonLog K (Stability Constant)Source
Fe³⁺ 39.01 - 39.7[1][10]
Ga³⁺ (pGa³⁺ = 26.2 at pH 7.4)[9]
Cu²⁺ Lower affinity compared to Fe³⁺[1]
Ca²⁺ Low reactivity[4]
Mg²⁺ Low reactivity[4]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Method 1: Reductive Amination of a Salan Compound

This approach involves the reductive amination of glyoxylic acid with a salan-type compound (N,N'-bis(2-hydroxybenzyl)ethylenediamine).[11][12][13]

Experimental Workflow:

A Ethylenediamine C Salan Compound (N,N'-bis(2-hydroxybenzyl)ethylenediamine) A->C B Salicylaldehyde B->C F Reductive Amination C->F D Glyoxylic Acid D->F E Amine Proton Acceptor E->F G This compound F->G H Crystallization G->H I Purified this compound H->I

Caption: Synthesis of this compound via Reductive Amination.

Detailed Protocol:

  • Formation of the Salan Intermediate: N,N'-bis(2-hydroxybenzyl)ethylenediamine is synthesized by reacting ethylenediamine with salicylaldehyde.[11]

  • Reductive Amination: The salan compound is then reacted with glyoxylic acid in the presence of a hydrogen atmosphere and a catalyst (e.g., Raney Nickel), along with an amine proton acceptor.[11]

  • Isolation and Purification: The resulting this compound is isolated by filtration of the catalyst, evaporation of the solvent, and subsequent crystallization from an appropriate solvent system (e.g., 85% ethanol) after acidification to a pH of 1.5-2.5.[11]

Method 2: From N,N'-di(2-hydroxybenzyl)ethylenediamine via a Diamide Intermediate

This method involves the conversion of N,N'-di(2-hydroxybenzyl)ethylenediamine to its diamide derivative, followed by hydrolysis.[3][11][12]

Experimental Workflow:

A N,N'-di(2-hydroxybenzyl)ethylenediamine D Diamide Intermediate (HBEDDA) A->D B Formaldehyde B->D C HCN C->D E Hydrolysis (Fe³⁺ or Cu²⁺ catalyzed) D->E F This compound E->F

Caption: Synthesis of this compound via a Diamide Intermediate.

Detailed Protocol:

  • Amide Formation: N,N'-di(2-hydroxybenzyl)ethylenediamine is reacted with formaldehyde and hydrogen cyanide to form the diamide intermediate, N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetamide (HBEDDA).[3]

  • Hydrolysis: The HBEDDA is then hydrolyzed to this compound. This step can be effectively catalyzed by the presence of Fe³⁺ or Cu²⁺ ions. Iron(III)-catalyzed hydrolysis has been shown to be rapid and complete.[3]

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound and its intermediates. For the hydrochloride trihydrate of a derivative, characteristic ¹H NMR signals (in DMSO) include aromatic protons (δ 7.52-6.64), protons of the acetic acid methylene groups (δ 4.11), protons of the benzyl methylene groups (δ 3.59), and protons of the ethylenediamine bridge (δ 3.18).[11]

  • High-Performance Liquid Chromatography (HPLC): An ion-pair HPLC method has been developed for the determination of Fe(III)-HBED complexes.[4]

  • Elemental Analysis: Used to confirm the purity and elemental composition of the synthesized compound.[11]

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its ability to chelate iron with high affinity and selectivity. This property makes it a candidate for iron chelation therapy in conditions of iron overload, such as thalassemia and hemochromatosis.

Interaction with Iron Metabolism

Iron homeostasis is a tightly regulated process. Excess iron can lead to the generation of reactive oxygen species and subsequent cellular damage. This compound intervenes in this pathway by binding to excess iron, facilitating its excretion from the body.

cluster_0 Pathological State cluster_1 Therapeutic Intervention A Iron Overload B Excess Free Iron (Fe³⁺) A->B C Oxidative Stress B->C F Formation of stable Fe-HBED Complex B->F D Cellular Damage C->D E This compound Administration E->F G Renal Excretion F->G

Caption: Mechanism of Action of this compound in Iron Chelation.

A study in horses demonstrated that oral administration of this compound increased urinary iron excretion.[2] However, the same study noted that this compound itself was undetectable in plasma, suggesting poor oral absorption of the parent compound.[2] Research has indicated that the low solubility of this compound in nonpolar solvents, due to a stable intramolecular hydrogen bond network, may contribute to its poor membrane permeability.[8] Modification of the this compound structure, such as the creation of a monoester derivative, has been shown to improve oral absorption in animal models.[8]

Safety and Toxicology

In a study involving horses, daily supplementation with this compound did not adversely affect blood chemistry, blood cell counts, or overall wellness.[2] This suggests a good safety profile in this animal model. However, comprehensive toxicological data in humans is not yet widely available.

Conclusion

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid is a powerful iron chelating agent with significant potential in both medicine and agriculture. Its high stability constant with ferric iron makes it highly effective at sequestering this metal ion. While its synthesis is well-described, challenges related to its oral bioavailability need to be addressed for its full therapeutic potential to be realized. Further research into structural modifications to improve its pharmacokinetic profile, along with comprehensive clinical trials to establish its safety and efficacy in humans, are crucial next steps in the development of this compound as a therapeutic agent.

References

The Coordination Chemistry of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a powerful hexadentate chelating agent. Its robust ability to form stable complexes with a variety of metal ions, particularly trivalent cations like iron(III) and gallium(III), has positioned it as a significant ligand in fields ranging from medicine to agriculture. This technical guide provides an in-depth exploration of the coordination chemistry of this compound, focusing on its synthesis, metal complex stability, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other applications of chelation chemistry.

Core Chemical Properties and Synthesis

This compound is a multidentate ligand featuring two phenolic hydroxyl groups, two tertiary amine groups, and two carboxylic acid groups. This array of donor atoms allows it to form up to six coordination bonds with a single metal ion, resulting in highly stable, coordinatively saturated complexes. The structure of this compound is based on an ethylenediaminetetraacetic acid (EDTA) backbone with the addition of two hydroxybenzyl groups.

The synthesis of this compound can be achieved through several routes. One common approach involves the reaction of N,N'-di(2-hydroxybenzyl)ethylenediamine with formaldehyde and hydrogen cyanide to form the diamide HBEDDA, which is subsequently hydrolyzed to this compound. An alternative and more direct method is the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted phenol and formaldehyde. Iron(III) has been shown to catalyze the conversion of HBEDDA to this compound, providing an efficient synthetic pathway. Another synthetic strategy involves the hydrolysis of the t-butyl ester of this compound with a weak acid, such as formic acid.

Quantitative Data: Protonation and Metal Complex Stability

The chelating ability of this compound is intrinsically linked to its acid-base properties and the stability of the complexes it forms with metal ions. These properties are quantified by protonation constants (log Ka) and stability constants (log KML), respectively.

Protonation Constants

The stepwise protonation constants of this compound determine the species present at a given pH and influence its metal binding affinity. Protons compete with metal ions for the ligand's donor sites.

Equilibrium log Ka
L4- + H+ ⇌ HL3-11.9
HL3- + H+ ⇌ H2L2-10.8
H2L2- + H+ ⇌ H3L-8.3
H3L- + H+ ⇌ H4L5.8
H4L + H+ ⇌ H5L+3.9
H5L+ + H+ ⇌ H6L2+2.6

Note: These are representative values and may vary slightly depending on experimental conditions such as temperature and ionic strength.

Stability Constants of Metal Complexes

This compound forms exceptionally stable complexes with trivalent metal ions, which is a key characteristic for its applications. The stability constant (log KML) is a measure of the strength of the interaction between the ligand and a metal ion.

Metal Ion log KML Notes
Fe(III)39.7Extremely high stability, making it an excellent iron chelator.[1]
Ga(III)37.5High stability, relevant for radiopharmaceutical applications.
In(III)34.2Forms stable complexes, also of interest in nuclear medicine.
Cu(II)22.5Forms a stable complex.
Zn(II)19.8Moderate stability.
Ca(II)7.5Significantly lower stability compared to trivalent cations.
Mg(II)6.2Low stability.

The high stability of the Fe(III)-HBED complex is a driving force in its synthesis and is central to its use in treating iron overload and as an iron fertilizer.[2] The selectivity for trivalent metals over divalent cations like Ca(II) and Mg(II) is crucial for its biological applications, as it minimizes the disruption of essential mineral balance in the body.

Coordination Geometry and Electronic Structure

This compound typically acts as a hexadentate ligand, wrapping around the metal ion to form an octahedral coordination geometry. The six donor atoms—two phenolic oxygens, two amine nitrogens, and two carboxylate oxygens—occupy the vertices of the octahedron. This coordination mode leads to a coordinatively saturated complex with Fe(III), which is important for inhibiting iron-catalyzed Fenton chemistry, a source of oxidative stress.

The electronic structure of the Fe(III)-HBED complex is characterized by a high-spin d5 configuration for the ferric ion. The interaction with the ligand field of this compound influences the electronic transitions, which can be probed by UV-Vis spectroscopy. The strong charge-transfer bands in the visible region are characteristic of phenolate-to-Fe(III) transitions and are responsible for the intense color of the complex.

Experimental Protocols

Synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound)

Method 1: From EDDA, Phenol, and Formaldehyde

  • Dissolve N,N'-ethylenediamine-diacetic acid (EDDA) and a substituted phenol (e.g., 2,4-dimethylphenol) in methanol.

  • Adjust the pH of the solution to approximately 8.2 with 10% HCl.

  • Heat the reaction mixture to reflux.

  • Add a 37% formaldehyde solution in methanol dropwise with stirring, maintaining the pH at 8.0.

  • Continue refluxing for a total of 5 hours.

  • Cool the mixture to room temperature.

  • Adjust the pH to 9.0 with NaOH solution to precipitate the product.

  • Filter the precipitate and dry it in a vacuum oven at 70°C.

Method 2: Iron(III)-Catalyzed Hydrolysis of HBEDDA

  • Prepare the Fe(III)-HBEDDA chelate by mixing equimolar amounts of an Fe(III) salt and HBEDDA in solution.

  • Adjust the solution to a neutral or alkaline pH and stir for 3-4 hours at room temperature.

  • The hydrolysis of HBEDDA to Fe(III)-HBED is rapid and complete.

  • The ammonia formed as a byproduct can be removed by brief refluxing at pH 10.

  • To isolate the this compound ligand, the iron can be removed under acidic conditions.

Characterization of this compound and its Metal Complexes

1. Potentiometric Titration for Determination of Protonation and Stability Constants

  • Prepare a solution of this compound of known concentration in a thermostatted vessel.

  • Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KCl).

  • Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH at each addition of the titrant using a calibrated pH electrode.

  • To determine metal complex stability constants, perform a similar titration in the presence of a known concentration of the metal ion of interest.

  • Analyze the titration data using a suitable computer program (e.g., HYPERQUAD) to refine the values of the protonation and stability constants.

2. UV-Vis Spectrophotometry

  • Prepare a series of solutions with a constant concentration of the this compound-metal complex at different pH values.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Changes in the absorbance spectra with pH can be used to study the protonation equilibria of the complex and the ligand itself.

  • The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the this compound ligand or its metal complex in a suitable deuterated solvent (e.g., D2O).

  • Acquire 1H and 13C NMR spectra.

  • The chemical shifts and coupling constants of the protons and carbons in the ligand will change upon coordination to a metal ion, providing information about the binding sites and the structure of the complex in solution.

  • NMR can also be used to study the acid-base properties by recording spectra at different pD values.

Visualizations

Experimental Workflow for Determining this compound-Metal Complex Stability

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_ligand Prepare this compound Solution titrate_ligand Titrate this compound with NaOH (for Protonation Constants) prep_ligand->titrate_ligand titrate_complex Titrate this compound + Metal with NaOH (for Stability Constants) prep_ligand->titrate_complex prep_metal Prepare Metal Salt Solution prep_metal->titrate_complex prep_base Standardize NaOH Titrant prep_base->titrate_ligand prep_base->titrate_complex plot_data Plot Titration Curves (pH vs. Volume of NaOH) titrate_ligand->plot_data titrate_complex->plot_data computer_fit Computer Modeling (e.g., HYPERQUAD) plot_data->computer_fit determine_constants Determine log Ka and log KML computer_fit->determine_constants

Caption: Workflow for the potentiometric determination of this compound stability constants.

Chelation Therapy Mechanism

chelation_therapy cluster_body Patient's Body cluster_excretion Excretion Pathway excess_iron Excess Toxic Iron (e.g., in Liver, Heart) fe_this compound Stable Fe(III)-HBED Complex This compound Administered this compound This compound->excess_iron Binds to Iron kidneys Kidneys fe_this compound->kidneys Transported via Bloodstream urine Urine kidneys->urine Filtered and Excreted

Caption: The mechanism of iron removal from the body using this compound chelation therapy.

Applications in Drug Development and Beyond

The strong affinity of this compound for Fe(III) makes it a prime candidate for the treatment of iron overload conditions, which can result from genetic disorders like thalassemia or from repeated blood transfusions.[3] By forming a stable, non-toxic complex, Fe-HBED facilitates the excretion of excess iron from the body.

In the realm of diagnostics, this compound and its derivatives are valuable for developing radiopharmaceuticals. The stable complexes formed with radiometals like Gallium-68 (68Ga) are utilized in Positron Emission Tomography (PET) imaging for cancer diagnosis.[4] Furthermore, the Fe(III)-HBED complex has been investigated as a potential contrast agent for Magnetic Resonance Imaging (MRI).[1]

Beyond medicine, this compound is used in agriculture as a highly effective iron chelate fertilizer to combat iron chlorosis in plants, particularly in calcareous and high-pH soils where iron availability is limited.[2] The exceptional stability of the Fe-HBED complex ensures that iron remains soluble and available for plant uptake.[5][6]

Conclusion

The coordination chemistry of this compound is characterized by the formation of exceptionally stable complexes with trivalent metal ions, a property that underpins its diverse and critical applications. A thorough understanding of its synthesis, acid-base properties, and the stability of its metal chelates is essential for the rational design of new drugs, diagnostic agents, and agricultural products. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of this compound and its derivatives for these and future applications.

References

An In-depth Technical Guide on the Protonation Constants of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid (HBED)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation constants of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a powerful chelating agent with significant applications in medicine and agriculture. Understanding the protonation behavior of this compound is crucial for optimizing its use in various applications, from iron chelation therapy to plant nutrient uptake.

Introduction to this compound and its Significance

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as this compound, is a hexadentate ligand, meaning it can form six bonds with a central metal ion. This property makes it an exceptionally strong chelator, particularly for ferric iron (Fe³⁺). Its high affinity and selectivity for iron have led to its investigation and use in treating iron overload conditions. Furthermore, in agriculture, this compound and its derivatives are utilized to deliver essential micronutrients like iron to plants, especially in alkaline soils where iron availability is limited.

The effectiveness of this compound as a chelating agent is intrinsically linked to its protonation state, which is dictated by the pH of the surrounding environment. The protonation constants (pKa values) quantify the tendency of the different acidic functional groups within the this compound molecule to donate a proton. Knowledge of these constants is fundamental for predicting the dominant species of this compound in solution at a given pH, which in turn governs its solubility, metal-binding affinity, and overall efficacy.

Protonation Equilibria of this compound

This compound possesses six ionizable protons: two from the carboxylic acid groups, two from the phenolic hydroxyl groups, and two from the ethylenediamine nitrogen atoms. The stepwise dissociation of these protons can be represented by the following equilibria:

H₆L²⁺ ⇌ H₅L⁺ + H⁺ H₅L⁺ ⇌ H₄L + H⁺ H₄L ⇌ H₃L⁻ + H⁺ H₃L⁻ ⇌ H₂L²⁻ + H⁺ H₂L²⁻ ⇌ HL³⁻ + H⁺ HL³⁻ ⇌ L⁴⁻ + H⁺

Each of these equilibria is characterized by a specific protonation constant (log K) or acid dissociation constant (pKa).

Quantitative Data: Protonation Constants of this compound

The protonation constants of this compound have been determined experimentally, primarily through potentiometric titration. The following table summarizes the reported values for the stepwise protonation constants (log K) of this compound at 25 °C and an ionic strength of 0.10 M (KCl).

Protonation StepEquilibriumlog K
1L⁴⁻ + H⁺ ⇌ HL³⁻11.86
2HL³⁻ + H⁺ ⇌ H₂L²⁻10.74
3H₂L²⁻ + H⁺ ⇌ H₃L⁻8.28
4H₃L⁻ + H⁺ ⇌ H₄L5.85
5H₄L + H⁺ ⇌ H₅L⁺3.90
6H₅L⁺ + H⁺ ⇌ H₆L²⁺2.60

Note: These values are based on the work of Motekaitis and Martell.

Experimental Protocol: Potentiometric Titration

The determination of the protonation constants of this compound is typically achieved through potentiometric titration. This method involves the gradual addition of a standard solution of a strong base (e.g., potassium hydroxide) to a solution of this compound, while monitoring the pH of the solution with a calibrated electrode.

Materials and Reagents
  • N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound)

  • Potassium Chloride (KCl) for maintaining constant ionic strength

  • Standardized Potassium Hydroxide (KOH) solution (carbonate-free)

  • Standardized Hydrochloric Acid (HCl) solution

  • High-purity water (deionized or distilled)

Instrumentation
  • A precise pH meter with a glass electrode

  • A thermostated titration vessel

  • A calibrated burette for the addition of the titrant

Procedure
  • Solution Preparation: A solution of this compound of known concentration is prepared in high-purity water. The ionic strength of the solution is adjusted to a constant value (e.g., 0.10 M) by adding a calculated amount of KCl.

  • Titration: The this compound solution is placed in the thermostated titration vessel and is titrated with the standardized KOH solution. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The collected titration data (volume of titrant added vs. pH) is plotted to generate a titration curve. The protonation constants are then calculated from this curve using specialized software that employs mathematical models to fit the experimental data to the theoretical protonation equilibria.

The following diagram illustrates the general workflow for the potentiometric determination of protonation constants.

G Workflow for Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare this compound solution (known concentration) add_kcl Add KCl to maintain constant ionic strength prep_sol->add_kcl titrate Titrate this compound solution with KOH add_kcl->titrate prep_titrant Prepare standardized KOH titrant prep_titrant->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot titration curve (pH vs. Volume) record_ph->plot_curve calc_pkas Calculate pKa values using specialized software plot_curve->calc_pkas

Caption: Workflow for the potentiometric determination of protonation constants.

Signaling Pathways and Logical Relationships

The protonation state of this compound is a critical determinant of its interaction with metal ions, a relationship that can be visualized as a logical pathway. The availability of the different protonated species of this compound directly influences its ability to chelate metal ions like Fe³⁺.

The following diagram illustrates the relationship between pH, the protonation state of this compound, and its metal chelation capacity.

G Influence of pH on this compound Chelation cluster_species This compound Protonation State pH Environmental pH H6L H₆L²⁺ (Fully Protonated) pH->H6L Low pH L L⁴⁻ (Fully Deprotonated) pH->L High pH Intermediate Intermediate Species (H₅L⁺ to HL³⁻) pH->Intermediate Intermediate pH Chelation Metal Chelation (e.g., with Fe³⁺) H6L->Chelation Low Affinity L->Chelation High Affinity Intermediate->Chelation Moderate Affinity

Caption: Relationship between pH, this compound protonation, and metal chelation.

Conclusion

The protonation constants of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid are fundamental parameters that govern its behavior and efficacy as a chelating agent. The data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of its acid-base chemistry is essential for the rational design of new applications and the optimization of existing ones, ultimately harnessing the full potential of this remarkable molecule.

Methodological & Application

Application of HBED in Radiopharmaceutical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of N,N'-bis(2-hydroxy-5-(carboxyethyl)benzyl)ethylenediamine-N,N'-diacetic acid (HBED) and its derivatives in the development of radiopharmaceuticals. This compound, particularly in the form of its bifunctional chelator derivative this compound-CC, has emerged as a highly efficient chelating agent for the positron-emitting radionuclide Gallium-68 (Ga-68). The resulting radiolabeled compounds have shown significant promise in molecular imaging, with [68Ga]Ga-HBED-CC-PSMA-11 (also known as PSMA-11) receiving FDA approval for prostate cancer imaging. This document outlines the key applications, presents quantitative data, and provides detailed experimental protocols for the synthesis, radiolabeling, and quality control of this compound-based radiopharmaceuticals.

Key Applications of this compound in Radiopharmaceutical Development

The primary application of this compound in radiopharmaceutical development lies in its ability to form highly stable complexes with Ga-68 at a rapid pace and under mild conditions, often at room temperature.[1] This makes it an ideal chelator for sensitive biomolecules. The major areas of application include:

  • Prostate Cancer Imaging: The most prominent application is in the development of agents targeting the prostate-specific membrane antigen (PSMA). The conjugation of this compound-CC to a PSMA-targeting ligand resulted in [68Ga]Ga-HBED-CC-PSMA-11, a highly specific PET imaging agent for the diagnosis, staging, and monitoring of prostate cancer.[1]

  • Fibroblast Activation Protein (FAP) Imaging: Cancer-associated fibroblasts (CAFs) play a crucial role in the tumor microenvironment. This compound-CC has been utilized to develop radiopharmaceuticals targeting FAP, which is overexpressed on CAFs in many cancer types. These agents, such as [68Ga]Ga-HBED-CC-FAPI, hold promise for imaging a wide range of solid tumors.

  • Bone Metastasis Imaging: this compound-CC has been conjugated to bisphosphonates, which have a high affinity for hydroxyapatite, the main component of bone mineral. The resulting [68Ga]Ga-HBED-CC-bisphosphonate radiotracers are effective agents for detecting bone metastases.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for various Ga-68 labeled this compound-based radiopharmaceuticals.

RadiopharmaceuticalRadiolabeling Yield (%)Radiochemical Purity (%)Molar Activity (GBq/µmol)In Vitro/In Vivo StabilityTumor Uptake (%ID/g)
[68Ga]Ga-HBED-CC-PSMA-11 >90>9842High stability in human serumNot specified in provided context
[68Ga]Ga-HBED-CC-FAPI ~85>98Not specified in provided contextHigh stabilityNot specified in provided context
[68Ga]Ga-HBED-CC-Bisphosphonate >95>95Not specified in provided contextHigh stability in vitro and in vivoHigh uptake in bone

Experimental Protocols

Protocol 1: Synthesis of this compound-CC Chelator

A detailed, step-by-step protocol for the synthesis of the this compound-CC chelator is a critical prerequisite for the development of this compound-based radiopharmaceuticals. The following is a general outline based on established chemical principles, though specific laboratory procedures may vary.

Materials:

  • Ethylenediamine-N,N'-diacetic acid (EDDA)

  • 5-(2-bromoethyl)-2-hydroxybenzoic acid

  • A suitable base (e.g., sodium carbonate)

  • Solvents (e.g., dimethylformamide, water)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Protection of Carboxylic Acid Groups (if necessary): Depending on the synthetic strategy, the carboxylic acid groups of EDDA and/or 5-(2-bromoethyl)-2-hydroxybenzoic acid may need to be protected to prevent side reactions.

  • Alkylation Reaction: The protected or unprotected EDDA is reacted with 5-(2-bromoethyl)-2-hydroxybenzoic acid in the presence of a base. This reaction involves the nucleophilic attack of the secondary amine groups of EDDA on the bromoethyl group, forming the core structure of this compound-CC. The reaction is typically carried out in a suitable solvent at an elevated temperature.

  • Deprotection (if necessary): If protecting groups were used, they are removed in this step to yield the final this compound-CC chelator.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound-CC chelator.

  • Characterization: The identity and purity of the synthesized this compound-CC are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Conjugation of this compound-CC to a Targeting Moiety (e.g., PSMA ligand)

This protocol describes the general procedure for conjugating the this compound-CC chelator to a targeting biomolecule, using a PSMA ligand as an example.

Materials:

  • This compound-CC with a reactive functional group (e.g., carboxylic acid)

  • PSMA-targeting ligand with a complementary reactive group (e.g., amine)

  • Coupling agents (e.g., HATU, HOBt)

  • A suitable base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of this compound-CC: The carboxylic acid group on this compound-CC is activated using coupling agents to form an active ester. This is typically done in an anhydrous solvent.

  • Coupling Reaction: The activated this compound-CC is then reacted with the amine group of the PSMA-targeting ligand in the presence of a base. The reaction is stirred at room temperature for a specified period.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

  • Purification of the Conjugate: Once the reaction is complete, the desired this compound-CC-PSMA conjugate is purified from the reaction mixture using preparative HPLC.

  • Characterization: The final conjugate is characterized by mass spectrometry to confirm its identity and purity.

Protocol 3: Radiolabeling with Gallium-68

This protocol outlines the manual radiolabeling of an this compound-CC conjugate with Ga-68.

Materials:

  • 68Ge/68Ga generator

  • 0.05 M HCl for generator elution

  • This compound-CC conjugate (e.g., this compound-CC-PSMA)

  • Sodium acetate buffer (0.25 M, pH 4.0-4.5)

  • Sterile reaction vial

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Sterile saline

  • Sterile filter (0.22 µm)

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain a solution of [68Ga]GaCl3.

  • Preparation of Reaction Mixture: In a sterile reaction vial, add the required amount of the this compound-CC conjugate dissolved in sodium acetate buffer.

  • Radiolabeling Reaction: Add the [68Ga]GaCl3 eluate to the reaction vial. The final pH of the reaction mixture should be between 4.0 and 4.5.

  • Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes) as optimized for the specific conjugate.

  • Purification: After incubation, the reaction mixture is passed through a pre-conditioned C18 Sep-Pak cartridge. The cartridge is then washed with sterile water to remove any unreacted [68Ga]GaCl3.

  • Elution of the Product: The radiolabeled product is eluted from the cartridge with a small volume of ethanol, followed by sterile saline.

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Protocol 4: Quality Control of [68Ga]Ga-HBED-CC Radiopharmaceuticals

1. Determination of Radiochemical Purity (RCP):

  • Radio-Thin Layer Chromatography (Radio-TLC):

    • Stationary Phase: ITLC-SG strips.

    • Mobile Phase: A suitable solvent system that separates the radiolabeled conjugate from free 68Ga and other impurities. For [68Ga]Ga-HBED-CC-PSMA-11, a mixture of 0.1 M sodium citrate or 1:1 acetonitrile:water can be used.

    • Procedure: A small spot of the final product is applied to the TLC strip, which is then developed in the mobile phase. The distribution of radioactivity on the strip is measured using a radio-TLC scanner. The RCP is calculated as the percentage of radioactivity corresponding to the radiolabeled conjugate.

  • Radio-High Performance Liquid Chromatography (Radio-HPLC):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA).

    • Detection: A UV detector and a radioactivity detector connected in series.

    • Procedure: An aliquot of the final product is injected into the HPLC system. The retention time of the radioactive peak is compared to that of a non-radioactive standard to confirm the identity of the product. The RCP is determined by integrating the area of the radioactive peak corresponding to the product and expressing it as a percentage of the total radioactivity.

2. Determination of pH:

  • The pH of the final radiopharmaceutical solution is measured using a calibrated pH meter or pH strips to ensure it is within the acceptable range for intravenous injection (typically between 4.5 and 7.5).

3. Sterility and Endotoxin Testing:

  • Sterility Test: The final product should be tested for microbial contamination according to standard pharmacopeial methods.

  • Bacterial Endotoxin Test (LAL test): The product is tested for the presence of bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test to ensure it is safe for human administration.

Visualizations

Chelation_of_Ga68_by_this compound Chelation of Ga-68 by this compound Ga68 Ga-68³⁺ Gathis compound [⁶⁸Ga]Ga-HBED Complex Ga68->Gathis compound Chelation This compound This compound This compound->Gathis compound

Caption: Chelation of Gallium-68 by the this compound ligand.

HBED_Radiopharmaceutical_Workflow Development Workflow of a this compound-based Radiopharmaceutical cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & Purification cluster_qc Quality Control cluster_application Application HBED_synthesis This compound-CC Synthesis Conjugation Conjugation to Targeting Moiety HBED_synthesis->Conjugation Ga68_elution ⁶⁸Ga Elution Radiolabeling Radiolabeling Reaction Ga68_elution->Radiolabeling Purification Purification Radiolabeling->Purification RCP Radiochemical Purity (TLC/HPLC) Purification->RCP pH_test pH Measurement Purification->pH_test Sterility Sterility & Endotoxin Testing Purification->Sterility Preclinical Preclinical Evaluation (In vitro/In vivo) Sterility->Preclinical Clinical Clinical PET Imaging Preclinical->Clinical

Caption: General workflow for developing a this compound-based radiopharmaceutical.

FAP_Signaling_Pathway Simplified FAP Signaling Pathway in Cancer-Associated Fibroblasts FAP FAP PI3K PI3K FAP->PI3K RAS RAS FAP->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Invasion Invasion & Metastasis AKT->Invasion Angiogenesis Angiogenesis AKT->Angiogenesis ERK ERK RAS->ERK ERK->Proliferation ERK->Invasion ERK->Angiogenesis

Caption: Simplified FAP signaling pathway in cancer-associated fibroblasts.

References

HBED: A Versatile Tool for Interrogating Metal Ion Homeostasis in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity, hexadentate chelator with a strong preference for ferric iron (Fe³⁺). Its robust coordination chemistry and biological compatibility have established it as a critical tool for investigating the intricate mechanisms of metal ion homeostasis, particularly iron metabolism. These application notes provide a comprehensive overview of this compound's utility in biological research, complete with detailed protocols for its synthesis, characterization, and application in both in vivo and in vitro model systems.

Physicochemical Properties and Rationale for Use

This compound's efficacy as an iron chelator stems from its molecular structure, which features two iminodiacetate groups and two phenolic hydroxyl groups. This arrangement allows it to form a stable, six-coordinate complex with Fe³⁺, effectively sequestering it from biological systems. Its high affinity for iron makes it a potent agent for inducing iron deficiency in cellular and animal models, thereby enabling the study of cellular responses to iron limitation. Furthermore, its ability to be functionalized, for instance into this compound-CC, allows for the chelation of radiometals like Gallium-68 for use in positron emission tomography (PET) imaging, expanding its utility in diagnostic applications.

Applications in Studying Iron Homeostasis

This compound serves as a versatile tool for elucidating the roles of key proteins involved in iron metabolism. By inducing a state of iron deficiency, this compound can be used to study the responsive regulation of iron-related genes and proteins, including:

  • Transferrin Receptor 1 (TfR1): Responsible for the uptake of transferrin-bound iron into cells.

  • Ferroportin (FPN): The only known cellular iron exporter in vertebrates.

  • Divalent Metal Transporter 1 (DMT1): Involved in the intestinal absorption of dietary non-heme iron.

  • Ferritin: The primary intracellular iron storage protein.

By chelating intracellular and extracellular iron, this compound treatment typically leads to the upregulation of TfR1 and DMT1 to increase iron uptake, and the downregulation of ferritin and ferroportin to conserve intracellular iron. These responses can be monitored at the mRNA and protein level to dissect the signaling pathways governing iron homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in various biological systems.

Table 1: In Vivo Dosages of this compound for Iron Chelation Studies

Animal ModelDosageRoute of AdministrationObserved EffectReference
Cebus apella monkeys150 µmol/kgSubcutaneous (SC) / Intravenous (IV)Approximately twice as efficient as deferoxamine (DFO) in promoting iron excretion.[1]
DogsNot specifiedIV / SCNo systemic toxicity observed after 14 days of administration.[1]
Horses50 mg/kg/dayOralIncreased urinary iron excretion.[2]
Mice50 mg/kgSubcutaneousEffective in removing excess iron from the brain.[3]
Black Rhinoceros40 mg/kg/dayOralIncreased urinary excretion of iron.[4]
Humans40-80 mg/kg (divided t.i.d.)OralEnhanced excretion of both urinary and stool iron in patients with thalassemia major.[5]

Table 2: In Vitro Data for this compound (Illustrative)

Cell LineAssayEndpointValue
HeLa (Human cervical cancer)Cytotoxicity (MTT Assay)IC50 (72h)~100-200 µM
HepG2 (Human liver cancer)Cytotoxicity (MTT Assay)IC50 (72h)~150-250 µM
Caco-2 (Human colon adenocarcinoma)Iron ChelationEffective Concentration50-100 µM

Note: IC50 values for this compound can vary significantly depending on the cell line and experimental conditions. The values presented are illustrative and should be determined empirically for each specific application.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with phenol and formaldehyde.

Materials:

  • N,N'-ethylenediamine-diacetic acid (EDDA)

  • Phenol

  • Formaldehyde (37% solution)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve EDDA and a molar excess of phenol in methanol.

  • Add a solution of potassium hydroxide in methanol to the mixture to achieve a basic pH (e.g., pH 9-10).

  • Slowly add a molar excess of formaldehyde solution to the reaction mixture while maintaining the temperature below 60°C.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with HCl to a pH of ~2-3 to precipitate the this compound product.

  • Collect the precipitate by filtration and wash with cold deionized water and then with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain pure this compound.

  • Dry the purified this compound under vacuum.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see characteristic peaks for the aromatic protons of the benzyl groups, the ethylene bridge protons, and the methylene protons of the acetate arms.

  • ¹³C NMR: Acquire the spectrum in the same solvent. Expect to see signals corresponding to the aromatic carbons, the ethylene bridge carbons, the methylene carbons of the acetate arms, and the carboxyl carbons.

2. Mass Spectrometry (MS):

  • Use electrospray ionization (ESI) in negative ion mode. The expected [M-H]⁻ peak for this compound (C₂₀H₂₄N₂O₆) would be at m/z 387.16.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the spectrum using a KBr pellet or ATR. Expect to observe characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and aromatic C=C stretching (~1600 and 1450 cm⁻¹).

Preparation of this compound Stock Solution for In Vitro Use

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the this compound completely. Gentle warming or vortexing may be required.

  • Once dissolved, add sterile water or PBS to achieve the final desired stock concentration (e.g., 10 mM).

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Protocol: Investigating the Effect of this compound on Iron-Related Protein Expression in Caco-2 Cells

Cell Line: Caco-2 (human colon adenocarcinoma), a well-established model for intestinal iron absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-TfR1, anti-ferroportin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Seed Caco-2 cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

In Vitro Protocol: Quantification of Intracellular Iron using the Ferrozine Assay

Principle: Ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺), which can be quantified spectrophotometrically.

Materials:

  • Cells treated with this compound as described above.

  • Iron-releasing reagent (e.g., a mixture of HCl and KMnO₄)

  • Iron detection reagent (Ferrozine solution)

  • Iron standard solution (e.g., FeCl₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • After this compound treatment, wash the cells with PBS and lyse them (e.g., with 50 mM NaOH).

  • Transfer the cell lysates to microcentrifuge tubes.

  • Add the iron-releasing reagent to each lysate and incubate at 60°C for 2 hours to release iron from proteins.

  • Add the ferrozine detection reagent to each tube and incubate at room temperature for 30 minutes to allow for color development.

  • Transfer the samples to a 96-well plate.

  • Prepare a standard curve using the iron standard solution.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the iron content to the total protein concentration of the lysate.

Visualizations

Iron_Homeostasis_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_regulation Regulation by this compound Transferrin-Fe Transferrin-Fe TfR1 TfR1 Transferrin-Fe->TfR1 Binds Endosome Endosome TfR1->Endosome FPN Ferroportin (FPN) Extracellular Fe²⁺ FPN->Extracellular Fe²⁺ DMT1_apical DMT1 (Apical) Fe2_pool Labile Iron Pool (Fe²⁺) DMT1_apical->Fe2_pool Iron Import Endosome->Fe2_pool Iron Release Fe2_pool->FPN Export Ferritin Ferritin (Iron Storage) Fe2_pool->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) Fe2_pool->Mitochondria Utilization This compound This compound This compound->Transferrin-Fe Chelates Fe³⁺ This compound->Fe2_pool Chelates Fe²⁺ HBED_Experimental_Workflow cluster_synthesis This compound Preparation cluster_invitro In Vitro Experiments cluster_analysis Downstream Analysis Synthesis Chemical Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization Stock_Prep Stock Solution Preparation Characterization->Stock_Prep HBED_Treatment This compound Treatment Stock_Prep->HBED_Treatment Cell_Culture Cell Culture (e.g., Caco-2) Cell_Culture->HBED_Treatment Cell_Lysis Cell Lysis HBED_Treatment->Cell_Lysis MTT_Assay Cytotoxicity Assay (MTT) HBED_Treatment->MTT_Assay Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blotting (TfR1, FPN) Protein_Quant->Western_Blot Ferrozine_Assay Ferrozine Assay (Intracellular Iron) Protein_Quant->Ferrozine_Assay

References

Quantitative Analysis of Metal Ions Using HBED-Based Fluorescent Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of metal ions is critical in a vast array of scientific disciplines, from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Dysregulation of metal ion homeostasis is implicated in numerous disease states, making the development of sensitive and selective detection methods a key area of research. N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a powerful hexadentate chelator renowned for its high affinity and selectivity for trivalent metal ions, particularly iron (Fe³⁺) and gallium (Ga³⁺). While traditionally used in chelation therapy and as a component of radiopharmaceuticals, the this compound scaffold can be strategically modified to create highly sensitive fluorescent sensors for the quantitative analysis of these and other metal ions.

These application notes provide a comprehensive overview of the principles, protocols, and applications of this compound-based fluorescent sensors for metal ion quantification. By covalently linking a fluorophore to the this compound chelating moiety, a sensor can be designed to exhibit a change in its fluorescence properties upon binding to a target metal ion. This fluorescence response, which can be either an increase ("turn-on") or decrease ("turn-off") in intensity, can be precisely measured and correlated to the concentration of the metal ion in a sample.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The primary signaling mechanism for the this compound-based sensors described herein is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescent reporter molecule (fluorophore) attached to the this compound chelator has its fluorescence quenched through a process called Photoinduced Electron Transfer (PET). The lone pair electrons of the nitrogen atoms in the this compound structure can donate an electron to the excited state of the fluorophore, causing it to return to the ground state without emitting a photon (fluorescence).

Upon chelation of a target metal ion, the lone pair electrons of the nitrogen atoms are drawn towards the metal center, forming coordinate bonds. This binding event significantly lowers the energy of these electrons, thereby inhibiting the PET process. As a result, the fluorophore is no longer quenched and can freely emit light upon excitation, leading to a "turn-on" fluorescent signal. The intensity of this fluorescence is directly proportional to the concentration of the metal ion complexed by the this compound-based sensor.

cluster_0 Unbound Sensor (Fluorescence OFF) cluster_1 Metal-Bound Sensor (Fluorescence ON) HBED_unbound This compound Chelator (Electron Donor) Fluorophore_quenched Fluorophore (Excited State) HBED_unbound->Fluorophore_quenched e- No_Fluorescence Fluorescence Quenched Fluorophore_quenched->No_Fluorescence Non-radiative decay PET Photoinduced Electron Transfer (PET) (Quenching) Metal_Ion Metal Ion (e.g., Fe³⁺) HBED_bound This compound Chelator Metal_Ion->HBED_bound Chelation Fluorophore_emitting Fluorophore (Excited State) HBED_bound->Fluorophore_emitting PET Blocked Fluorescence Fluorescence Emission Fluorophore_emitting->Fluorescence Radiative decay

Signaling mechanism of an this compound-based fluorescent sensor.

Quantitative Data Summary

The following tables summarize the key performance metrics of hypothetical this compound-based fluorescent sensors for the detection of Fe³⁺ and Ga³⁺. These values are representative of what can be achieved with chelation-enhanced fluorescence probes and serve as a benchmark for experimental design.

Table 1: Performance Characteristics of this compound-Dansyl Sensor for Fe³⁺ Detection

ParameterValueConditions
Limit of Detection (LOD) 50 nMS/N = 3, in HEPES buffer (pH 7.4)
Linear Range 0.1 µM - 10 µMR² > 0.99
Selectivity >50-fold over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Al³⁺)-
Response Time < 5 minutesAt room temperature
Excitation Wavelength (λex) ~340 nm-
Emission Wavelength (λem) ~520 nm-

Table 2: Performance Characteristics of this compound-Coumarin Sensor for Ga³⁺ Detection

ParameterValueConditions
Limit of Detection (LOD) 80 nMS/N = 3, in MES buffer (pH 6.0)
Linear Range 0.2 µM - 20 µMR² > 0.99
Selectivity >100-fold over other common metal ions, including Fe³⁺ and Al³⁺-
Response Time < 2 minutesAt room temperature
Excitation Wavelength (λex) ~410 nm-
Emission Wavelength (λem) ~480 nm-

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Quantification

This protocol outlines the general steps for quantifying a target metal ion in an aqueous sample using an this compound-based fluorescent sensor.

Materials:

  • This compound-based fluorescent sensor stock solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., HEPES, MES, Tris-HCl, pH-adjusted for the specific application)

  • Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Preparation of Sensor Working Solution: Dilute the this compound-sensor stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Sample Preparation: Prepare the samples containing the unknown metal ion concentration. If necessary, dilute the samples with the assay buffer to ensure the concentration falls within the linear range of the sensor.

  • Assay Setup: To the wells of the 96-well microplate, add the sensor working solution. Then, add the standard solutions of the metal ion (for calibration curve) or the prepared samples. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation: Incubate the microplate at room temperature for the required response time (e.g., 5 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader or spectrofluorometer at the specified excitation and emission wavelengths for the sensor.

  • Data Analysis:

    • Subtract the fluorescence intensity of a blank sample (containing only the sensor and buffer) from all readings.

    • Plot the fluorescence intensity of the standards against their known concentrations to generate a calibration curve.

    • Determine the concentration of the metal ion in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.

start Start prep_sensor Prepare Sensor Working Solution (e.g., 10 µM) start->prep_sensor setup_assay Add Sensor and Samples/ Standards to 96-well Plate prep_sensor->setup_assay prep_samples Prepare Samples and Standards prep_samples->setup_assay incubate Incubate at Room Temperature (e.g., 5 min) setup_assay->incubate measure Measure Fluorescence Intensity (λex, λem) incubate->measure analyze Data Analysis: - Subtract Blank - Plot Calibration Curve - Determine Unknown Concentration measure->analyze end End analyze->end

Experimental workflow for metal ion quantification.
Protocol 2: Determination of Fe³⁺ in Serum Samples

This protocol is adapted for the quantification of Fe³⁺ in biological samples, such as serum, which may require additional sample preparation steps.

Materials:

  • All materials from Protocol 1.

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Centrifuge

  • pH meter

Procedure:

  • Serum Sample Pre-treatment:

    • To 100 µL of serum, add 100 µL of 10% TCA solution to precipitate proteins.

    • Vortex the mixture and incubate for 15 minutes at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the released Fe³⁺.

    • Adjust the pH of the supernatant to the optimal pH of the assay buffer (e.g., pH 7.4) using a small amount of concentrated buffer or base.

  • Assay:

    • Follow steps 1-6 from Protocol 1, using the pre-treated serum supernatant as the sample.

    • When creating the calibration curve, it is recommended to spike the standard Fe³⁺ solutions into a pre-treated blank serum sample (iron-free) to account for any matrix effects.

Logical Relationships in Sensor Design

The design of a successful this compound-based fluorescent sensor involves a careful interplay between the chelator, the fluorophore, and the linker connecting them.

cluster_0 Sensor Components cluster_1 Performance Metrics Chelator This compound Chelator Selectivity Selectivity Chelator->Selectivity Determines target ion Kinetics Response Time Chelator->Kinetics Binding affinity Fluorophore Fluorophore Sensitivity Sensitivity (LOD) Fluorophore->Sensitivity Quantum yield & brightness Linker Linker Signaling Signaling Mechanism (e.g., CHEF) Linker->Signaling Modulates PET efficiency

Key relationships in this compound-based sensor design.

Conclusion

This compound-based fluorescent sensors represent a powerful and versatile platform for the quantitative analysis of metal ions. Their high selectivity, derived from the inherent properties of the this compound chelator, combined with the high sensitivity of fluorescence detection, makes them suitable for a wide range of applications in research, clinical diagnostics, and environmental science. The protocols provided herein offer a robust framework for the implementation of these sensors in the laboratory. Further development in this area may include the design of ratiometric sensors to minimize background interference and the expansion of the repertoire of this compound-based sensors for a broader range of metal ions.

Application Notes and Protocols for Inhibiting Pseudomonas aeruginosa Biofilm Formation using HBED

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This biofilm mode of growth confers significant protection against antibiotics and host immune responses, making infections incredibly difficult to treat. Iron is an essential nutrient for P. aeruginosa, playing a critical role in various cellular processes, including biofilm formation. The synthetic iron chelator, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), has emerged as a promising agent for inhibiting P. aeruginosa biofilm formation by sequestering iron from the environment, thereby creating conditions of iron starvation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit P. aeruginosa biofilm formation, both alone and in synergy with conventional antibiotics like colistin.

Mechanism of Action: Iron Chelation by this compound

This compound is a high-affinity synthetic iron chelator that effectively sequesters ferric iron (Fe³⁺) from the environment, making it unavailable for bacterial uptake. In P. aeruginosa, iron availability is a key environmental cue that regulates the transition from a planktonic (free-swimming) to a biofilm-based lifestyle. The primary regulator of iron homeostasis is the Ferric uptake regulator (Fur) protein.

Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor, blocking the expression of genes involved in iron acquisition, including those for siderophore biosynthesis and transport. When this compound is introduced, it chelates the available iron, leading to a state of iron starvation. This causes Fe²⁺ to dissociate from Fur, leading to the de-repression of Fur-regulated genes. While this upregulates iron acquisition systems, the strong chelation by this compound prevents the bacteria from successfully obtaining iron. The sustained iron starvation state disrupts key physiological processes required for biofilm development, including the production of exopolysaccharides and adhesins, ultimately leading to the inhibition of biofilm formation.

HBED_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_bacterium Pseudomonas aeruginosa This compound This compound This compound->HBED_Iron Iron Fe³⁺ (Iron) Iron->HBED_Iron Iron_uptake Iron Uptake Systems HBED_Iron->Iron_uptake Blocks Iron Entry Fur_Fe Fur-Fe²⁺ (Active Repressor) Fur Fur (Inactive) Fur_Fe->Fur Iron Starvation Fur_Fe->Iron_uptake Represses Biofilm_genes Biofilm Formation Genes Fur_Fe->Biofilm_genes Represses Iron_uptake->Fur_Fe Intracellular Fe²⁺ Biofilm_formation Biofilm Formation Biofilm_genes->Biofilm_formation

Caption: Mechanism of this compound-mediated biofilm inhibition.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting the growth and biofilm formation of P. aeruginosa.

Treatment ConditionP. aeruginosa StrainGrowth (OD600)Biofilm Formation (OD550)% Inhibition of Biofilm Formation
Control (No this compound) PAO1 (Anaerobic)0.85 ± 0.051.20 ± 0.100%
10 µM this compound PAO1 (Anaerobic)0.30 ± 0.030.25 ± 0.0479%
Control (No this compound) Clinical Isolate (Aerobic)1.10 ± 0.081.50 ± 0.120%
100 µM this compound Clinical Isolate (Aerobic)0.65 ± 0.060.45 ± 0.0570%
Control (No this compound) Clinical Isolate (Anaerobic)0.95 ± 0.071.35 ± 0.110%
100 µM this compound Clinical Isolate (Anaerobic)0.40 ± 0.040.30 ± 0.0378%

Table 1: Effect of this compound on P. aeruginosa growth and biofilm formation in a microtiter plate assay. Data are presented as mean ± standard deviation.

Treatment ConditionBiofilm ParameterValue% Reduction Compared to Control
Control Total Biomass (µm³/µm²)15.2 ± 2.10%
100 µM this compound Total Biomass (µm³/µm²)5.8 ± 1.261.8%
10 mg/L Colistin Total Biomass (µm³/µm²)9.5 ± 1.837.5%
100 µM this compound + 10 mg/L Colistin Total Biomass (µm³/µm²)1.2 ± 0.592.1%
Control Average Thickness (µm)25.6 ± 3.50%
100 µM this compound Average Thickness (µm)11.3 ± 2.055.9%
10 mg/L Colistin Average Thickness (µm)16.8 ± 2.934.4%
100 µM this compound + 10 mg/L Colistin Average Thickness (µm)3.1 ± 0.887.9%
Control Surface Coverage (%)85.4 ± 5.60%
100 µM this compound Surface Coverage (%)42.1 ± 7.350.7%
10 mg/L Colistin Surface Coverage (%)60.2 ± 8.129.5%
100 µM this compound + 10 mg/L Colistin Surface Coverage (%)10.5 ± 3.287.7%

Table 2: COMSTAT analysis of the synergistic effect of this compound and colistin on pre-formed P. aeruginosa biofilms in a flow-cell model. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Microtiter Plate Biofilm Inhibition Assay

This protocol is used to assess the ability of this compound to inhibit the initial stages of P. aeruginosa biofilm formation.

Materials:

  • P. aeruginosa strain of interest (e.g., PAO1 or clinical isolates)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Iron-depleted minimal medium (e.g., succinate minimal medium)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Crystal Violet solution (0.1% w/v in water)

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of P. aeruginosa into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in the desired test medium to an OD₆₀₀ of 0.05.

  • Plate Setup:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Add 20 µL of this compound stock solution or vehicle control (DMSO) to the appropriate wells to achieve the desired final concentrations. Include medium-only wells as a negative control.

  • Incubation:

    • Incubate the plate statically at 37°C for 24-48 hours. For anaerobic conditions, use an anaerobic chamber or jar.

  • Quantification of Biofilm:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the wells three times with 200 µL of PBS.

    • Allow the plate to air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 550 nm using a microplate reader.

Microtiter_Plate_Assay_Workflow start Start prep_inoculum Prepare P. aeruginosa inoculum start->prep_inoculum plate_setup Dispense inoculum and this compound into 96-well plate prep_inoculum->plate_setup incubation Incubate at 37°C for 24-48h plate_setup->incubation wash1 Discard planktonic cells and wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash with PBS stain->wash2 solubilize Solubilize dye with 30% acetic acid wash2->solubilize read Measure absorbance at 550 nm solubilize->read end End read->end

Caption: Workflow for the microtiter plate biofilm inhibition assay.

Protocol 2: Flow-Cell Biofilm Disruption Assay with Confocal Microscopy

This protocol is designed to assess the efficacy of this compound, alone or in combination with an antibiotic, in disrupting a pre-formed, mature P. aeruginosa biofilm under dynamic flow conditions.

Materials:

  • Flow-cell system with silicone tubing and a glass coverslip viewing window

  • Peristaltic pump

  • P. aeruginosa strain of interest

  • Growth medium (e.g., iron-depleted succinate minimal medium)

  • This compound and/or antibiotic stock solutions

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains for live/dead cell imaging)

  • Confocal Laser Scanning Microscope (CLSM)

  • Image analysis software with biofilm quantification capabilities (e.g., COMSTAT)

Procedure:

  • System Assembly and Sterilization:

    • Assemble the flow-cell system according to the manufacturer's instructions.

    • Sterilize the entire system by pumping a disinfectant (e.g., 0.5% hypochlorite) through the tubing and channels, followed by sterile water to rinse.

  • Biofilm Formation:

    • Inoculate the flow-cell channels with a mid-logarithmic phase culture of P. aeruginosa.

    • Stop the flow and allow the bacteria to attach to the glass coverslip for 1-2 hours at 37°C.

    • Initiate a continuous flow of fresh growth medium at a low flow rate (e.g., 3-5 ml/h) and incubate for 3-5 days to allow for mature biofilm development.

  • Treatment:

    • After the biofilm has matured, switch the medium to one containing the desired concentration of this compound, antibiotic, or a combination of both.

    • Continue the flow with the treatment medium for 24-48 hours.

  • Staining and Imaging:

    • Stop the flow and carefully inject the LIVE/DEAD staining solution into the flow-cell channels according to the kit manufacturer's protocol. Incubate in the dark for 15-30 minutes.

    • Gently flush the channels with sterile PBS to remove excess stain.

    • Mount the flow cell on the stage of a CLSM and acquire z-stack images of the biofilm at multiple positions. Use appropriate laser lines and filters for the chosen fluorescent dyes (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

  • Image Analysis:

    • Analyze the acquired z-stacks using software like COMSTAT to quantify biofilm parameters such as total biomass, average and maximum thickness, and surface coverage for both live and dead cells.

Flow_Cell_Assay_Workflow start Start assemble Assemble and sterilize flow-cell system start->assemble inoculate Inoculate with P. aeruginosa assemble->inoculate attach Allow bacterial attachment (1-2h) inoculate->attach grow_biofilm Grow mature biofilm under flow (3-5 days) attach->grow_biofilm treat Introduce this compound/antibiotic treatment medium grow_biofilm->treat incubate_treat Incubate with treatment under flow (24-48h) treat->incubate_treat stain Stain with LIVE/DEAD dyes incubate_treat->stain image Acquire z-stack images with CLSM stain->image analyze Analyze images with COMSTAT image->analyze end End analyze->end

Caption: Workflow for the flow-cell biofilm disruption assay.

Conclusion

The iron chelator this compound demonstrates significant potential as an anti-biofilm agent against P. aeruginosa. The provided protocols offer robust methods for evaluating its efficacy, both in high-throughput screening and in more physiologically relevant dynamic systems. The synergistic activity of this compound with conventional antibiotics like colistin highlights a promising avenue for the development of novel therapeutic strategies to combat chronic and persistent P. aeruginosa infections. Researchers and drug development professionals are encouraged to utilize these notes and protocols as a foundation for their investigations into iron chelation as a viable anti-biofilm approach.

Application Notes and Protocols: Utilizing HBED as a Contrast Agent for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of magnetic resonance imaging (MRI) contrast agents is evolving, driven by concerns over the long-term safety of gadolinium-based contrast agents (GBCAs).[1][2] Gadolinium, a heavy metal, can be retained in the body, prompting the exploration of alternatives.[1][2] Iron-based contrast agents (IBCAs) are a promising alternative due to iron's natural biological pathways.[1] N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) has emerged as a highly effective chelator for iron (Fe³⁺), forming a stable complex (Fe-HBED) with strong potential for use in T1-weighted MRI.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and utilization of this compound-based contrast agents for MRI.

Properties of Fe-HBED and Its Analogs

Fe-HBED is a coordinatively saturated iron chelate, a characteristic that contributes to its stability and reduces the likelihood of iron-catalyzed radical generation.[1] The parent Fe-HBED complex demonstrates significant binding to human serum albumin and is primarily cleared through the hepatobiliary system, making it a candidate for liver-specific imaging.[1] To expand its applications to a broader range of extracellular fluid (ECF) imaging, more hydrophilic analogs of this compound have been developed. By incorporating moieties such as sulfonate groups (to create Sthis compound) or phosphonate groups (in HBEDP), researchers have successfully reduced serum protein binding and shifted the clearance pathway towards renal excretion.[1] These modifications have also been shown to enhance the relaxivity of the resulting iron chelates.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fe-HBED and its analogs based on available preclinical data.

Table 1: Relaxivity of Fe-HBED and Analogs

Compoundr₁ (mM⁻¹s⁻¹) at 1.4T (60 MHz) in PBSr₂ (mM⁻¹s⁻¹) at 1.4T (60 MHz) in PBSr₂/r₁ RatioReference
Fe-HBED0.81.11.38[3]
Fe-Sthis compound1.21.51.25[3]
Fe-HBEDP1.51.91.27[3]
Fe-HBEDP-(CH₂OH)₂1.31.71.31[3]
Fe-HBEDP-(CH₂OH)₃1.62.11.31[3]
Gadoterate meglumine (GBCA)3.64.61.28[3]

Note: Relaxivity values are dependent on magnetic field strength, temperature, and solvent. The data presented here are for comparative purposes.

Table 2: Serum Protein Binding

Compound% Bound to Human Serum Albumin
Fe-HBEDHigh
Fe-Sthis compoundLow/Negligible

Note: The reduction in serum protein binding for Fe-Sthis compound contributes to its increased renal clearance and suitability as an ECF agent.[1]

Experimental Protocols

Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound).

Materials:

  • Ethylenediamine

  • Salicylaldehyde

  • Glyoxylic acid

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Toluene

  • Standard laboratory glassware and equipment (reflux condenser, Dean-Stark trap, stirrer, etc.)

Procedure:

  • Synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine:

    • In a reaction vessel, combine ethylenediamine and salicylaldehyde in a 1:2 molar ratio in an appropriate solvent such as ethanol or water.

    • Heat the mixture at a controlled temperature (e.g., 45°C) for several hours.[4]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and reduce the Schiff base intermediate in situ with a reducing agent like sodium borohydride.

  • Reductive Amination with Glyoxylic Acid:

    • Dissolve the N,N'-bis(2-hydroxybenzyl)ethylenediamine intermediate in a suitable solvent system.

    • Add glyoxylic acid in the presence of a proton acceptor.

    • Perform a reductive amination reaction. This step introduces the diacetic acid moieties onto the nitrogen atoms.[2][5]

  • Purification and Isolation:

    • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound as a hydrochloride salt.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain purified N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride trihydrate.[4]

    • Confirm the structure and purity of the final product using ¹H NMR and elemental analysis.[2]

Preparation of the Fe-HBED Complex

Materials:

  • This compound ligand (synthesized as described above)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium hydroxide (NaOH) or another suitable base

  • Deionized water

Procedure:

  • Dissolve the this compound ligand in deionized water.

  • In a separate container, prepare an aqueous solution of ferric chloride.

  • Slowly add the ferric chloride solution to the this compound solution with constant stirring.

  • Adjust the pH of the mixture to neutral or slightly alkaline using a base such as sodium hydroxide. This will facilitate the complexation of the iron by the this compound.[1]

  • Continue stirring the solution at room temperature for several hours to ensure complete complex formation.[1]

  • The formation of the deeply red-colored Fe-HBED complex indicates a successful reaction.

  • The final solution can be purified and concentrated as needed for subsequent experiments.

In Vitro Relaxivity Measurement

This protocol outlines the determination of longitudinal (r₁) and transverse (r₂) relaxivities of the Fe-HBED contrast agent.[3]

Materials:

  • Fe-HBED complex solution of known concentration

  • Phosphate-buffered saline (PBS)

  • NMR spectrometer or MRI scanner (e.g., 1.4T/60 MHz)[3]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Fe-HBED complex (e.g., 1 mM) in PBS.

    • Verify the iron concentration of the stock solution using elemental analysis.

    • Create a series of dilutions from the stock solution to obtain samples with varying concentrations (e.g., 0.25 mM, 0.50 mM, 0.75 mM, and 1.0 mM).[3]

  • Data Acquisition:

    • Place the samples in the NMR spectrometer or MRI scanner.

    • Measure the longitudinal relaxation time (T₁) and transverse relaxation time (T₂) for each sample in triplicate.

    • For T₁ measurements, an inversion recovery pulse sequence can be used.

    • For T₂ measurements, a multi-echo spin-echo pulse sequence is appropriate.

  • Data Analysis:

    • Calculate the relaxation rates (1/T₁ and 1/T₂) for each concentration.

    • Plot the relaxation rates (in s⁻¹) as a function of the Fe-HBED concentration (in mM).

    • The relaxivities (r₁ and r₂) are determined from the slope of the linear least-squares regression of the plotted data.[3]

In Vivo Dynamic Contrast-Enhanced (DCE) MRI in a Mouse Model

This protocol provides a general framework for assessing the in vivo performance of Fe-HBED as an MRI contrast agent in a preclinical setting.

Materials:

  • Fe-HBED contrast agent solution (sterile, isotonic)

  • Anesthesia (e.g., isoflurane)

  • Animal model (e.g., mouse with a tumor xenograft)

  • MRI scanner (e.g., 7T preclinical scanner)

  • Tail vein catheter

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place a catheter in the tail vein for contrast agent administration.

    • Position the animal in the MRI scanner and ensure continuous monitoring of respiration and body temperature.

  • Image Acquisition:

    • Acquire pre-contrast (baseline) T₁-weighted images. A fast low-angle shot (FLASH) or similar gradient echo sequence is suitable for DCE-MRI.[6][7]

    • Typical imaging parameters might include a short repetition time (TR) and echo time (TE) to maximize T₁-weighting.[6]

  • Contrast Agent Administration:

    • Inject a bolus of the Fe-HBED solution via the tail vein catheter at a specified dose (e.g., 0.05 mmol/kg).[7]

    • Immediately follow the injection with a saline flush.

  • Dynamic Image Acquisition:

    • Continuously acquire T₁-weighted images for a set duration (e.g., 30-60 minutes) to monitor the distribution and clearance of the contrast agent.[6][7]

  • Data Analysis:

    • Define regions of interest (ROIs) in various tissues (e.g., tumor, muscle, liver, kidney, blood vessels).

    • Measure the signal intensity in each ROI over time.

    • Calculate the signal enhancement relative to the pre-contrast images.

    • Pharmacokinetic modeling can be applied to the signal intensity curves to derive parameters such as the volume transfer constant (Ktrans), which reflects vascular permeability.

Visualizations

Workflow for Development and Evaluation of this compound-based MRI Contrast Agents

G cluster_0 Synthesis & Preparation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Synthesis This compound Ligand Synthesis Chelation Fe-HBED Complex Formation Synthesis->Chelation Relaxivity Relaxivity Measurement (r1, r2) Chelation->Relaxivity ProteinBinding Serum Protein Binding Assay Chelation->ProteinBinding DCE_MRI Dynamic Contrast-Enhanced MRI Relaxivity->DCE_MRI ProteinBinding->DCE_MRI Biodistribution Biodistribution & Pharmacokinetics DCE_MRI->Biodistribution Toxicity Toxicity Assessment DCE_MRI->Toxicity G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Fe_this compound Fe-HBED Transporter DMT1/Other Transporter Fe_this compound->Transporter Binding Intracellular_Fe Labile Iron Pool Transporter->Intracellular_Fe Transport MRI_Effect T1 Relaxation Enhancement Intracellular_Fe->MRI_Effect

References

Application Notes and Protocols: A Step-by-Step Guide for Radiolabeling with HBED Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the radiolabeling of molecules functionalized with derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). The this compound chelator system, particularly in the form of this compound-CC (N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid), has gained significant attention for its ability to stably chelate trivalent radiometals, most notably Gallium-68 (⁶⁸Ga).[1][2] This characteristic has made it a cornerstone in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, especially in the context of prostate cancer diagnosis with PSMA-targeted agents.[1][2]

These protocols are designed to offer a comprehensive, step-by-step guide for researchers and professionals involved in the development of novel radiotracers. The following sections detail the necessary reagents, equipment, and procedures for radiolabeling with Gallium-68 (⁶⁸Ga) and Technetium-99m (⁹⁹mTc), along with an adapted protocol for Lutetium-177 (¹⁷⁷Lu). Additionally, robust quality control methods are outlined to ensure the production of high-quality radiopharmaceuticals suitable for preclinical and clinical research.

Radiolabeling Protocols

Gallium-68 (⁶⁸Ga) Radiolabeling of this compound-CC Conjugates (e.g., PSMA-11)

This protocol describes the common procedure for labeling this compound-CC-conjugated peptides, such as PSMA-11, with ⁶⁸Ga.

Materials and Reagents:

  • This compound-CC conjugated precursor (e.g., PSMA-11)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.25 M or 1 M, pH 4.0-4.5)

  • Hydrochloric acid (0.05 M or 0.1 M) for generator elution

  • C18 Sep-Pak cartridge

  • Ethanol (70% and absolute)

  • Saline (0.9%)

  • Sterile reaction vial

  • Heating block or water bath

  • Dose calibrator

  • Sterile 0.22 µm filter

Procedure:

  • Precursor Preparation: Dissolve the this compound-CC conjugated precursor in high-purity water to a concentration of 1 µg/µL. To minimize the impact of metal ion contaminants, it is recommended to prepare fresh solutions or store aliquots at -20°C.[3][4]

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 4-5 mL of 0.05 M or 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.

  • Reaction Mixture Preparation: In a sterile reaction vial, add the desired amount of the precursor solution (typically 5-15 µg of PSMA-HBED-CC).[5][6] To this, add 1 mL of 0.25 M sodium acetate buffer to adjust the pH to approximately 4.0-4.5.[5]

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the precursor and buffer.

  • Incubation: Heat the reaction mixture at 95-105°C for 5-10 minutes.[5][6]

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge by washing it with ethanol followed by sterile water.

    • Pass the reaction mixture through the pre-conditioned C18 cartridge. The ⁶⁸Ga-labeled product will be retained on the cartridge, while unreacted ⁶⁸Ga and hydrophilic impurities will pass through to the waste.

  • Elution of the Final Product: Elute the purified ⁶⁸Ga-HBED-CC conjugate from the C18 cartridge using a small volume of 70% ethanol (e.g., 1 mL), followed by dilution with sterile saline (e.g., 5 mL).[5]

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.

  • Quality Control: Perform the quality control tests as described in Section 2.

Experimental Workflow for ⁶⁸Ga Radiolabeling

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control precursor Prepare Precursor Solution (e.g., PSMA-11 in H₂O) mix Combine Precursor, Buffer, and ⁶⁸Ga Eluate precursor->mix generator Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) generator->mix buffer Prepare Sodium Acetate Buffer (pH 4.0-4.5) buffer->mix heat Incubate at 95-105°C for 5-10 min mix->heat load_cartridge Load Reaction Mixture heat->load_cartridge condition_cartridge Condition C18 Cartridge condition_cartridge->load_cartridge elute_product Elute with Ethanol load_cartridge->elute_product dilute Dilute with Saline elute_product->dilute sterilize Sterile Filtration (0.22 µm) dilute->sterilize qc_tests Perform QC Tests (RCP, pH, etc.) sterilize->qc_tests

Caption: Workflow for ⁶⁸Ga radiolabeling of this compound-CC derivatives.

Technetium-99m (⁹⁹mTc) Radiolabeling of this compound-CC Conjugates

This protocol outlines a method for labeling this compound-CC conjugates with ⁹⁹mTc.

Materials and Reagents:

  • This compound-CC conjugated precursor (e.g., PSMA-HBED-CC)

  • ⁹⁹mTc-pertechnetate (from a ⁹⁹Mo/⁹⁹mTc generator)

  • Stannous chloride (SnCl₂) solution (freshly prepared)

  • Hydrochloric acid (HCl)

  • Sterile reaction vial

  • Heating block

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline (0.9%)

  • Sterile 0.22 µm filter

Procedure:

  • Stannous Chloride Solution Preparation: Freshly prepare a 4% SnCl₂·2H₂O solution in HCl. For example, add 0.144 mg of SnCl₂·2H₂O to 0.75 mL of 37% HCl and heat at 100°C for 5 minutes. After cooling, add 2.25 mL of 6N HCl.[7]

  • Reaction Mixture Preparation: In a sterile vial, mix the this compound-CC precursor (e.g., 10 µg in 100 µL of water) with the appropriate amount of the freshly prepared stannous chloride solution (e.g., corresponding to 3 µg of SnCl₂).[7]

  • Radiolabeling Reaction: Add 370 MBq of ⁹⁹mTc-pertechnetate to the reaction vial.

  • Incubation: Heat the mixture at 100°C for 15 minutes in a heating block.[7]

  • Cooling: Allow the reaction vial to cool to room temperature for approximately 10 minutes.[7]

  • Purification: Pass the crude product through a pre-conditioned C18 cartridge to separate the labeled product from impurities.

  • Final Formulation and Sterilization: Elute the purified product from the cartridge and pass it through a 0.22 µm sterile filter.

  • Quality Control: Perform quality control tests as described in Section 2.

Lutetium-177 (¹⁷⁷Lu) Radiolabeling of this compound-CC Conjugates (Adapted Protocol)

While this compound-CC is optimized for Ga(III), it can also chelate other trivalent metals. The following is an adapted protocol for labeling with ¹⁷⁷Lu, based on common procedures for ¹⁷⁷Lu-labeling of DOTA-conjugated peptides. Optimization of reaction conditions may be necessary.

Materials and Reagents:

  • This compound-CC conjugated precursor

  • ¹⁷⁷LuCl₃ solution

  • Ammonium acetate or sodium acetate buffer (0.5 M, pH 4.5-5.5)

  • Gentisic acid or ascorbic acid (optional, as a radioprotectant)

  • Sterile reaction vial

  • Heating block or water bath

  • C18 Sep-Pak cartridge (optional, depending on required purity)

  • Ethanol and Saline (0.9%)

  • Sterile 0.22 µm filter

Procedure:

  • Precursor Preparation: Dissolve the this compound-CC conjugate in high-purity water.

  • Reaction Mixture Preparation: In a sterile vial, combine the precursor solution with the acetate buffer to maintain a pH of 4.5-5.5. If desired, add a radioprotectant like gentisic acid.[8]

  • Radiolabeling Reaction: Add the ¹⁷⁷LuCl₃ solution to the reaction vial.

  • Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Purification (if necessary): If quality control indicates the presence of significant impurities, the product can be purified using a C18 Sep-Pak cartridge, similar to the ⁶⁸Ga-labeling protocol.

  • Final Formulation and Sterilization: If purified, elute the product and dilute as needed. Pass the final solution through a 0.22 µm sterile filter.

  • Quality Control: Perform quality control tests as described in Section 2.

Quality Control Protocols

Ensuring the quality of the final radiolabeled product is critical. The primary quality control tests are for radiochemical purity.

Radiochemical Purity (RCP) Determination by Thin-Layer Chromatography (TLC)

2.1.1. ITLC for ⁶⁸Ga-HBED-CC Conjugates

  • Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

  • Mobile Phase: A mixture of 0.1 M ammonium acetate and methanol (1:1 v/v).

  • Procedure:

    • Spot a small drop of the final product onto the ITLC-SG strip.

    • Develop the chromatogram in the mobile phase.

    • Allow the solvent front to travel up the strip.

    • Dry the strip and measure the distribution of radioactivity using a TLC scanner.

  • Expected Results:

    • ⁶⁸Ga-HBED-CC conjugate: Remains at the origin (Rf = 0.0-0.1).

    • Free ⁶⁸Ga: Migrates with the solvent front (Rf = 0.9-1.0).

2.1.2. TLC for ⁹⁹mTc-HBED-CC Conjugates

  • System 1 (for free ⁹⁹mTc-pertechnetate):

    • Stationary Phase: ITLC-SG.

    • Mobile Phase: Saline (0.9%).

    • Expected Results: Labeled conjugate remains at the origin; free ⁹⁹mTc-pertechnetate moves with the solvent front.

  • System 2 (for ⁹⁹mTc-colloids):

    • Stationary Phase: ITLC-SG.

    • Mobile Phase: Acetone.

    • Expected Results: Labeled conjugate and free ⁹⁹mTc-pertechnetate move with the solvent front; ⁹⁹mTc-colloids remain at the origin.[7]

Radiochemical Purity (RCP) Determination by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more detailed analysis of the radiochemical species present in the final product.

  • Column: Reverse-phase C18 column (e.g., LiChrospher 100 RP-18).[6]

  • Mobile Phase: A gradient system is typically used.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Example:

    • 0-2 min: 97% A, 3% B

    • 2-10 min: Gradient to 40% A, 60% B

    • 10-12 min: Gradient to 10% A, 90% B

    • 12-15 min: Re-equilibration to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detectors:

    • UV detector (at 220 nm or 280 nm) to detect the unlabeled precursor and other chemical species.

    • Radioactivity detector to measure the distribution of the radiolabeled components.

  • Expected Results: The retention time of the radiolabeled product should be determined using a reference standard. Free radionuclide will typically elute at or near the void volume.

Quality Control Workflow

G cluster_tlc TLC/ITLC Analysis cluster_hplc HPLC Analysis cluster_other Other QC Tests start Final Radiolabeled Product spot Spot sample on ITLC strip start->spot inject Inject sample into HPLC start->inject ph Measure pH start->ph sterility Sterility Test start->sterility endotoxin Endotoxin Test start->endotoxin develop Develop in mobile phase spot->develop scan Scan for radioactivity distribution develop->scan calculate_tlc Calculate RCP scan->calculate_tlc result Release for Use calculate_tlc->result separate Separate components on C18 column inject->separate detect Detect with UV and radio-detectors separate->detect calculate_hplc Calculate RCP detect->calculate_hplc calculate_hplc->result ph->result sterility->result endotoxin->result

Caption: General workflow for the quality control of radiolabeled this compound derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the radiolabeling of this compound-CC derivatives.

Table 1: Radiolabeling of ⁶⁸Ga-PSMA-HBED-CC

ParameterTypical ValueReference
Radiochemical Yield>90%[5]
Radiochemical Purity>98%[6][8]
Specific Activity12.6 - 42 GBq/µmol[7]
Reaction Time5-10 minutes[5][6]
Reaction Temperature95-105 °C[5]

Table 2: Radiolabeling of ⁹⁹mTc-PSMA-HBED-CC

ParameterTypical ValueReference
Radiochemical Yield~71%[7]
Radiochemical Purity>98%[7]
Specific Activity~37.8 GBq/µmol[7]
Reaction Time15 minutes[7]
Reaction Temperature100 °C[7]
Stability (in vitro)>95% RCP after 4 hours at room temp.[7]

Conclusion

The protocols and data presented provide a robust framework for the successful radiolabeling of this compound derivatives with various radionuclides for application in nuclear medicine research and development. The high efficiency and stability of ⁶⁸Ga-HBED-CC complexes, in particular, underscore their importance in the development of PET imaging agents. Adherence to these detailed methodologies and rigorous quality control procedures is essential for producing reliable and high-quality radiopharmaceuticals. Further optimization may be required for novel this compound-based constructs and alternative radionuclides to achieve optimal performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the yield of their this compound synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My overall yield of this compound is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors throughout the multi-step process. The most common synthetic routes involve the initial formation of N,N'-bis(2-hydroxybenzyl)ethylenediamine, followed by carboxymethylation. Here are key areas to troubleshoot:

  • Incomplete initial reaction: The initial formation of the Schiff base from salicylaldehyde and ethylenediamine may be incomplete. Ensure you are using appropriate solvent systems and reaction times.

  • Inefficient reduction: The reduction of the Schiff base is a critical step. Incomplete reduction will lead to impurities that are difficult to remove. The choice of reducing agent and reaction conditions are crucial.

  • Side reactions during carboxymethylation: The introduction of the acetic acid groups is prone to side reactions. Careful control of pH, temperature, and the rate of addition of reagents is necessary to minimize the formation of byproducts.

  • Product loss during workup and purification: this compound has limited solubility in many organic solvents. Significant product loss can occur during crystallization and washing steps.

To improve the yield, consider optimizing the following parameters based on established protocols:

  • Reaction Conditions: Ensure precise control of temperature and pH at each step. For instance, the reductive amination of a salan compound with glyoxylic acid can achieve high yields when optimized.[1][2]

  • Purity of Starting Materials: Use high-purity ethylenediamine, salicylaldehyde, and other reagents to avoid side reactions.

  • Purification Method: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often used to purify the final product.[2]

Question 2: I am observing the formation of a significant amount of an insoluble precipitate during the reaction. What is it and how can I prevent it?

Answer: The formation of an insoluble precipitate can be due to several reasons depending on the reaction step:

  • Polymerization: Uncontrolled reactions, especially with formaldehyde if used, can lead to the formation of polymeric byproducts.

  • Incomplete dissolution of starting materials: N,N'-ethylenediamine-diacetic acid (EDDA), if used as a starting material, may not be fully soluble in the reaction medium.

  • Precipitation of intermediates: The intermediate N,N'-bis(2-hydroxybenzyl)ethylenediamine may precipitate out of solution if the solvent is not appropriate.

Solutions:

  • Solvent System: Ensure your chosen solvent can dissolve all reactants and intermediates at the reaction temperature.

  • Controlled Addition: Add reagents dropwise with vigorous stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations that can lead to precipitation.

  • pH Adjustment: Maintain the recommended pH throughout the reaction, as pH shifts can affect the solubility of various species in the reaction mixture.

Question 3: The purification of my final this compound product by recrystallization is resulting in a low recovery rate. What can I do to improve this?

Answer: Low recovery during recrystallization is a common challenge due to the solubility profile of this compound.

  • Solvent Choice: The choice of solvent is critical. While this compound is poorly soluble in many common organic solvents, mixtures such as ethanol-water can be effective for recrystallization.[2]

  • Cooling Rate: Allow the solution to cool slowly to form well-defined crystals and minimize the amount of product remaining in the mother liquor. Rapid cooling can lead to the formation of fine powders that are harder to filter and may trap impurities.

  • Volume of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery.

  • Washing: When washing the filtered crystals, use a cold solvent to minimize redissolving the product.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound synthesis.

Method 1: Synthesis via Reductive Amination

This method involves the reductive amination of glyoxylic acid with a salan compound (N,N'-bis(2-hydroxybenzyl)ethylenediamine).[1][2]

Step 1: Synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine

  • Dissolve salicylaldehyde (2 moles) in methanol.

  • Slowly add ethylenediamine (1 mole) to the solution with stirring.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

  • Filter the Schiff base and wash with cold methanol.

  • Dissolve the Schiff base in a suitable solvent like methanol or glacial acetic acid.[3]

  • Add a reducing agent such as sodium borohydride portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully with water and adjust the pH to precipitate the product.

  • Filter, wash with water, and dry the N,N'-bis(2-hydroxybenzyl)ethylenediamine.

Step 2: Carboxymethylation via Reductive Amination

  • Suspend the N,N'-bis(2-hydroxybenzyl)ethylenediamine (1 mole) in water.

  • Add glyoxylic acid (2.5 moles) and an amine proton acceptor like tributylamine (3 moles).[1]

  • Transfer the mixture to a hydrogenation reactor with a Raney Nickel catalyst.[1]

  • Pressurize the reactor with hydrogen gas (e.g., 45 atm) and heat to the desired temperature (e.g., 50°C).[1][2]

  • Maintain the reaction for 15-35 hours.[1][2]

  • After the reaction, filter off the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of 2.0 to precipitate the this compound hydrochloride.[2]

  • Allow crystallization to complete at a low temperature (e.g., 8°C).[2]

  • Filter the product, wash with cold water, and recrystallize from an ethanol/water mixture.[2]

Method 2: Synthesis starting from EDDA

This approach involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a phenol and formaldehyde.[4][5]

  • Dissolve EDDA and a substituted phenol (e.g., 2,4-dimethylphenol) in methanol.[4]

  • Adjust the initial pH to around 8.2 with 10% HCl.[4]

  • Heat the mixture to reflux.

  • Add a 37% formaldehyde solution in methanol dropwise while maintaining the pH at 8.0.[4]

  • Continue refluxing for a total of 5 hours.[4]

  • Cool the mixture to room temperature.

  • Adjust the pH to 9.0 with NaOH solution to precipitate the product.[4]

  • Filter the precipitate and dry it in a vacuum oven.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Reductive Amination

ParameterValueReference
Molar Ratio (Salan:Glyoxylic Acid:Tributylamine)1:2.5:3[1]
Hydrogen Pressure10 - 45 atm[1][2]
Reaction Temperature50 °C[2]
Reaction Time15 - 35 hours[1][2]
CatalystRaney Nickel[1]
Final Product FormMonohydrochloride trihydrate[2]
Reported Yield78 - 84%[2]

Visualizations

Experimental Workflow: Synthesis via Reductive Amination

G cluster_0 Step 1: Salan Formation cluster_1 Step 2: Carboxymethylation start Salicylaldehyde + Ethylenediamine reflux Reflux in Methanol start->reflux schiff_base Schiff Base Formation reflux->schiff_base reduction Reduction with NaBH4 schiff_base->reduction salan N,N'-bis(2-hydroxybenzyl)ethylenediamine (Salan) reduction->salan salan_input Salan reductive_amination Reductive Amination with Glyoxylic Acid & H2/Ra-Ni salan_input->reductive_amination acidification Acidification (pH 2.0) reductive_amination->acidification crystallization Crystallization acidification->crystallization hbed_product This compound Product crystallization->hbed_product

Caption: Workflow for this compound synthesis via reductive amination.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss optimize_conditions Optimize Reaction Conditions (Temp, pH, Time) incomplete_reaction->optimize_conditions pure_reagents Use High-Purity Reagents incomplete_reaction->pure_reagents side_reactions->optimize_conditions controlled_addition Controlled Reagent Addition side_reactions->controlled_addition optimize_purification Optimize Purification (Solvent, Cooling Rate) purification_loss->optimize_purification

Caption: Troubleshooting guide for low this compound yield.

References

Technical Support Center: Optimizing HBED Metal Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) metal complex formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming this compound metal complexes?

A1: The optimal pH for this compound metal complex formation is highly dependent on the specific metal ion. Generally, the complexation efficiency increases with higher pH due to the deprotonation of the this compound ligand's donor groups (two phenolic hydroxyls, two tertiary amines, and two carboxylic acids). For instance, the highly stable Fe(III)-HBED complex is known to be effective even in alkaline conditions (pH > 7).[1] For radiolabeling with Gallium-68 (⁶⁸Ga), a pH of approximately 4.5 is commonly used to achieve a balance between ligand protonation and Ga(III) hydrolysis.[1][2] It is crucial to consult literature for the specific metal of interest and perform pH optimization studies for your particular application.

Q2: Why is my metal-HBED complex precipitating out of solution?

A2: Precipitation during complexation can be due to several factors:

  • pH-induced metal hydroxide formation: If the pH is too high for a given metal, it may precipitate as a metal hydroxide before it can be chelated by this compound.

  • Low solubility of the complex: The metal-HBED complex itself might have limited solubility in the chosen solvent system. Consider adjusting the solvent polarity or using a different salt form of the metal or this compound.

  • Incorrect stoichiometry: An excess of either the metal or the ligand can sometimes lead to the formation of insoluble species. Ensure accurate concentration measurements and appropriate molar ratios.

Q3: I am observing low yields of my desired metal-HBED complex. What are the possible causes?

A3: Low complexation yields can stem from several issues:

  • Suboptimal pH: As mentioned, pH is a critical parameter. The this compound ligand needs to be sufficiently deprotonated to effectively chelate the metal ion. A pH that is too low will result in protonated donor groups, hindering complex formation.[1]

  • Presence of competing metal ions: Contamination with other metal ions that can also be chelated by this compound will reduce the yield of your target complex. Use high-purity reagents and metal-free water.

  • Reaction kinetics: Some metal-HBED complexation reactions may be slow at room temperature. Gentle heating can often improve the reaction rate and yield. However, be cautious as excessive heat can lead to degradation of the ligand or complex.

  • Ligand degradation: this compound can be susceptible to oxidation, especially at high pH and in the presence of certain metal ions. It is advisable to use fresh solutions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use this compound to chelate divalent metal ions like Cu(II) or Zn(II)?

A4: Yes, this compound can chelate divalent metal ions such as Cu(II) and Zn(II). However, the stability of these complexes is generally lower than that of trivalent metal ions like Fe(III) and Ga(III). The optimal pH for complexation with divalent metals may also differ. It is important to consult the stability constant data to assess the feasibility of forming a stable complex under your desired experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no complex formation Incorrect pH.Adjust the pH of the reaction mixture. For trivalent metals like Fe(III) and Ga(III), a moderately acidic to neutral pH is often a good starting point. Perform a pH titration to find the optimal range for your specific metal.
Presence of competing metal ions.Use high-purity reagents and metal-free water. If contamination is suspected, consider purifying your starting materials.
Slow reaction kinetics.Gently heat the reaction mixture (e.g., 40-60 °C) and monitor the progress over time.
Precipitation during reaction Metal hydroxide formation.Lower the initial pH of the metal salt solution before adding the this compound solution.
Complex insolubility.Try a different solvent system or adjust the ionic strength of the solution.
Multiple products observed (e.g., by HPLC or TLC) Formation of different isomeric forms of the complex.This is a known issue with some metal-HBED complexes, such as with Ga(III). Reaction conditions like temperature and pH can influence the isomer ratio. Consider using this compound derivatives designed to reduce isomer formation if this is a critical issue for your application.
Presence of protonated or hydrolyzed species.Adjust the pH to favor the formation of the desired complex species. Refer to speciation diagrams if available.
Discoloration or degradation of the ligand Oxidation of the phenolic groups of this compound.Prepare fresh ligand solutions. Consider deoxygenating your solvents and running the reaction under an inert atmosphere.

Data Presentation

Table 1: Protonation Constants of this compound

The protonation of this compound is a stepwise process involving its six donor groups. The pKa values represent the pH at which 50% of a specific group is protonated. Understanding these values is crucial for selecting the appropriate pH for metal complexation.

Equilibrium pKa Assigned Group
H₆L²⁺ ⇌ H₅L⁺ + H⁺~2.5Carboxylate
H₅L⁺ ⇌ H₄L + H⁺~3.5Carboxylate
H₄L ⇌ H₃L⁻ + H⁺~5.0Amine
H₃L⁻ ⇌ H₂L²⁻ + H⁺~8.0Amine
H₂L²⁻ ⇌ HL³⁻ + H⁺~10.5Phenolic Hydroxyl
HL³⁻ ⇌ L⁴⁻ + H⁺~11.5Phenolic Hydroxyl

Note: These are approximate values and can vary slightly depending on the experimental conditions (e.g., ionic strength, temperature).

Table 2: Stability Constants (log K) of this compound with Various Metal Ions

The stability constant (K) is a measure of the strength of the interaction between a metal ion and a ligand. A higher log K value indicates a more stable complex. The stability of metal-HBED complexes is pH-dependent.

Metal Ion log K (approximate) Optimal pH Range (general guidance)
Fe(III)39.64 - 10
Ga(III)37.54 - 7
In(III)32.04 - 7
Cu(II)22.55 - 8
Zn(II)19.06 - 9

Note: These values are indicative and can be influenced by experimental conditions. It is recommended to consult specific literature for precise values relevant to your study.

Experimental Protocols

Protocol 1: General Synthesis of Fe(III)-HBED Complex

This protocol describes a general method for the synthesis of the Fe(III)-HBED complex in a laboratory setting.

  • Materials:

    • N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound)

    • Ferric chloride hexahydrate (FeCl₃·6H₂O)

    • Sodium hydroxide (NaOH) or other suitable base

    • Deionized, metal-free water

    • pH meter

  • Procedure:

    • Dissolve a known amount of this compound in deionized water. The solubility of this compound is limited in acidic water, so you may need to add a small amount of NaOH solution to facilitate dissolution.

    • In a separate container, dissolve an equimolar amount of FeCl₃·6H₂O in deionized water.

    • Slowly add the FeCl₃ solution to the stirring this compound solution. A deep red color should develop, indicating the formation of the Fe(III)-HBED complex.

    • Monitor the pH of the reaction mixture. Adjust the pH to the desired range (typically between 6 and 8 for stable Fe(III)-HBED formation) by dropwise addition of a NaOH solution.

    • Continue stirring the reaction mixture at room temperature for at least one hour to ensure complete complexation. Gentle heating (e.g., 40 °C) can be applied to expedite the reaction if necessary.

    • The resulting solution containing the Fe(III)-HBED complex can be used directly or purified further if required (e.g., by size exclusion chromatography to remove excess salts).

Protocol 2: Radiolabeling of this compound-CC with Gallium-68 (⁶⁸Ga)

This protocol is a generalized procedure for the radiolabeling of a bifunctional this compound derivative (this compound-CC) with ⁶⁸Ga for applications such as PET imaging.

  • Materials:

    • ⁶⁸Ge/⁶⁸Ga generator

    • This compound-CC conjugate (e.g., PSMA-HBED-CC)

    • Sodium acetate buffer (e.g., 0.25 M, pH 4.5)

    • Hydrochloric acid (HCl, e.g., 0.05 M) for generator elution

    • Sterile water for injection

    • Heating block

    • Radio-TLC or radio-HPLC for quality control

  • Procedure:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃ in solution.

    • In a sterile reaction vial, dissolve the this compound-CC conjugate in sodium acetate buffer (pH 4.5).

    • Add the ⁶⁸GaCl₃ eluate to the this compound-CC solution. The final pH of the reaction mixture should be around 4.5.

    • Heat the reaction vial in a heating block at a controlled temperature (e.g., 95-105 °C) for a specified time (e.g., 5-10 minutes).

    • After heating, allow the vial to cool to room temperature.

    • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the ⁶⁸Ga-HBED-CC complex.

    • If necessary, the product can be purified using a C18 Sep-Pak cartridge to remove uncomplexed ⁶⁸Ga.

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis and Purification hbed_prep Prepare this compound Solution mixing Mix this compound and Metal Solutions hbed_prep->mixing metal_prep Prepare Metal Salt Solution metal_prep->mixing ph_adjust Adjust pH mixing->ph_adjust incubation Incubate (with optional heating) ph_adjust->incubation qc Quality Control (e.g., HPLC, UV-Vis) incubation->qc purification Purification (optional) qc->purification product Final Metal-HBED Complex qc->product If pure purification->product

Caption: Experimental workflow for the synthesis of a metal-HBED complex.

ph_effect_on_chelation cluster_low_ph Low pH cluster_optimal_ph Optimal pH cluster_high_ph High pH protonated_this compound Protonated this compound (H_n L) low_yield Low Complex Formation protonated_this compound->low_yield free_metal Free Metal Ion (M^n+) free_metal->low_yield deprotonated_this compound Deprotonated this compound (L^4-) high_yield High Complex Formation deprotonated_this compound->high_yield available_metal Available Metal Ion (M^n+) available_metal->high_yield fully_deprotonated_this compound Fully Deprotonated this compound (L^4-) side_reaction Reduced Complex Formation fully_deprotonated_this compound->side_reaction metal_hydroxide Metal Hydroxide Precipitation (M(OH)_n) metal_hydroxide->side_reaction

Caption: The influence of pH on this compound metal complex formation efficiency.

logical_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Metal-HBED Complex ph_issue Incorrect pH start->ph_issue temp_issue Suboptimal Temperature start->temp_issue purity_issue Reagent Impurity start->purity_issue optimize_ph Optimize pH via Titration ph_issue->optimize_ph adjust_temp Adjust Reaction Temperature temp_issue->adjust_temp use_pure Use High-Purity Reagents purity_issue->use_pure

Caption: A logical troubleshooting guide for low yield in this compound complexation.

References

Troubleshooting HBED solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with HBED (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility in aqueous solutions important?

This compound, or N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, is a potent, hexadentate chelating agent with a high affinity for ferric iron (Fe³⁺). Its ability to bind iron makes it a valuable tool in various research areas, including the study of iron overload disorders and as a component in novel therapeutic strategies. For most biological and pharmaceutical applications, preparing this compound in a soluble, aqueous form is crucial for its effective use in experiments.

2. What are the common forms of this compound available?

This compound is commercially available in several forms, including the free acid, dihydrochloride salt (this compound·2HCl), and monosodium salt. The choice of which form to use can impact the initial pH of your solution and the subsequent steps required for complete dissolution.

3. What factors influence the solubility of this compound in aqueous solutions?

The primary factors affecting this compound solubility are:

  • pH: As an amphoteric molecule with both acidic (carboxylic and phenolic) and basic (amino) functional groups, this compound's solubility is highly dependent on the pH of the solution.

  • Temperature: Increasing the temperature can enhance the solubility of this compound, although the extent of this effect may vary.

  • Ionic Strength: The presence of other ions in the solution can influence this compound's solubility.

  • Form of this compound: The free acid and its different salt forms will have varying solubilities in pure water.

4. At what pH is this compound most soluble?

This compound's solubility in aqueous solutions is significantly higher at neutral to alkaline pH. The deprotonation of its carboxylic acid and phenolic hydroxyl groups at higher pH values increases its polarity and interaction with water molecules, leading to enhanced solubility. For instance, this compound monohydrochloride dihydrate has been successfully dissolved in a sodium phosphate buffer at pH 7.6.[1] Conversely, at acidic pH, the protonation of the amino groups and the protonated state of the carboxylic acid groups can lead to precipitation.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in water.
  • Question: I'm trying to dissolve this compound (free acid) powder directly in deionized water at room temperature, but it's not going into solution. What should I do?

  • Answer: this compound free acid has low solubility in neutral water. To dissolve it, you need to adjust the pH.

    • Recommended Action: Slowly add a base, such as sodium hydroxide (NaOH) solution (e.g., 0.1 M or 1 M), dropwise while stirring. As the pH increases, the this compound will deprotonate and dissolve. Aim for a pH of 7.0 or higher for complete dissolution. Be sure to monitor the pH to avoid making the solution too alkaline for your experimental needs.

Issue 2: My this compound solution is cloudy or has formed a precipitate.
  • Question: I prepared an this compound solution, but it has turned cloudy, or a precipitate has formed over time. Why is this happening and how can I fix it?

  • Answer: Precipitation in an this compound solution can occur for several reasons:

    • pH Shift: A decrease in the pH of the solution can cause this compound to precipitate. This might happen due to the introduction of acidic components from other reagents or absorption of atmospheric CO₂.

      • Solution: Check the pH of your solution and, if it has become acidic, adjust it back to a neutral or slightly alkaline pH with a suitable base.

    • Low Temperature: If the solution was prepared at an elevated temperature and then cooled, the this compound may precipitate out if the concentration exceeds its solubility at the lower temperature.

      • Solution: Gently warm the solution while stirring. If the precipitate redissolves, consider diluting the solution to a concentration that remains stable at your storage temperature. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to prevent degradation and potential precipitation.[2][3]

    • Common Ion Effect: If you are working with a salt form of this compound (e.g., this compound dihydrochloride) and your buffer contains a high concentration of a common ion (e.g., chloride), it may reduce the solubility of the this compound salt.

      • Solution: If possible, try using a buffer system with a different counter-ion.

Issue 3: I need to prepare a highly concentrated this compound stock solution.
  • Question: For my experiment, I need a concentrated stock solution of this compound. What is the best approach?

  • Answer: For preparing concentrated stock solutions, especially if a purely aqueous solution is not feasible, the use of co-solvents can be effective.

    • DMSO: this compound dihydrochloride is soluble in DMSO, and with the aid of ultrasonication, a concentration of 100 mg/mL can be achieved.[2] For the free acid form of this compound in DMSO, a solubility of at least 5.56 mg/mL is reported with ultrasonic and warming to 60°C.[1]

    • Formulations for in vivo studies: For animal studies, specific formulations using a combination of solvents have been reported. One such protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[2]

Quantitative Data Summary

Compound FormSolvent SystemTemperatureSolubilityReference
This compoundDMSORoom Temp (with ultrasonic and warming to 60°C)≥ 5.56 mg/mL (14.31 mM)[1]
This compound dihydrochlorideDMSORoom Temp (with ultrasonic)100 mg/mL (216.76 mM)[2]
This compound monohydrochloride dihydrate0.1 M Sodium Phosphate Buffer (pH 7.6)Not SpecifiedSufficient for primate studies[1]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 0.56 mg/mL (1.44 mM)[2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Stock Solution (from free acid)

Objective: To prepare a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (free acid) powder

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and stir bar

  • Volumetric flask

Methodology:

  • Weigh the required amount of this compound free acid for your desired volume and concentration. For example, for 100 mL of a 10 mM solution, you would need 0.4364 g of this compound (MW: 436.44 g/mol ).

  • Add approximately 80% of the final volume of deionized water to a beaker with a stir bar.

  • While stirring, slowly add the weighed this compound powder to the water. A suspension will form.

  • Carefully add 1 M NaOH dropwise to the suspension while monitoring the pH.

  • Continue adding NaOH until the this compound powder is completely dissolved and the pH of the solution is between 7.0 and 7.4.

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

  • Add deionized water to the volumetric flask to reach the final desired volume.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • For long-term storage, filter-sterilize the solution and store it in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound dihydrochloride in DMSO.

Materials:

  • This compound dihydrochloride powder

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • In a sterile tube, weigh the desired amount of this compound dihydrochloride.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound dihydrochloride).

  • Vortex the mixture vigorously.

  • Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved. Gentle warming may also be applied if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Troubleshooting_HBED_Solubility start Start: Dissolving this compound issue Is the this compound dissolving in aqueous solution? start->issue ph_check Is the pH neutral to alkaline (pH >= 7.0)? issue->ph_check No dissolved This compound Dissolved issue->dissolved Yes adjust_ph Adjust pH upwards with NaOH (or other base) ph_check->adjust_ph No precipitate Precipitate forms or solution is cloudy ph_check->precipitate Yes adjust_ph->issue Retry Dissolution use_cosolvent Consider using a co-solvent like DMSO for higher concentrations. adjust_ph->use_cosolvent check_temp Was the solution prepared warm and then cooled? precipitate->check_temp warm_solution Gently warm the solution. Does it redissolve? check_temp->warm_solution Yes check_ph_shift Check for a pH drop. Adjust pH if necessary. check_temp->check_ph_shift No consider_dilution Consider diluting the solution or maintaining a higher storage temperature. warm_solution->consider_dilution Yes warm_solution->check_ph_shift No consider_dilution->dissolved check_ph_shift->dissolved

Caption: Troubleshooting flowchart for this compound solubility issues.

Caption: this compound's solubility increases with pH.

References

Strategies to prevent HBED degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation during storage and throughout your experiments.

Troubleshooting Guides & FAQs

This section addresses common questions and issues related to the stability of this compound.

Question 1: What are the optimal storage conditions for solid this compound?

Answer: For long-term storage, solid this compound powder should be stored at -20°C, where it can remain stable for up to 3 years.[1] It is crucial to keep the container tightly sealed and protected from moisture to prevent hydrolysis and other forms of degradation. While short-term storage at room temperature may be acceptable, colder temperatures are recommended to minimize any potential degradation over time.

Question 2: How should I store this compound in solution?

Answer: The stability of this compound in solution is highly dependent on the solvent and storage temperature. For optimal stability, it is recommended to store this compound solutions at -80°C, which can preserve the integrity of the compound for up to 6 months.[1] If a -80°C freezer is not available, storage at -20°C is a viable alternative, with a recommended maximum storage period of 1 month.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.

Storage ConditionFormRecommended TemperatureShelf Life
Long-termSolid Powder-20°C3 years[1]
Short-termIn Solvent-80°C6 months[1]
Short-termIn Solvent-20°C1 month[1]

Question 3: My this compound solution has changed color. Is it still usable?

Answer: A change in color, such as yellowing or browning, can be an indicator of degradation, particularly oxidative degradation of the phenolic groups. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2][3] While a slight color change may not significantly impact the performance in all applications, it is a sign of chemical change. For sensitive experiments, it is highly recommended to use a fresh, uncolored solution. You can perform a stability check using HPLC (see Experimental Protocols section) to quantify the remaining active this compound.

Question 4: I suspect my this compound has been exposed to high temperatures. How can I check for degradation?

Answer: Elevated temperatures can accelerate the degradation of this compound. The primary method to assess the extent of degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. A detailed protocol for developing such a method is provided in the Experimental Protocols section.

Question 5: What are the likely degradation pathways for this compound?

Answer: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure containing phenolic and ethylenediamine-diacetic acid moieties, the following degradation routes are plausible:

  • Oxidation: The 2-hydroxybenzyl (phenolic) groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure. This can lead to the formation of quinone-like structures and other oxidized byproducts.[1][2][3]

  • Hydrolysis: The amide-like bonds within the chelator's backbone could be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the cleavage of the molecule.

  • Photodegradation: The aromatic rings in the this compound structure can absorb UV light, potentially leading to photodegradation. Aromatic amino carboxylic acids, which share structural similarities, are known to undergo photodegradation.[4][5]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid groups or cleavage of the ethylenediamine bridge may occur.

Here is a diagram illustrating the potential degradation pathways of this compound:

HBED_Degradation cluster_degradation Potential Degradation Pathways This compound This compound (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) Oxidation Oxidation (Phenolic Groups) This compound->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis (Amide-like Bonds) This compound->Hydrolysis Strong Acid/Base Photodegradation Photodegradation (Aromatic Rings) This compound->Photodegradation UV Light Thermal_Degradation Thermal Degradation (Decarboxylation, Cleavage) This compound->Thermal_Degradation High Temperature Degradation_Products Degradation Products Oxidation->Degradation_Products Quinones, etc. Hydrolysis->Degradation_Products Cleavage Products Photodegradation->Degradation_Products Modified Aromatics Thermal_Degradation->Degradation_Products Decarboxylated this compound, etc.

Potential degradation pathways of this compound.

Question 6: Is this compound compatible with all common laboratory solvents?

Answer: this compound is soluble in DMSO.[1] However, its stability in different solvents over long periods can vary. It is generally recommended to prepare stock solutions in high-purity DMSO and store them under the recommended conditions (-80°C for up to 6 months). For aqueous buffers, the stability will be pH-dependent. It is advisable to prepare fresh dilutions in aqueous buffers for immediate use. Avoid using solvents that may contain reactive impurities, such as peroxides in aged ethers, which could accelerate degradation.

Experimental Protocols

This section provides detailed methodologies for assessing this compound stability.

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its potential degradation products.

1. Objective: To establish a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector or photodiode array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Purified water (18 MΩ·cm)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes, then return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (based on the phenolic chromophores)

  • Injection Volume: 10 µL

4. Forced Degradation Study: To generate potential degradation products and test the specificity of the HPLC method, perform forced degradation studies on a solution of this compound (e.g., 1 mg/mL in a suitable solvent).

  • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat solid this compound at 80°C for 48 hours, then dissolve for analysis.

  • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.

5. Method Optimization and Validation:

  • Analyze the stressed samples using the initial HPLC conditions.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the main this compound peak and all degradation peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Here is a workflow diagram for the development of a stability-indicating HPLC method:

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization & Validation HBED_Standard Prepare this compound Reference Standard Analyze_Samples Analyze Stressed and Unstressed Samples HBED_Standard->Analyze_Samples Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Forced_Degradation->Analyze_Samples Initial_Conditions Define Initial HPLC Conditions (C18, Gradient) Initial_Conditions->Analyze_Samples Evaluate_Separation Evaluate Peak Separation and Purity Analyze_Samples->Evaluate_Separation Optimize_Method Optimize Gradient, Mobile Phase, etc. Evaluate_Separation->Optimize_Method Separation Inadequate Validate_Method Validate Method (ICH) (Specificity, Linearity, Accuracy) Evaluate_Separation->Validate_Method Separation Adequate Optimize_Method->Analyze_Samples Final_Method Final Stability-Indicating HPLC Method Validate_Method->Final_Method

Workflow for developing a stability-indicating HPLC method.
Protocol 2: Long-Term and Accelerated Stability Study

This protocol describes how to conduct a formal stability study for this compound under different storage conditions.

1. Objective: To evaluate the long-term and accelerated stability of solid this compound and this compound in solution.

2. Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, water for injection)

  • Vials with inert caps

  • Stability chambers with controlled temperature and humidity

3. Study Design:

  • Sample Preparation:

    • Package solid this compound in well-sealed vials.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL in DMSO) and aliquot into vials.

  • Storage Conditions:

    • Long-Term: 25°C / 60% RH (Relative Humidity) and 5°C

    • Accelerated: 40°C / 75% RH

    • Recommended (as per literature): -20°C (for solid and solution), -80°C (for solution)

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 1, 3, 6 months

4. Analysis: At each time point, retrieve samples from each storage condition and analyze using the validated stability-indicating HPLC method (Protocol 1).

  • Parameters to be tested:

    • Appearance (visual inspection for color change, precipitation)

    • Assay of this compound (%)

    • Quantification of individual and total degradation products (%)

5. Data Evaluation:

  • Plot the assay of this compound and the concentration of degradation products over time for each storage condition.

  • Determine the shelf-life based on the time it takes for the assay to drop below a specified limit (e.g., 90%) or for degradation products to exceed a specified limit.

Here is a logical diagram for conducting a stability study:

Stability_Study_Logic cluster_setup Study Setup cluster_analysis Analysis Start Start Stability Study Prepare_Samples Prepare Solid and Solution Samples Start->Prepare_Samples Set_Conditions Place Samples in Storage Conditions (Long-term, Accelerated) Prepare_Samples->Set_Conditions Time_Points Pull Samples at Defined Time Points Set_Conditions->Time_Points Visual_Inspection Visual Inspection (Appearance, Color) Time_Points->Visual_Inspection Data_Evaluation Evaluate Data (Trends, Shelf-life) Time_Points->Data_Evaluation All time points completed HPLC_Analysis HPLC Analysis (Assay, Impurities) Visual_Inspection->HPLC_Analysis HPLC_Analysis->Data_Evaluation

Logical flow for a comprehensive stability study of this compound.

By following these guidelines and protocols, researchers can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible experimental results. For further assistance, please contact our technical support team.

References

Technical Support Center: Enhancing the Stability of HBED-Metal Complexes for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)-metal complexes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a preferred chelator for metals like Gallium-68?

This compound is a high-affinity, acyclic chelator known for forming highly stable complexes with trivalent metals, particularly Gallium-68 (⁶⁸Ga). Its structure allows for rapid and efficient complexation under mild conditions (room temperature and physiological pH), which is crucial for short-lived radioisotopes. The resulting ⁶⁸Ga-HBED complexes exhibit exceptional thermodynamic stability, making them more stable than those formed with other common chelators like DOTA.[1][2] This high stability is critical for in vivo applications to prevent the release of the metal ion, which could lead to off-target accumulation and inaccurate imaging results.

Q2: What are the primary factors influencing the stability of this compound-metal complexes?

The stability of these complexes is governed by several factors:

  • pH: Complex formation is highly pH-dependent. For ⁶⁸Ga, optimal labeling is typically achieved between pH 4 and 5. At lower pH values, protonation of the chelator's donor groups can slow down or prevent complexation.[3] At higher pH, the formation of metal hydroxide species can compete with the chelation reaction.[4]

  • Metal Ion Properties: The charge and ionic radius of the metal ion significantly affect stability. Higher positive charges and smaller ionic radii generally lead to more stable complexes.[5][6]

  • Purity of Reagents: The presence of competing metal ion impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the reaction mixture can sequester the this compound ligand, reducing the radiolabeling efficiency and apparent stability.

  • Ligand Concentration: Sufficient concentration of the this compound-conjugate is necessary to drive the complexation reaction to completion and avoid the presence of unchelated metal.

Q3: What are the common signs of this compound-metal complex instability in vivo?

Instability in vivo is primarily identified through biodistribution studies. Key indicators include:

  • High Liver and Spleen Uptake: This may suggest dissociation of the metal and its subsequent binding to proteins like transferrin.

  • Increased Bone Accumulation: For radiometals like ⁶⁸Ga, significant uptake in the bones is a classic sign of free [⁶⁸Ga]Ga³⁺ being released from the chelator.

  • Elevated Blood Pool Activity: Prolonged circulation of the radiotracer can indicate instability or interaction with blood components.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the preparation and application of this compound-metal complexes.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Radiochemical Purity (RCP) after Labeling 1. Incorrect pH: The reaction buffer pH is outside the optimal range (typically 4.0-5.0 for ⁶⁸Ga).1. Verify the pH of your reaction buffer. Use high-purity acetate or HEPES buffers to maintain the correct pH.
2. Metal Impurities: Contaminating metal ions from the generator eluate or glassware are competing for the this compound chelator.2. Use a metal-free synthesis workflow. Pre-purify the ⁶⁸Ga eluate if necessary and use acid-washed, metal-free vials and pipette tips.
3. Insufficient Heating/Time: The reaction has not reached completion.3. While many this compound reactions are fast at room temperature, gentle heating (e.g., 5-10 minutes at 80-95°C) can improve yields and kinetics.[7]
High Off-Target Uptake (in vivo) Despite High Initial RCP 1. In Vivo Transchelation: The metal is being "stolen" from the this compound chelator by high-affinity endogenous proteins (e.g., transferrin).1. Perform an in vitro serum stability assay to confirm complex stability in a biological matrix.
2. Presence of Isomers: Some this compound derivatives can form multiple isomers with varying stability profiles.2. Consider using a more rigid this compound analog, such as this compound-CC or HBCD, which are designed to reduce isomerization and enhance kinetic inertness.[2]
3. Radiolysis: High radioactivity concentration may be causing the complex to break down.3. Add a radical scavenger like ethanol or ascorbic acid to the final product formulation to mitigate radiolysis.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Inconsistent purity of the this compound-conjugate or buffers.1. Qualify all reagents upon receipt. Use a consistent, high-quality source for all materials.
2. Inaccurate Measurements: Small errors in measuring the ligand, buffer, or radioactivity can lead to significant variability.2. Calibrate all pipettes and dose calibrators regularly. Prepare stock solutions to minimize errors from measuring very small volumes.

Section 3: Key Experimental Protocols

Protocol 1: Radiolabeling of an this compound-Conjugate with Gallium-68

This protocol provides a general method for labeling a peptide-conjugated this compound chelator (e.g., this compound-CC-PSMA).

Materials:

  • This compound-conjugated peptide (e.g., 5-10 µg)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate or HEPES buffer (0.25 M, pH 4.5, metal-free)

  • Hydrochloric acid (0.05 M, ultrapure)

  • Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol (50%, sterile)

  • Saline (0.9%, sterile)

  • Heating block

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 4-5 mL of 0.05 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • In a sterile, metal-free reaction vial, add the this compound-conjugated peptide.

  • Add 900 µL of sodium acetate buffer to the vial to bring the pH to ~4.5.

  • Add the ⁶⁸Ga eluate to the buffered peptide solution.

  • Incubate the reaction mixture for 5-10 minutes at 95-100°C.[7]

  • After incubation, cool the vial to room temperature.

  • Purify the labeled product using a C18 SPE cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga and impurities.

  • Elute the final ⁶⁸Ga-HBED-conjugate from the cartridge with 50% ethanol, followed by sterile saline for injection.

  • Perform quality control to determine Radiochemical Purity (RCP) via ITLC or HPLC.

Protocol 2: In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled complex in the presence of human or animal serum.

Materials:

  • Radiolabeled this compound-complex

  • Freshly prepared human or rat serum

  • Incubator or water bath at 37°C

  • Instant Thin-Layer Chromatography (ITLC) strips (e.g., ITLC-SG)

  • Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)

  • Radio-TLC scanner

Procedure:

  • Add a small volume (e.g., 50 µL) of the purified radiolabeled this compound-complex to a larger volume (e.g., 450 µL) of serum.[8]

  • Gently mix and incubate the solution at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take a small aliquot (e.g., 2 µL) of the mixture.[8]

  • Spot the aliquot onto an ITLC strip.

  • Develop the strip using the appropriate mobile phase. In many systems, the intact complex will remain at the origin, while dissociated/transchelated ⁶⁸Ga will move with the solvent front.

  • Analyze the strip using a radio-TLC scanner to quantify the percentage of intact radiopharmaceutical at each time point. An intact complex percentage of >95% over 2 hours is generally considered stable.

Section 4: Comparative Data

Table 1: Thermodynamic Stability Constants (log β) of Ga³⁺ with Different Chelators
Chelatorlog β ValueConditionsReference
This compound ~39.2 - 40.8T = 25 °C, I = 0.15 M NaCl[3]
HBCD (rigidified this compound) ~39.2T = 25 °C, I = 0.15 M NaCl[2][3]
DOTA ~21.3-[2]

Higher log β values indicate greater thermodynamic stability.

Table 2: Typical Quality Control and Performance Metrics for ⁶⁸Ga-HBED-CC-PSMA
ParameterTypical ValueSignificance
Radiochemical Purity (RCP) > 98%Ensures that nearly all radioactivity is associated with the desired compound.[7]
In Vitro Serum Stability > 94% after 2 hoursDemonstrates the complex's ability to resist dissociation in a biological environment.[7]
Requisite Peptide Amount 5 - 10 µgSmall amounts are sufficient for high-yield labeling.[7]
Reaction pH 4.0 - 5.5Optimal range for efficient ⁶⁸Ga chelation.[7]

Section 5: Workflows and Diagrams

Diagram 1: General Workflow for this compound-Complex Synthesis and Evaluation

G cluster_prep Preparation & Labeling cluster_qc Purification & QC cluster_invivo In Vitro / In Vivo start Start: this compound-Conjugate buffering Buffer Conjugate (pH 4.5) start->buffering elution Elute ⁶⁸Ge/⁶⁸Ga Generator labeling Add ⁶⁸Ga to Conjugate Heat (5-10 min) elution->labeling buffering->labeling purify SPE Purification (C18) labeling->purify qc RCP Analysis (ITLC/HPLC) purify->qc decision RCP > 95%? qc->decision serum Serum Stability Assay decision->serum Yes fail Troubleshoot Labeling decision->fail No biodist In Vivo Biodistribution / PET Imaging serum->biodist end Final Data Analysis biodist->end fail->start Re-optimize

Caption: Workflow for synthesis, quality control, and evaluation of this compound-metal complexes.

Diagram 2: Troubleshooting Logic for Low In Vivo Stability

G start Problem: High Off-Target Uptake (Bone, Liver) q1 Was Initial RCP > 95%? start->q1 a1_no Issue is in Labeling Chemistry q1->a1_no No a1_yes Labeling is Successful, Instability is Post-Injection q1->a1_yes Yes s1 Solution: 1. Check pH & Buffers 2. Verify Reagent Purity 3. Rule out Metal Contamination a1_no->s1 q2 Is Serum Stability Assay Passed (>95% intact)? a1_yes->q2 a2_no Cause: Transchelation q2->a2_no No a2_yes Cause: Potential Metabolites or Other Biological Interactions q2->a2_yes Yes s2 Solution: 1. Use more inert chelator (e.g., HBCD) 2. Confirm conjugate integrity a2_no->s2 s3 Action: 1. Perform metabolite analysis 2. Evaluate target binding affinity 3. Check for radiolysis a2_yes->s3

Caption: A logical flowchart for troubleshooting sources of poor in vivo stability.

References

Technical Support Center: Overcoming Interferences in HBED-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in iron assays?

This compound is a high-affinity, hexadentate chelator for ferric iron (Fe³⁺).[1][2] Its high stability constant makes it an excellent tool for specifically binding and quantifying iron in biological samples.[2] this compound-based assays are valuable for studying iron metabolism, iron overload disorders, and for screening potential iron chelating drugs.[3]

Q2: What are the common types of this compound-based assays?

This compound can be adapted for use in various assay formats, primarily:

  • Colorimetric Assays: These assays rely on a chromogenic indicator that reacts with iron. This compound can be used in a competitive format where it competes with the indicator for iron, leading to a measurable color change.

  • Fluorescence Quenching Assays: The intrinsic fluorescence of a reagent can be quenched by the presence of iron. This compound can be used to sequester iron, thereby restoring fluorescence in a manner proportional to the iron concentration.

Q3: What is the "labile iron pool" (LIP) and how do this compound assays measure it?

The labile iron pool refers to the readily chelatable, redox-active iron within a cell. This pool is not tightly bound to proteins like ferritin or hemoglobin. This compound, due to its strong affinity for iron, can effectively chelate the LIP, which can then be quantified using the principles of colorimetric or fluorescence-based assays.

Troubleshooting Guides

Issue 1: High Background Signal or Blank Reading

A high background signal can mask the true signal from your sample, reducing the assay's sensitivity and accuracy.

Potential Cause Recommended Solution
Contaminated Reagents or Glassware Use fresh, high-purity water and reagents. Ensure all glassware is acid-washed and thoroughly rinsed to remove any trace iron contamination.
Autofluorescence of Sample Matrix For fluorescence assays, run a sample blank without the fluorescent probe to quantify the inherent fluorescence of the sample. Subtract this value from your sample readings.
Non-specific Binding of Reagents In colorimetric assays, ensure the chromogen is specific for iron. Consider adding a masking agent for other potentially interfering ions if necessary.
Incomplete Chelation by this compound in Blanks Ensure the concentration of this compound in your blank is sufficient to chelate all contaminating iron in the reagents.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with the assay chemistry or sample preparation.

Potential Cause Recommended Solution
Incorrect pH of Assay Buffer The iron-chelating ability of this compound and the response of many indicators are pH-dependent. Optimize the pH of your assay buffer to ensure optimal performance for both this compound and your detection reagent. This compound is effective up to a pH of 12.
Degradation of Reagents Prepare fresh reagents, especially reducing agents and fluorescent probes, as they can be sensitive to light and oxidation.
Insufficient Iron in the Sample Concentrate your sample if possible. Ensure that the sample preparation method does not inadvertently remove iron.
Presence of Strong Reducing Agents Some reducing agents can interfere with the iron-indicator reaction in colorimetric assays.[4][5] If a reducing agent is necessary to maintain iron in the ferrous (Fe²⁺) state, ensure it is compatible with your chosen chromogen.
Issue 3: Assay Interference

Interference from other substances in the sample is a common challenge in biological assays.

Potential Cause Recommended Solution
Presence of Other Divalent Cations Other metal ions, particularly copper (Cu²⁺), can interfere with some iron indicators like ferrozine.[4][6][7] While this compound has a lower affinity for copper compared to iron, high concentrations of copper in the sample can still pose a problem.[2] Consider adding a specific chelator for the interfering ion that does not bind iron.
Matrix Effects from Biological Samples Components in complex biological samples (e.g., serum, cell lysates) can interfere with the assay. Prepare standards in a matrix that closely matches your samples. A standard addition approach can also be used to overcome matrix effects.
Presence of Other Chelators in the Sample If the sample contains other strong iron chelators (e.g., EDTA from collection tubes), they will compete with this compound and the indicator, leading to inaccurate results. Use collection tubes without chelating agents.

Quantitative Data on Common Interferences

The following table summarizes the potential interference of common metal ions in iron assays. Note that the degree of interference can vary depending on the specific assay conditions and the indicator used.

Interfering Ion Typical Concentration in Serum (µM) Potential Effect on Iron Assay Mitigation Strategy
Copper (Cu²⁺)12 - 24Can form a colored complex with some iron indicators (e.g., ferrozine), leading to an overestimation of iron.[4][6]Add a copper-specific chelator like neocuproine.
Zinc (Zn²⁺)10 - 18Generally does not interfere with ferrozine-based assays.[6]Typically not required.
Manganese (Mn²⁺)0.01 - 0.03Generally does not interfere with ferrozine-based assays.[6]Typically not required.
Magnesium (Mg²⁺)750 - 1000Generally does not interfere with ferrozine-based assays.[6]Typically not required.

Experimental Protocols

Below are generalized protocols for colorimetric and fluorescence-based iron assays that can be adapted for use with this compound.

Generalized Colorimetric Iron Assay (Competitive Format)

This protocol is based on the competition between this compound and a colorimetric iron indicator (e.g., Ferrozine) for iron in the sample.

Materials:

  • This compound solution (concentration to be optimized)

  • Iron standard solution (e.g., FeCl₃)

  • Colorimetric indicator solution (e.g., Ferrozine)

  • Reducing agent (e.g., ascorbic acid) if measuring total iron

  • Assay buffer (pH to be optimized)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve of iron in the assay buffer.

  • In a 96-well plate, add your sample or iron standard.

  • Add the this compound solution to each well.

  • If measuring total iron, add the reducing agent to convert Fe³⁺ to Fe²⁺.

  • Add the colorimetric indicator solution to all wells.

  • Incubate the plate at room temperature for a specified time to allow for color development.

  • Measure the absorbance at the appropriate wavelength for your chosen indicator (e.g., ~562 nm for Ferrozine).

  • The absorbance will be inversely proportional to the iron concentration in the sample.

Generalized Fluorescence Quenching Iron Assay

This protocol utilizes a fluorescent probe (e.g., a calcein-type indicator) whose fluorescence is quenched by iron. This compound is used to chelate the iron and restore fluorescence.

Materials:

  • This compound solution

  • Fluorescent probe (e.g., Calcein-AM for intracellular iron)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Load cells or prepare your sample with the fluorescent probe according to the manufacturer's instructions.

  • Measure the baseline fluorescence (F_initial).

  • Add the this compound solution to the sample.

  • Incubate for a sufficient time to allow this compound to chelate the iron.

  • Measure the final fluorescence (F_final).

  • The change in fluorescence (ΔF = F_final - F_initial) is proportional to the amount of chelatable iron.

Visualizations

HBED_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Sample Prepare Biological Sample Mix Mix Sample/Standard with Reagents Sample->Mix Standard Prepare Iron Standards Standard->Mix Reagents Prepare this compound & Indicator Solutions Reagents->Mix Incubate Incubate for Reaction Mix->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Analyze Analyze Data & Calculate Iron Concentration Measure->Analyze

Caption: A generalized workflow for conducting an this compound-based iron assay.

Chelation_Principle cluster_system Biological Sample Iron Fe³⁺ Interferent Cu²⁺ This compound This compound This compound->Iron High Affinity Chelation Indicator Indicator Indicator->Iron Forms Colored/Quenched Complex Indicator->Interferent Potential Interference

Caption: The principle of competitive iron chelation and potential interference.

References

Technical Support Center: Optimization of Reaction Time for Complete Chelation with HBED

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HBED (N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) chelation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times for complete chelation and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chelator?

This compound, or N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, is a high-affinity hexadentate chelator for ferric iron (Fe³⁺). Its structure allows it to form a very stable 1:1 complex with iron, effectively sequestering it from biological systems or reaction media. This high stability makes it particularly useful in applications where strong and complete iron binding is required, such as in the treatment of iron overload disorders and as a component in various research applications. The Fe-HBED complex is recognized for its high stability, which is crucial for its efficacy.[1][2]

Q2: How can I monitor the progress of the this compound chelation reaction?

The formation of the Fe-HBED complex can be monitored spectrophotometrically. The Fe-HBED complex has a characteristic absorbance spectrum in the visible range that is distinct from free iron or free this compound. By monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) for the Fe-HBED complex, you can track the progress of the reaction over time. This allows for the determination of the reaction rate and the point at which chelation is complete.

Q3: What are the key factors that influence the reaction time for complete chelation with this compound?

Several factors can significantly impact the kinetics of the chelation reaction:

  • pH of the reaction medium: The pH affects the protonation state of both this compound and the iron species in solution, which in turn influences the reaction rate.

  • Temperature: Like most chemical reactions, the rate of chelation is temperature-dependent.

  • Concentration of reactants: The initial concentrations of both this compound and the iron source will affect the time required to reach equilibrium.

  • Solvent and Buffer System: The choice of solvent and the components of the buffer system can influence the solubility of reactants and the stability of the complex.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound chelation experiments.

Issue 1: Incomplete Chelation or Slow Reaction Rate

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Suboptimal pH Adjust the pH of the reaction mixture. A pH of around 7.4 to 7.6 has been used for this compound chelation in biological studies.[2]The affinity of this compound for iron is pH-dependent. At low pH, protons compete with the iron for binding sites on the this compound molecule. At very high pH, the formation of iron hydroxides can compete with the chelation reaction.
Low Temperature Increase the reaction temperature. Monitor for any potential degradation of reactants at elevated temperatures.Increasing the temperature generally increases the rate of reaction. However, excessive heat can lead to the degradation of this compound or other components in the reaction mixture.
Insufficient this compound Concentration Ensure a stoichiometric excess of this compound relative to the iron concentration. A molar ratio of this compound to iron slightly greater than 1:1 is recommended to drive the reaction to completion.According to Le Chatelier's principle, increasing the concentration of one reactant will shift the equilibrium towards the products, favoring the formation of the Fe-HBED complex.
Poor Solubility of this compound Ensure this compound is fully dissolved before initiating the reaction. The solubility of this compound can be influenced by the pH and the solvent. The monosodium salt of this compound is more water-soluble.If this compound is not fully in solution, the effective concentration available for chelation is reduced, leading to a slower reaction rate.
Presence of Competing Metal Ions If the sample contains other metal ions (e.g., Cu²⁺, Zn²⁺), consider a pre-purification step or increasing the concentration of this compound.While this compound has a very high affinity for Fe³⁺, other metal ions can compete for binding, although to a lesser extent.[1]
Inappropriate Buffer Use a non-coordinating buffer, such as HEPES or MOPS. Phosphate buffers can be used, as demonstrated in some studies, but be aware of potential interactions.[2]Some buffer components can interact with iron ions, potentially hindering the chelation by this compound.

Issue 2: Precipitation during the Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Formation of Iron Hydroxides Maintain the pH within the optimal range (around 7.4-7.6). Ensure rapid and efficient mixing upon addition of the iron solution.At neutral to alkaline pH, ferric iron has a tendency to hydrolyze and form insoluble iron hydroxides, which will appear as a precipitate.
Low Solubility of Reactants or Product Check the solubility of this compound and the Fe-HBED complex in the chosen solvent system. Consider using a co-solvent if necessary, while ensuring it doesn't interfere with the reaction.If the concentration of any component exceeds its solubility limit in the reaction medium, precipitation will occur.

Issue 3: Inconsistent or Non-reproducible Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Variability in Reagent Quality Use high-purity this compound and a well-characterized iron source.Impurities in the reagents can interfere with the chelation reaction or the analytical method used for monitoring.
Inaccurate pH Measurement/Control Calibrate the pH meter regularly and ensure accurate and stable pH control throughout the experiment.Small variations in pH can have a significant impact on the chelation rate, leading to inconsistent results.
Degradation of this compound Stock Solution Prepare fresh this compound solutions or verify the integrity of stored solutions. Store this compound solutions protected from light and at an appropriate temperature.This compound solutions may degrade over time, leading to a lower effective concentration of the chelator.

Experimental Protocols

Protocol: Spectrophotometric Monitoring of this compound-Iron Chelation Kinetics

This protocol provides a general framework for monitoring the kinetics of Fe-HBED complex formation using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Ferric iron source (e.g., FeCl₃ or Ferric Citrate)

  • Buffer solution (e.g., 0.1 M Sodium Phosphate buffer, pH 7.6)[2]

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Calibrated pH meter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the desired buffer. The concentration will depend on the experimental design. Ensure complete dissolution.

    • Prepare a stock solution of the ferric iron source in an appropriate solvent (e.g., dilute HCl to prevent initial hydrolysis, followed by dilution in the reaction buffer).

  • Determination of λmax:

    • Prepare a solution containing the fully formed Fe-HBED complex by mixing a stoichiometric excess of this compound with the iron solution and allowing sufficient time for the reaction to go to completion.

    • Scan the absorbance of the solution across the visible spectrum (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax) for the Fe-HBED complex.

  • Kinetic Measurement:

    • Set the spectrophotometer to measure absorbance at the predetermined λmax.

    • Equilibrate the this compound solution in a cuvette inside the spectrophotometer at the desired temperature.

    • Initiate the reaction by adding a small volume of the iron stock solution to the cuvette containing the this compound solution. Mix quickly and thoroughly.

    • Immediately start recording the absorbance at regular time intervals until the absorbance value stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the absorbance versus time. The resulting curve will show the formation of the Fe-HBED complex over time.

    • The initial rate of the reaction can be determined from the initial slope of the curve. The time to reach 95% or 99% of the final absorbance can be used as a measure of the time for complete chelation.

Quantitative Data Summary (Starting Points for Optimization)

ParameterRecommended Starting RangeNotes
pH 7.0 - 8.0A study on this compound for iron excretion in primates used a sodium phosphate buffer at pH 7.6.[2] The stability of iron chelates is generally highly pH-dependent.
Temperature 25°C - 37°CReactions are typically run at room temperature or physiological temperature. Higher temperatures will likely increase the rate but may affect stability.
This compound:Fe Molar Ratio 1.1 : 1 to 2 : 1A slight excess of the chelator is generally recommended to ensure complete chelation of the metal ion.
Buffer Sodium Phosphate, HEPES, MOPSNon-coordinating buffers are generally preferred to avoid interference with the chelation process.

Visualizations

Chelation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reagents Prepare this compound and Iron Stock Solutions Mix Mix Reactants in Cuvette Reagents->Mix Buffer Prepare Buffer (e.g., Phosphate pH 7.6) Buffer->Mix Spectro Set up Spectrophotometer Monitor Monitor Absorbance at λmax Spectro->Monitor Mix->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Analyze Determine Reaction Time Plot->Analyze

Figure 1. Experimental workflow for monitoring this compound chelation kinetics.

Troubleshooting_Tree cluster_pH pH Issues cluster_Temp Temperature Issues cluster_Conc Concentration Issues cluster_Sol Solubility Issues Start Incomplete/Slow Chelation? Check_pH Is pH optimal (e.g., 7.4-7.6)? Start->Check_pH Yes Adjust_pH Adjust pH and re-run Check_pH->Adjust_pH No Check_Temp Is temperature adequate (e.g., 25-37°C)? Check_pH->Check_Temp Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Ratio Is this compound in slight molar excess? Check_Temp->Check_Ratio Yes Increase_this compound Increase this compound concentration Check_Ratio->Increase_this compound No Check_Sol Are all components fully dissolved? Check_Ratio->Check_Sol Yes Improve_Sol Check solvent/pH for solubility Check_Sol->Improve_Sol No End Further Investigation Needed Check_Sol->End Yes

Figure 2. Troubleshooting decision tree for incomplete this compound chelation.

References

Technical Support Center: Purity Analysis of Synthesized N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assessing the purity of synthesized this compound?

A1: The purity of synthesized this compound is typically assessed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR is used to confirm the chemical structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the percentage purity of the compound and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized this compound and helps in the identification of impurities.

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the compound to verify its empirical formula.[1]

Q2: What are the expected chemical shifts in the ¹H NMR spectrum of pure this compound?

A2: In a DMSO-d₆ solvent, the characteristic proton signals for this compound are typically observed at the following chemical shifts (δ):

  • ~7.52-6.64 ppm: A multiplet corresponding to the 8 aromatic protons (ArH).

  • ~4.11 ppm: A singlet corresponding to the 4 protons of the acetic acid methylene groups (HOOCCH₂N).

  • ~3.59 ppm: A singlet corresponding to the 4 protons of the benzyl methylene groups (ArCH₂N).

  • ~3.18 ppm: A singlet corresponding to the 4 protons of the ethylenediamine bridge (NCH₂CH₂N).[1]

Q3: What is the expected molecular weight of this compound?

A3: The molecular formula of this compound is C₂₀H₂₄N₂O₆, which corresponds to a molecular weight of approximately 388.42 g/mol .[2][3]

Q4: What are some potential impurities that might be observed during this compound synthesis?

A4: Potential impurities can arise from starting materials or side reactions during the synthesis. These may include:

  • Unreacted starting materials such as ethylenediamine and salicylaldehyde.

  • Intermediates from the synthesis, such as the "salan" compound formed before reductive amination.

  • Byproducts of the reductive amination process.

  • Residual solvents used during synthesis and purification (e.g., ethanol, water).[1][4]

Troubleshooting Guides

NMR Spectroscopy

Q: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these impurities?

A: Unexpected peaks in the ¹H NMR spectrum can indicate the presence of residual starting materials, byproducts, or solvents.

  • Workflow for Identifying Unexpected NMR Peaks:

    G Troubleshooting Unexpected NMR Peaks start Unexpected peaks in ¹H NMR check_solvent Compare with solvent chemical shifts start->check_solvent check_sm Compare with spectra of starting materials start->check_sm check_lit Consult literature for known byproducts start->check_lit identify Identify impurity check_solvent->identify Solvent peak identified check_sm->identify Starting material identified check_lit->identify Byproduct identified purify Perform further purification (e.g., recrystallization) reanalyze Re-run NMR on purified sample purify->reanalyze identify->purify

    Caption: Workflow for identifying unexpected NMR peaks.

  • Troubleshooting Steps:

    • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents (e.g., ethanol, acetone, ethyl acetate).

    • Compare with Starting Materials: Run ¹H NMR spectra of your starting materials (ethylenediamine, salicylaldehyde, etc.) and compare them to the spectrum of your product.

    • Consider Side Products: Review the reaction mechanism to anticipate potential byproducts. For instance, incomplete reduction during the amination step could leave imine intermediates.

    • Purification: If impurities are identified, further purification of your compound, such as recrystallization from an appropriate solvent system (e.g., ethanol/water), may be necessary.[1]

HPLC Analysis

Q: I am observing peak splitting or tailing in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?

A: Peak splitting or tailing in HPLC can be caused by a variety of factors related to the column, mobile phase, or the sample itself.

  • Logical Flow for Troubleshooting HPLC Peak Shape Issues:

    G Troubleshooting HPLC Peak Shape Issues start Poor peak shape (splitting/tailing) check_column Check column for voids or contamination start->check_column check_mobile_phase Optimize mobile phase (pH, composition) start->check_mobile_phase check_sample Check sample solvent and concentration start->check_sample solution_column Replace or clean column check_column->solution_column solution_mp Adjust mobile phase check_mobile_phase->solution_mp solution_sample Dissolve sample in mobile phase/dilute check_sample->solution_sample reinject Re-inject sample solution_column->reinject solution_mp->reinject solution_sample->reinject

    Caption: Troubleshooting HPLC peak shape issues.

  • Troubleshooting Steps:

    • Column Health: A void at the column inlet or a contaminated frit can cause peak splitting. Try flushing the column or replacing it if the problem persists.

    • Mobile Phase Composition: The pH of the mobile phase is critical for ionizable compounds like this compound. Ensure the pH is stable and appropriate for the compound's pKa to avoid multiple ionization states co-eluting. Adjusting the organic modifier concentration can also improve peak shape.

    • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

    • Sample Overload: Injecting too concentrated a sample can cause peak fronting or tailing. Try diluting the sample.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of synthesized this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • Data Analysis:

    • Integrate all peaks.

    • Compare the observed chemical shifts and integration values with the expected values for this compound.

    • Identify any impurity peaks by comparing their chemical shifts to those of potential contaminants.

HPLC Purity Analysis

Objective: To determine the percentage purity of the synthesized this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) to maintain a constant pH. The exact gradient will need to be optimized for your specific system and column.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 280 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in the initial mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

  • Analysis:

    • Inject a standard of known purity to determine the retention time of this compound.

    • Inject the synthesized sample.

    • Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ArH )~7.52-6.64Multiplet8H
Acetic Acid (-CH ₂COOH)~4.11Singlet4H
Benzyl (-ArCH ₂N-)~3.59Singlet4H
Ethylenediamine (-NCH ₂CH ₂N-)~3.18Singlet4H

Table 2: Summary of Purity Analysis Data from a Representative Synthesis

Analysis MethodParameterResult
HPLCPurity98%
Elemental Analysis% Carbon (Calculated)55.46
% Carbon (Found)55.42
% Hydrogen (Calculated)7.70
% Hydrogen (Found)7.79
% Nitrogen (Calculated)4.98
% Nitrogen (Found)4.99

Note: Elemental analysis data is for the monohydrochloride trihydrate form of a derivative as reported in the literature and serves as an example of expected concordance.[1]

References

Methods for removing unchelated HBED from experimental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chelating agent N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). The following sections detail methods for removing unchelated this compound from experimental samples to ensure the purity of your this compound-metal complexes.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unchelated this compound from my sample?

Excess, unchelated this compound can interfere with downstream applications by competing for metal ions, potentially leading to inaccurate experimental results. For example, in radiolabeling experiments, free this compound can reduce the specific activity of the final product. In cellular studies, it could chelate essential metal ions from the media or cells, causing unintended biological effects.

Q2: What are the common methods for removing free this compound?

The most common methods for removing unchelated this compound leverage differences in size and physicochemical properties between the free chelator and the metal-HBED complex. These techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size.

  • Solid Phase Extraction (SPE): Separates molecules based on their affinity for a solid sorbent.

  • Dialysis: Separates molecules based on their ability to pass through a semi-permeable membrane.

Q3: How do I choose the best method for my experiment?

The choice of method depends on several factors, including the properties of your metal-HBED complex, the required purity, sample volume, and available equipment. The table below provides a general comparison to guide your decision.

Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation by molecular size.[1][2]High resolution, can be automated.Can lead to sample dilution, requires specialized equipment (HPLC/FPLC).High-purity applications, such as preparation for in vivo studies.
Solid Phase Extraction (SPE) Differential partitioning between a solid and liquid phase.[3][4][5][6][7]Fast, can concentrate the sample, wide variety of sorbents available.Method development may be required to find the optimal sorbent and elution conditions.Rapid cleanup of small to medium volume samples.
Dialysis Separation of small molecules from large molecules via a semi-permeable membrane.[2][8][9][10][11]Gentle, simple setup, suitable for large volumes.Slow, can result in significant sample dilution.Buffer exchange and removal of small molecule impurities from large protein-HBED conjugates.

Q4: What are the key properties of this compound to consider during purification?

This compound is a hexadentate chelator with a molecular weight of 496.5 g/mol . Its charge is pH-dependent due to its four carboxylic acid and two phenolic hydroxyl groups. When chelated with a trivalent metal ion like Fe(III) or Ga(III), it forms a stable, anionic complex.[12][13] This charge can be exploited for purification methods like ion-exchange SPE. The stability of the Fe-HBED complex is very high, particularly at alkaline pH.[13][14]

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Solution
Poor separation of this compound-metal complex and free this compound. Incorrect column choice: The fractionation range of the column is not suitable for the sizes of your molecules.Select a column with a fractionation range appropriate for separating small molecules (free this compound) from your larger this compound-metal complex or conjugate.
Inappropriate mobile phase: The mobile phase is causing interactions between your sample and the column matrix.Use a mobile phase with sufficient ionic strength (e.g., 150 mM NaCl) to minimize secondary ionic interactions. Ensure the pH of the mobile phase is compatible with the stability of your complex.
Low recovery of the this compound-metal complex. Adsorption to the column: The complex is non-specifically binding to the column material.Try a different column material (e.g., switch from a silica-based to a polymer-based column). Adding a small amount of organic modifier to the mobile phase may also help.
Complex instability: The metal is dissociating from the this compound during chromatography.Ensure the pH of the mobile phase is within the stability range for your metal-HBED complex.
Solid Phase Extraction (SPE) Troubleshooting
Problem Possible Cause Solution
Co-elution of free this compound and the this compound-metal complex. Incorrect sorbent or solvent selection: The chosen SPE conditions do not provide sufficient selectivity.If using reverse-phase SPE, optimize the organic content of the wash and elution solvents. For ion-exchange SPE, adjust the pH and ionic strength of the buffers.
Low recovery of the this compound-metal complex. Irreversible binding to the sorbent: The complex is too strongly retained on the SPE cartridge.Use a stronger elution solvent. If using ion-exchange, you may need to increase the salt concentration or change the pH of the elution buffer.
Incomplete elution: The elution volume is insufficient to recover the entire sample.Increase the volume of the elution solvent. Eluting with multiple smaller volumes can also improve recovery.

Experimental Protocols

Protocol 1: Removal of Unchelated this compound using Size Exclusion Chromatography (SEC)

This protocol is suitable for purifying a protein that has been conjugated with an this compound-metal complex.

  • Column Selection: Choose an SEC column with a molecular weight cutoff that will include the free this compound and the metal-HBED complex in the column's fractionation range while excluding the much larger protein conjugate.

  • Mobile Phase Preparation: Prepare a mobile phase that is compatible with your protein and the this compound-metal complex. A common choice is phosphate-buffered saline (PBS) at pH 7.4.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Inject your sample onto the column. The injection volume should not exceed 5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as they elute from the column. The protein-HBED conjugate will elute first, followed by the smaller, free this compound.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, gamma counting for radiolabeled complexes) to determine which fractions contain the purified product.

Protocol 2: Removal of Unchelated this compound using Solid Phase Extraction (SPE)

This protocol is designed for the rapid cleanup of a small molecule this compound-metal complex.

  • Cartridge Selection: Select a reverse-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge by passing methanol through it, followed by water. This activates the sorbent.

  • Sample Loading: Load your sample onto the cartridge. The this compound-metal complex and free this compound will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any polar impurities.

  • Elution: Elute the this compound-metal complex with a stronger solvent (e.g., 50% methanol in water). The free this compound, being more polar, may require a higher concentration of organic solvent to elute, or it may be washed off in the initial steps depending on the exact conditions. It is recommended to perform trial runs to optimize the elution conditions.

  • Analysis: Analyze the eluted fractions to confirm the purity of your this compound-metal complex.

Visualizations

experimental_workflow General Workflow for this compound Purification cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis and Final Product start Crude Reaction Mixture (this compound-metal complex + free this compound) sec Size Exclusion Chromatography start->sec spe Solid Phase Extraction start->spe dialysis Dialysis start->dialysis analysis Purity Analysis (e.g., HPLC, TLC) sec->analysis spe->analysis dialysis->analysis end Purified this compound-Metal Complex analysis->end spe_workflow Solid Phase Extraction (SPE) Workflow conditioning 1. Conditioning (e.g., Methanol, Water) loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Impurities) loading->washing elution 4. Elution (Collect Product) washing->elution product Purified this compound-Metal Complex elution->product

References

Technical Support Center: Optimizing HBED Concentration for Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a potent, high-affinity iron chelator. Its primary biological activity stems from its ability to bind to ferric iron (Fe³⁺), thereby depleting intracellular and extracellular iron pools. This iron-chelating property makes it a valuable tool for studying iron metabolism, inducing iron deficiency-like conditions, and investigating the role of iron in various cellular processes.

Q2: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?

A2: this compound has low solubility in aqueous solutions, which can lead to precipitation in cell culture media. Here are some common causes and solutions:

  • Improper Dissolution: Ensure that your this compound stock solution is properly prepared. It is recommended to first dissolve this compound in an organic solvent like DMSO before further dilution in aqueous buffers or media.

  • High Concentration: The final concentration of this compound in your culture medium may be too high, exceeding its solubility limit. Try using a lower final concentration or performing a dose-response experiment to find the optimal soluble concentration for your cell type.

  • Media Components: Certain components in the cell culture medium can interact with this compound and reduce its solubility.

  • Temperature: Temperature fluctuations can affect the solubility of this compound. Ensure your media and stock solutions are properly warmed to 37°C before mixing.

Q3: How do I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration of this compound is highly dependent on the cell type, the specific biological effect you are studying, and the duration of the treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A good starting point is to test a range of concentrations based on published literature for similar cell types or effects.

Q4: What are the potential off-target effects of this compound?

A4: While this compound has a very high affinity for ferric iron, it may also chelate other divalent cations, such as copper (Cu²⁺) and zinc (Zn²⁺), although with lower affinity.[1] This can potentially lead to off-target effects. It is advisable to:

  • Use the lowest effective concentration of this compound.

  • Consider adding supplements of other divalent cations to the culture medium if you suspect off-target chelation is affecting your results.

  • Confirm that the observed biological effects are due to iron chelation by performing iron rescue experiments (i.e., adding back iron to the system to see if the effect is reversed).

Troubleshooting Guides

Problem: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
This compound Degradation This compound solutions, especially at low concentrations, can degrade over time. Prepare fresh stock solutions regularly and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Suboptimal Concentration The concentration of this compound may be too low to elicit a biological response. Perform a dose-response experiment with a wider range of concentrations.
Cell Density The effect of this compound can be dependent on cell density. Ensure you are seeding cells at a consistent density across experiments.
Incorrect Experimental Endpoint The time point chosen for analysis may not be optimal for observing the desired effect. Perform a time-course experiment to identify the optimal incubation time.
Problem: High Cell Death or Cytotoxicity
Possible Cause Troubleshooting Step
This compound Concentration Too High High concentrations of this compound can lead to excessive iron depletion and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line and use concentrations below this value for your experiments.
Off-Target Effects As mentioned in the FAQs, chelation of other essential metal ions could contribute to cytotoxicity. Attempt a rescue experiment by supplementing the media with zinc or copper.
Solvent Toxicity If using a high concentration of a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not toxic to your cells. Always include a vehicle control in your experiments.

Data Presentation

Table 1: Reported IC50 Values for Various Compounds in Different Cancer Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Compound 1HCT1167222.4[2]
Compound 2HCT116720.34[2]
Compound XA5494815.2Fictional
Compound YMCF-7245.8Fictional

It is imperative to experimentally determine the IC50 of this compound for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Iron Metabolism Proteins

This protocol outlines the steps to analyze the protein expression of key iron metabolism regulators like ferroportin and hepcidin following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ferroportin, anti-hepcidin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities and normalize to a loading control like β-actin.

Protocol 3: Measurement of Intracellular Labile Iron Pool (LIP) using Calcein-AM

This protocol describes how to measure changes in the intracellular labile iron pool upon this compound treatment using the fluorescent probe Calcein-AM. Calcein-AM is a cell-permeable dye that is non-fluorescent. Once inside the cell, it is cleaved by esterases to produce calcein, which fluoresces. The fluorescence of calcein is quenched by the binding of iron.[3]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate time.

  • Calcein-AM Loading: Wash the cells with HBSS. Load the cells with Calcein-AM (final concentration typically 0.1-1 µM) in HBSS for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~488 nm, Emission ~517 nm) or a flow cytometer.

  • Data Analysis: An increase in calcein fluorescence in this compound-treated cells compared to control cells indicates a decrease in the intracellular labile iron pool.

Mandatory Visualizations

HBED_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_stock Check Stock Solution (Dissolved in DMSO?) start->check_stock improper_stock Improper Stock: Redissolve this compound in 100% DMSO before further dilution check_stock->improper_stock No proper_stock Proper Stock Solution check_stock->proper_stock Yes end_precipitate Precipitation Resolved improper_stock->end_precipitate check_conc Check Final Concentration in Medium proper_stock->check_conc high_conc Concentration Too High: Perform dose-response to find optimal soluble concentration check_conc->high_conc Yes ok_conc Concentration is likely appropriate check_conc->ok_conc No high_conc->end_precipitate check_temp Check Media and Stock Solution Temperature ok_conc->check_temp cold_media Media/Stock was cold: Warm all solutions to 37°C before mixing check_temp->cold_media No warm_media Temperature is correct check_temp->warm_media Yes cold_media->end_precipitate end_persistent Precipitation Persists: Consider media component interaction. Consult literature for your specific medium. warm_media->end_persistent

Figure 1. Troubleshooting guide for this compound precipitation in cell culture medium.

Figure 2. Simplified signaling pathway of this compound's effect on cellular iron homeostasis.

MTT_Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for desired time (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan crystal formation) E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Figure 3. Experimental workflow for determining cell viability with this compound using an MTT assay.

References

Validation & Comparative

A Comparative Analysis of HBED and Deferoxamine for Iron Overload Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron overload, a serious condition resulting from genetic disorders or repeated blood transfusions, necessitates effective chelation therapy to prevent organ damage. Deferoxamine (DFO) has long been the standard of care, but its demanding administration schedule has driven the search for more potent and convenient alternatives. This guide provides a detailed comparative study of a promising investigational chelator, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), and the established therapeutic, deferoxamine.

Executive Summary

Preclinical evidence strongly suggests that this compound is a more potent iron chelator than deferoxamine, particularly when administered subcutaneously. Animal studies have consistently demonstrated that this compound can induce significantly greater iron excretion at equimolar doses. While clinical data for this compound is limited to a Phase I trial of an oral formulation, which showed some efficacy but highlighted challenges with bioavailability, the preclinical findings present a compelling case for its further development as a potential alternative to deferoxamine for the treatment of iron overload.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyThis compound (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid)Deferoxamine (DFO)
Chemical Formula C₂₀H₂₄N₂O₆C₂₅H₄₈N₆O₈
Molar Mass 388.42 g/mol 560.68 g/mol
Chelation Ratio (Drug:Iron) 1:1 (Hexadentate)1:1 (Hexadentate)
Administration Routes Investigated Oral, Subcutaneous (SC), Intravenous (IV)Subcutaneous (SC), Intravenous (IV), Intramuscular (IM)
Oral Bioavailability Poor[1][2]Negligible
Primary Route of Iron Excretion Biliary/Fecal and Urinary[3]Primarily Urinary, some Biliary/Fecal
Table 2: Comparative Efficacy in Preclinical Models
Animal ModelAdministration RouteDose (µmol/kg)Iron Excretion (this compound vs. DFO)Reference
Iron-Overloaded RatsSC150~3-fold greater with this compound[3]
Iron-Overloaded Cebus apella MonkeysSC150>2-fold greater with this compound[3]
Iron-Overloaded Cebus apella MonkeysSC75 - 324Nearly 3-fold greater with this compound[4]
Iron-Overloaded Cebus apella MonkeysIV (20-min infusion)150~2-fold greater with this compound[5][6]
Table 3: Safety and Tolerability Profile
Adverse EffectThis compoundDeferoxamine
Systemic Toxicity (in dogs) No evidence of systemic toxicity after 14 days of IV or SC administration[5][6]Generally well-tolerated systemically, but can have dose-related toxicities.
Local Injection Site Reactions Evidence of local irritation at SC injection sites[5][6]Common, including pain, swelling, and redness.
Cardiovascular Effects (in normotensive rats) Little to no effect on blood pressure or heart rate with IV bolus[5][6]Prompt and prolonged drop in blood pressure and increased heart rate with IV bolus[5][6]
Human Clinical Data No evidence of toxicity in a Phase I trial of oral formulation[3][7]Well-characterized side effects including auditory and ocular toxicity with long-term use.

Mechanism of Action

Both this compound and deferoxamine are hexadentate chelators, meaning they can form six bonds with a single iron ion, creating a stable, water-soluble complex that can be excreted from the body. This chelation process removes iron from the non-transferrin-bound iron (NTBI) pool in the plasma and from iron stores within cells, preventing the formation of toxic reactive oxygen species.

cluster_0 Iron Overload cluster_1 Chelation Therapy cluster_2 Excretion Excess Iron Excess Iron Soluble Iron Complex Soluble Iron Complex Excess Iron->Soluble Iron Complex binds to This compound This compound This compound->Soluble Iron Complex forms Deferoxamine Deferoxamine Deferoxamine->Soluble Iron Complex forms Urine Urine Soluble Iron Complex->Urine Feces Feces Soluble Iron Complex->Feces

Caption: Mechanism of action for iron chelators.

Experimental Protocols

In Vivo Efficacy Assessment in Iron-Overloaded Primates (Cebus apella)
  • Animal Model: Adult male Cebus apella monkeys were used. Iron overload was induced by intramuscular injections of iron dextran.

  • Dosing and Administration:

    • This compound was administered as a single subcutaneous (SC) injection at doses ranging from 75 to 324 µmol/kg. In some studies, it was also given as a 20-minute intravenous (IV) infusion.[4][5][6]

    • Deferoxamine was administered as a single SC injection or a 20-minute IV infusion at equimolar doses to this compound for direct comparison.[4][5][6]

  • Sample Collection: Urine and feces were collected for 72 hours post-administration to measure total iron excretion.

  • Iron Analysis: The total iron content in urine and feces was determined using atomic absorption spectrophotometry.[4][6]

  • Efficacy Endpoint: The primary endpoint was the net iron excretion, calculated as the total iron excreted in urine and feces minus the basal iron excretion.

Phase I Clinical Trial of Oral this compound
  • Study Population: Patients with thalassemia major.[3][7]

  • Dosing and Administration: Orally administered this compound at doses of 40 mg/kg and 80 mg/kg, divided into three daily doses (t.i.d.).[3][7]

  • Iron Balance Study:

    • Patients were maintained on a controlled diet with known iron content.

    • Complete 24-hour urine and fecal collections were performed to measure iron excretion.

  • Iron Analysis: Iron content in diet, urine, and feces was quantified to determine the net iron balance.

  • Safety Monitoring: Included regular monitoring of blood counts, serum chemistry, and urinalysis to assess for any potential toxicity.[3][7]

cluster_0 Preclinical Phase cluster_1 Clinical Phase Animal_Model Iron-Overloaded Animal Model (e.g., Rats, Monkeys) Dosing_Preclinical Administer this compound or DFO (SC or IV) Animal_Model->Dosing_Preclinical Sample_Collection_Preclinical Collect Urine & Feces (72 hours) Dosing_Preclinical->Sample_Collection_Preclinical Analysis_Preclinical Measure Iron Excretion (Atomic Absorption) Sample_Collection_Preclinical->Analysis_Preclinical Human_Subjects Thalassemia Patients Dosing_Clinical Administer Oral this compound Human_Subjects->Dosing_Clinical Sample_Collection_Clinical Collect Urine & Feces (24 hours) Dosing_Clinical->Sample_Collection_Clinical Analysis_Clinical Iron Balance Study Sample_Collection_Clinical->Analysis_Clinical

Caption: Experimental workflow for evaluating iron chelator efficacy.

Conclusion

The available preclinical data strongly support this compound as a more potent iron chelator than deferoxamine, with the potential for less frequent subcutaneous administration. However, the development of an orally bioavailable formulation of this compound remains a key challenge. Further clinical trials are necessary to establish the safety and efficacy of this compound in humans and to directly compare its performance with deferoxamine in a clinical setting. Should a formulation with improved oral bioavailability be developed, or if the high potency of a subcutaneous formulation proves to be clinically advantageous, this compound could represent a significant advancement in the management of iron overload.

References

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid vs. EDDHA for iron chlorosis in plants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and agricultural professionals, the efficient delivery of iron to plants in high-pH soils is a critical challenge. Iron chlorosis, a yellowing of leaves due to insufficient chlorophyll, can severely limit plant growth and crop yield. The synthetic chelates N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) and ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) are two leading solutions. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most effective treatment for iron chlorosis.

Iron is a vital micronutrient for plants, playing a crucial role in chlorophyll synthesis and various enzymatic processes. In alkaline and calcareous soils, iron becomes largely unavailable to plants, leading to deficiency. Chelating agents like this compound and EDDHA are designed to bind with iron, keeping it in a soluble form that plant roots can absorb. While both are effective, their chemical structures and stability lead to differences in performance, particularly in challenging soil conditions.

Performance Comparison: Quantitative Data

Experimental studies have demonstrated the efficacy of both this compound and EDDHA in mitigating iron chlorosis. The following tables summarize key performance indicators from comparative studies in soybeans and fruit trees.

Table 1: Performance of this compound and EDDHA in Soybean (Glycine max) Grown in Calcareous Soil

TreatmentSPAD Index (Chlorophyll Content)Dry Matter Yield ( g/plant )
Control (No Fe)25.33.8
Fe-EDDHA42.15.2
Fe-HBED45.85.5

Data adapted from a greenhouse pot experiment. SPAD index is a relative measure of chlorophyll content. Higher values indicate healthier, greener leaves.

In soybeans, both Fe-EDDHA and Fe-HBED significantly improved chlorophyll content and plant biomass compared to the untreated control. Notably, Fe-HBED showed a trend towards higher SPAD values and a slightly greater increase in dry matter yield, suggesting a potential performance advantage in this crop.

Table 2: Efficacy of this compound and EDDHA in Nectarine and Peach Trees (Prunus persica) in Alkaline Field Conditions

TreatmentSPAD Index (Regreening)Leaf Fe Concentration (µg/g DW)Fruit Yield
Control (Chlorotic)LowDeficientReduced
Fe-EDDHA (low dose)Similar to this compoundSimilar to this compoundSimilar to this compound
Fe-HBED (low dose)Similar to EDDHASimilar to EDDHASimilar to EDDHA
Fe-EDDHA (initial response)Faster regreening in the first year--

Data synthesized from field studies. Direct quantitative comparisons in fruit trees are less common in single studies.

In fruit trees, studies indicate that at lower application doses, both this compound and EDDHA demonstrate a similar ability to prevent chlorosis symptoms, as reflected in the SPAD index and leaf iron concentrations[1]. However, some research suggests that commercial EDDHA products may lead to a faster initial regreening of chlorotic leaves in the first year of application[1]. This could be attributed to the presence of different isomers in commercial EDDHA products, some of which may release iron more readily.

Chemical Stability and Isomer Considerations

The superior performance of this compound, particularly its long-lasting effects, is often attributed to its higher chemical stability, especially at elevated pH levels. This compound is reported to be stable up to a pH of 12[2].

EDDHA exists in different positional isomers, with the ortho-ortho (o,o-EDDHA) isomer being the most stable and effective form for correcting iron chlorosis in calcareous soils. Commercial EDDHA products contain a mixture of isomers, and their efficacy is largely dependent on the percentage of the o,o-EDDHA isomer.

Experimental Protocols

To ensure reproducible and comparable results when evaluating iron chelates, standardized experimental protocols are essential.

Key Experiment: Greenhouse Pot Study for Evaluating Iron Chelate Efficacy

This protocol outlines a typical greenhouse experiment to compare the effectiveness of this compound and EDDHA in correcting iron chlorosis in a model plant like soybean.

1. Soil Preparation:

  • A calcareous soil with a pH known to induce iron chlorosis (typically >7.5) is selected.

  • The soil is air-dried, sieved (2 mm mesh), and homogenized.

  • A basal fertilizer application, excluding iron, is mixed uniformly into the soil to ensure other nutrients are not limiting.

2. Experimental Design:

  • A completely randomized design with multiple replications (e.g., 4-5 pots per treatment) is used.

  • Treatments include a negative control (no iron), and different concentrations of Fe-HBED and Fe-EDDHA applied to the soil.

3. Plant Cultivation:

  • Seeds of an iron-chlorosis susceptible plant variety (e.g., soybean) are sown in pots filled with the prepared soil.

  • Pots are maintained in a greenhouse under controlled conditions of light, temperature, and humidity.

  • Plants are watered regularly with deionized water to avoid introducing external sources of iron.

4. Data Collection and Analysis:

  • Chlorophyll Content (SPAD measurements): A handheld SPAD meter is used to take non-destructive readings of the chlorophyll content of the youngest fully expanded leaves at regular intervals (e.g., weekly) after treatment application.

  • Biomass Measurement: At the end of the experiment (e.g., after 4-6 weeks), the shoots and roots of the plants are harvested separately. The plant material is dried in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry matter yield.

  • Iron Content in Plant Tissues: The dried plant material is ground into a fine powder. The iron concentration in the tissues is determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of the samples.

  • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between the treatments.

Experimental_Workflow

Plant Iron Uptake and Utilization

The primary mechanism by which non-grass species, including those in this comparison, acquire iron is known as Strategy I. This process involves several key steps at the root surface, which are enhanced by the presence of soluble iron chelates.

Iron_Uptake_Pathway

This pathway highlights the critical role of the chelate in delivering soluble ferric iron (Fe(III)) to the root surface. The plant then actively reduces it to the ferrous form (Fe(II)) for uptake. The higher stability of this compound ensures a more sustained supply of soluble iron to the root, which is particularly advantageous in high-pH soils where the dissociation of less stable chelates is more likely.

Conclusion

Both this compound and EDDHA are highly effective in treating iron chlorosis in plants. The choice between them may depend on the specific crop, soil conditions, and desired speed and longevity of the effect.

  • This compound demonstrates superior stability at high pH and can provide a longer-lasting correction of iron deficiency. This makes it a strong candidate for use in highly calcareous soils and for long-term management of iron nutrition.

  • EDDHA , particularly formulations with a high percentage of the o,o-isomer, is also a very effective and widely used iron chelate. It may offer a faster initial greening response in some cases.

For researchers and professionals in drug development, understanding the chemical properties and biological interactions of these chelates can inform the design of novel and even more efficient nutrient delivery systems. The experimental protocols and performance data presented here provide a foundation for further comparative studies and the development of next-generation solutions for plant iron nutrition.

References

HBED: A Superior Chelator for Iron Overload Therapy Compared to Traditional Aminopolycarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and safer chelating agents for the treatment of iron overload conditions is a continuous endeavor. N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) has emerged as a promising alternative to conventional aminopolycarboxylate chelators like EDTA and DTPA, and even the gold-standard deferoxamine (DFO). This guide provides an objective comparison of this compound's efficacy, supported by experimental data, to assist in informed decisions for future research and drug development.

This compound, a hexadentate chelator, demonstrates a significantly higher affinity and selectivity for ferric iron (Fe³⁺) compared to other biologically relevant metal ions. This high binding affinity translates to superior in vivo efficacy in promoting iron excretion, a critical factor in managing iron overload resulting from conditions such as β-thalassemia and frequent blood transfusions.

Quantitative Comparison of Chelator Efficacy

The efficacy of a chelating agent is fundamentally determined by its stability constant (log K) with the target metal ion. A higher stability constant indicates a stronger and more stable complex, leading to more effective metal removal from the body.

Chelatorlog K for Fe³⁺log K for Ca²⁺log K for Zn²⁺
This compound ~39.6 --
EDTA25.110.716.5
DTPA28.610.718.2
DFO30.6<211.1

Note: Stability constants can vary slightly depending on experimental conditions. The value for this compound is from recent literature, while values for other chelators are well-established.

The exceptionally high stability constant of the Fe³⁺-HBED complex underscores its potential for highly efficient iron chelation.

In vivo studies have consistently demonstrated the superior iron-clearing ability of this compound compared to DFO. Preclinical studies in iron-loaded animal models have shown that this compound is approximately two to three times more efficient at promoting iron excretion than DFO on a molar basis.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies for key assays are provided below.

Ferrous Ion Chelating (FIC) Assay

This assay is a common in vitro method to assess the iron-chelating capacity of a compound. It is based on the competition between the chelator and a chromogenic indicator, ferrozine, for ferrous ions (Fe²⁺).

Materials:

  • Test compound (e.g., this compound, EDTA)

  • Ferrous sulfate (FeSO₄) solution

  • Ferrozine solution

  • Buffer solution (e.g., phosphate or acetate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the buffer.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add a specific volume of the FeSO₄ solution to each well and incubate for a short period (e.g., 5-10 minutes) to allow for chelation.

  • Add a specific volume of the ferrozine solution to each well. The ferrozine will react with any unchelated Fe²⁺ to form a colored complex.

  • Incubate the plate for a specified time (e.g., 10-20 minutes) at room temperature.

  • Measure the absorbance of the solution in each well at the appropriate wavelength (typically around 562 nm) using a microplate reader.

  • The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation compared to a control without the chelator.

Potentiometric Titration for Determining Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-chelator complexes. It involves monitoring the change in pH of a solution containing the ligand and the metal ion as a strong base is added.

Materials and Equipment:

  • Potentiometer with a pH electrode

  • Autotitrator or a calibrated burette

  • Thermostated reaction vessel

  • Nitrogen gas supply (to prevent oxidation)

  • Standardized solutions of the ligand (e.g., this compound), metal salt (e.g., FeCl₃), strong acid (e.g., HCl), and strong base (e.g., NaOH).

  • Inert salt solution (e.g., KCl or KNO₃) to maintain constant ionic strength.

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • In the thermostated reaction vessel, prepare a solution containing the ligand, the metal ion, and a known amount of strong acid in the inert salt solution.

  • Bubble nitrogen gas through the solution to remove dissolved oxygen.

  • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

  • The titration is continued until the pH reaches a stable, high value.

  • The collected data (volume of base added vs. pH) is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Visualizing the Chelation Process

To better understand the interaction between the chelator and the metal ion, a simplified workflow for evaluating a novel chelating agent is presented below.

Chelation_Evaluation_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation In_Vitro_Assays In Vitro Assays (e.g., FIC Assay) Stability_Constant Determine Stability Constant (Potentiometric Titration) In_Vitro_Assays->Stability_Constant Quantify Affinity Selectivity_Screening Selectivity Screening (Competition Assays) Stability_Constant->Selectivity_Screening Assess Specificity Animal_Model Iron-Overloaded Animal Model Selectivity_Screening->Animal_Model Promising Candidate Efficacy_Study Efficacy Study (Iron Excretion) Animal_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment Clinical_Trials Clinical Trials Toxicity_Assessment->Clinical_Trials Safe & Efficacious Novel_Chelator Novel Chelator Candidate Novel_Chelator->In_Vitro_Assays Initial Screening

Caption: Workflow for the preclinical evaluation of a novel iron chelator.

Signaling Pathway of Iron Chelation Therapy

The primary goal of iron chelation therapy is to reduce the body's iron burden, thereby mitigating iron-induced oxidative stress and subsequent cellular damage.

Iron_Chelation_Pathway Iron_Overload Excess Body Iron (Iron Overload) NTBI Non-Transferrin Bound Iron (NTBI) Iron_Overload->NTBI ROS Reactive Oxygen Species (ROS) Generation NTBI->ROS Fenton Reaction Chelator Chelating Agent (e.g., this compound) NTBI->Chelator Binding Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Organ_Dysfunction Organ Dysfunction (Heart, Liver) Cell_Damage->Organ_Dysfunction Fe_Chelate Stable Iron-Chelate Complex Chelator->Fe_Chelate Forms Excretion Renal/Fecal Excretion Fe_Chelate->Excretion

Caption: Mechanism of action of iron chelation therapy in reducing oxidative stress.

A Comparative Guide to the Validation of HBED-Metal Complex Formation: Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and validation of metal complex formation is a critical step in the development of novel chelating agents for therapeutic and diagnostic applications. N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent hexadentate chelator, particularly for iron (Fe³⁺) and gallium (Ga³⁺), with significant potential in the treatment of iron overload diseases and in medical imaging. This guide provides a comparative overview of mass spectrometry and other widely used analytical techniques for the validation of this compound-metal complex formation, supported by experimental data and detailed methodologies.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The choice of analytical technique for the validation of this compound-metal complex formation depends on the specific requirements of the study, such as the need for structural information, quantitative accuracy, sensitivity, and sample throughput. While mass spectrometry offers unparalleled sensitivity and specificity for identifying the complex and its stoichiometry, other techniques like UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable complementary information on the electronic structure and solution-state behavior of the complex.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (ESI-MS, MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Confirms the formation of the this compound-metal complex, determines its stoichiometry, and can be used for quantification.High sensitivity and specificity, provides direct evidence of complex formation, suitable for complex mixtures.Can be destructive to the complex, ionization efficiency can vary, may not reflect solution-state equilibrium perfectly.
UV-Vis Spectrophotometry Measures the absorption of light by the sample.Monitors the formation of the complex by observing changes in the absorption spectrum, allows for the determination of binding constants.Simple, rapid, and non-destructive, widely available instrumentation.Indirect method, susceptible to interference from other absorbing species, may not be suitable for colorless complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information about the complex in solution, confirms the coordination of the ligand to the metal ion.Non-destructive, provides rich structural information.Lower sensitivity compared to mass spectrometry, can be complex to interpret for paramagnetic metals, requires larger sample amounts.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Provides information on the chirality and secondary structure of the complex, useful for studying conformational changes upon metal binding.Sensitive to chiral environments.Requires a chromophore near the chiral center, not universally applicable.
Potentiometric Titration Measures the change in potential of a solution during titration.Determines the stability constants (log K) of the metal complex by monitoring pH changes.Accurate for determining thermodynamic stability.Indirect method, can be time-consuming, requires careful control of experimental conditions.

Experimental Protocols

Mass Spectrometry-Based Validation of this compound-Metal Complex Formation

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for the direct confirmation of this compound-metal complex formation.

Experimental Workflow:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound and Metal Salt Solution Incubation Incubation at Controlled pH and Temperature Sample->Incubation Dilution Dilution in a Suitable Solvent (e.g., Methanol/Water) Incubation->Dilution ESI_Source Electrospray Ionization (ESI) Dilution->ESI_Source Direct Infusion or LC Injection Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Mass_Spectrum Mass Spectrum Generation Data_Acquisition->Mass_Spectrum Peak_Identification Identification of [this compound+Metal] Ion Peak Mass_Spectrum->Peak_Identification Stoichiometry Confirmation of 1:1 Stoichiometry Peak_Identification->Stoichiometry

Caption: Workflow for this compound-metal complex validation using ESI-MS.

Detailed Methodology (ESI-MS):

  • Sample Preparation:

    • Prepare stock solutions of this compound and the metal salt (e.g., FeCl₃ or Ga(NO₃)₃) in a suitable solvent (e.g., deionized water).

    • Mix the this compound and metal salt solutions in a 1:1 molar ratio. The final concentration is typically in the low micromolar range.

    • Adjust the pH of the solution to the desired value (e.g., pH 7.4 for physiological conditions) using a suitable buffer (e.g., ammonium acetate).

    • Incubate the mixture for a sufficient time to allow for complex formation (e.g., 30 minutes at room temperature).

    • Dilute the sample in an appropriate solvent for ESI-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation and Analysis:

    • Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. LC-MS can be used to separate the complex from free ligand and metal.

    • Acquire mass spectra in positive or negative ion mode, depending on the expected charge of the complex. For [this compound+Fe]³⁺, positive mode is typically used.

    • Optimize instrument parameters such as capillary voltage, cone voltage, and source temperature to achieve good signal intensity and minimize fragmentation.

  • Data Analysis:

    • Examine the resulting mass spectrum for a peak corresponding to the theoretical mass-to-charge ratio (m/z) of the this compound-metal complex.

    • Confirm the isotopic distribution pattern of the observed peak with the theoretical pattern for the complex, which is particularly important for metals with multiple isotopes.

UV-Vis Spectrophotometry for Monitoring Complex Formation

UV-Vis spectrophotometry is a straightforward method to monitor the formation of this compound-metal complexes, especially with chromophoric metals like iron.

Detailed Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound and the metal salt in a suitable buffer (e.g., HEPES or TRIS buffer at a specific pH).

    • In a quartz cuvette, place a solution of this compound.

  • Instrumentation and Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the initial absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-800 nm).

    • Titrate the this compound solution with small aliquots of the metal salt solution.

    • After each addition, mix the solution thoroughly and record the absorption spectrum.

  • Data Analysis:

    • Monitor the changes in the absorption spectrum. The formation of the this compound-metal complex will typically result in the appearance of new absorption bands or a shift in the existing bands. For instance, the formation of the [this compound+Fe] complex is characterized by the appearance of a visible charge-transfer band.

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to ligand to determine the stoichiometry of the complex (Job's plot).

    • The data can also be used to calculate the binding constant of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides detailed information about the structure of the this compound-metal complex in solution.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound ligand in a suitable deuterated solvent (e.g., D₂O).

    • Acquire a ¹H and ¹³C NMR spectrum of the free ligand.

    • To the NMR tube, add a stoichiometric amount of the metal salt (diamagnetic metals like Ga³⁺ are preferred for sharper signals).

    • Acquire ¹H and ¹³C NMR spectra of the resulting this compound-metal complex.

  • Instrumentation and Analysis:

    • Use a high-field NMR spectrometer.

    • Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.

  • Data Analysis:

    • Compare the NMR spectra of the free ligand and the complex.

    • Changes in the chemical shifts of the ligand's protons and carbons upon addition of the metal indicate which functional groups are involved in coordination.

    • The appearance of new signals or changes in signal multiplicity can provide further structural insights. For the Ga-HBED complex, distinct chemical shifts for the aromatic protons indicate a significant change in the electronic environment upon coordination.[1]

Concluding Remarks

The validation of this compound-metal complex formation is most robustly achieved through a multi-faceted analytical approach. Mass spectrometry serves as the cornerstone for unequivocally identifying the complex and its stoichiometry with high sensitivity. UV-Vis spectrophotometry offers a convenient method for monitoring complex formation and determining binding affinities. For an in-depth understanding of the solution-state structure and coordination chemistry, NMR spectroscopy is indispensable. The selection of the most appropriate technique or combination of techniques will ultimately be guided by the specific research question and the desired level of analytical detail.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized HBED

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a powerful chelating agent, is paramount for its applications in drug development and radiopharmaceuticals. This guide provides an objective comparison of various analytical techniques used to confirm the purity of synthesized this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for its high resolution and quantitative accuracy. However, other techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and Elemental Analysis provide valuable and often complementary information.

Analytical Technique Principle Typical Purity (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a mobile and a stationary phase.>95%0.2 µg/mL (for this compound derivative)[1]0.5 µg/mL (for this compound derivative)High resolution, high sensitivity, quantitative accuracy, well-established methods.[2]Requires reference standards for quantification, can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.>95% (general for organic compounds)[3]~2.7 mM (general estimation)[4]~161.8 mM (general estimation)[4]Provides structural information, non-destructive, can be quantitative without a specific reference standard for the analyte (qNMR).[5]Lower sensitivity compared to MS, complex spectra for impure samples.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Impurity profilingppb levels (general)[7]Analyte dependentHigh sensitivity and specificity, provides molecular weight information, ideal for identifying unknown impurities.[7]Can be difficult to quantify without isotopic standards, matrix effects can interfere with ionization.
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a thin layer of adsorbent material.Qualitative/Semi-quantitative≤0.01 µg (for related compounds)[8]Analyte dependentSimple, rapid, low cost, useful for reaction monitoring and screening.Lower resolution and sensitivity than HPLC, primarily qualitative.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases which are then measured.High (for pure compounds)N/AN/AProvides the elemental composition (C, H, N), which can confirm the empirical formula of the bulk material.[9]Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.[9]

Experimental Protocols

Synthesis and Purification of this compound

A common route for the synthesis of this compound involves the reaction of N,N'-bis(2-hydroxybenzyl)ethylenediamine with a suitable carboxylating agent. The following is a general protocol:

Synthesis:

  • Dissolve N,N'-bis(2-hydroxybenzyl)ethylenediamine in a suitable solvent (e.g., a mixture of water and an organic solvent).

  • Add a formaldehyde source and a cyanide source (e.g., HCN or a cyanide salt) to the reaction mixture.

  • Control the pH of the reaction mixture, typically in the alkaline range.

  • Heat the mixture and stir for a specified period to allow the reaction to proceed to completion.

  • Upon completion, cool the reaction mixture.

Purification:

  • Acidify the reaction mixture to precipitate the crude this compound.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start N,N'-bis(2-hydroxybenzyl)ethylenediamine Reagents Formaldehyde + Cyanide Source Start->Reagents 1. Add Reaction Carboxymethylation Reaction Reagents->Reaction 2. React Precipitation Acidification & Precipitation Reaction->Precipitation 3. Quench Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying HPLC HPLC Drying->HPLC NMR NMR Drying->NMR MS MS Drying->MS TLC TLC Drying->TLC EA Elemental Analysis Drying->EA

Workflow for this compound synthesis, purification, and purity analysis.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve a accurately weighed amount of synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm

    • Gradient elution: Start with a low percentage of Mobile Phase B, and gradually increase the concentration over time to elute the compounds. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with a reference standard.

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of synthesized this compound in the chosen deuterated solvent.

    • For qNMR, add a known amount of an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum.

    • Identify the peaks corresponding to this compound and any impurities.

    • For qNMR, calculate the purity by comparing the integral of a known this compound proton signal to the integral of a known proton signal from the internal standard.

Mass Spectrometry (MS)

Instrumentation:

  • Mass spectrometer (e.g., ESI-MS, LC-MS)

Procedure:

  • Sample Preparation:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to this compound.

    • Analyze the spectrum for any other peaks that may correspond to impurities. The mass-to-charge ratio of these peaks can provide clues to the identity of the impurities.

Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of dichloromethane and methanol)

  • UV lamp

Procedure:

  • Sample Preparation:

    • Dissolve the synthesized this compound in a suitable solvent.

  • Spotting:

    • Spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber containing the mobile phase.

    • Allow the solvent to ascend the plate until it is near the top.

  • Visualization:

    • Remove the plate and allow it to dry.

    • Visualize the spots under a UV lamp.

  • Analysis:

    • A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) can be calculated and compared to a standard.

Alternative Chelating Agents

Several other chelating agents are used in similar applications to this compound. The purity of these alternatives is also critical and is often assessed using similar analytical techniques.

Chelating Agent Common Purity Analysis Techniques
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) HPLC, NMR, Titration[10][11]
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) HPLC, NMR, Elemental Analysis[5][12]
EDTA (Ethylenediaminetetraacetic acid) Titration, HPLC[13]

Decision-Making for Technique Selection

The selection of an appropriate analytical technique for purity determination depends on various factors. The following flowchart provides a general guide for this decision-making process.

Start Need to assess purity of synthesized this compound Quant Is quantitative data required? Start->Quant Screen Rapid screening or reaction monitoring? Quant->Screen No HPLC Use HPLC Quant->HPLC Yes Struct Need structural information on impurities? Bulk Confirm elemental composition of bulk material? Struct->Bulk No MS Use MS or LC-MS Struct->MS Yes Screen->Struct No TLC Use TLC Screen->TLC Yes qNMR Use qNMR Bulk->qNMR No EA Use Elemental Analysis Bulk->EA Yes HPLC->Struct End Analysis Complete qNMR->End MS->Bulk TLC->End EA->End

Decision flowchart for selecting an analytical technique.

References

Cross-Validation of HBED Chelation Results with ICP-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of metal ions is a critical aspect of research and drug development, particularly in studies involving metal-based therapeutics, toxicology, and metallomics. Chelating agents, such as N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), are pivotal in these studies for both therapeutic and analytical purposes. However, the results obtained from chelation-based assays require rigorous validation to ensure accuracy and reliability. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as the gold standard for elemental analysis due to its exceptional sensitivity and specificity.[1] This guide provides a comprehensive comparison of this compound chelation-based assays with ICP-MS, offering a framework for the cross-validation of results.

Principles of this compound Chelation and ICP-MS

This compound Chelation: this compound is a potent hexadentate chelating agent with a very high affinity for ferric iron (Fe³⁺) and other trivalent metal ions. Chelation assays involving this compound typically rely on a colorimetric or spectrophotometric change that occurs upon the formation of the metal-HBED complex. The intensity of the color is proportional to the concentration of the metal ion, allowing for quantification. These assays are often cost-effective and can be performed with standard laboratory equipment.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a powerful analytical technique used for determining the elemental composition of a sample.[2] It utilizes an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.[3] ICP-MS is renowned for its ability to detect metals and non-metals at ultra-trace levels, often down to parts-per-trillion (ppt).[3] It is considered a definitive quantitative method and is frequently used to validate results from other analytical techniques.[4]

Comparative Performance: this compound Chelation Assay vs. ICP-MS

A direct cross-validation involves analyzing the same set of samples using both the this compound chelation assay and ICP-MS. The results from the this compound assay are then compared against the highly accurate measurements from the ICP-MS to determine the former's accuracy, precision, and potential matrix effects.

ParameterThis compound Chelation Assay (e.g., Colorimetric)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Formation of a colored metal-ligand complexIonization of atoms and mass-to-charge ratio detection
Detection Limit Typically in the low micromolar (µM) to nanomolar (nM) rangeParts-per-trillion (ppt) to parts-per-quadrillion (ppq) range[3]
Specificity High for the target metal ion (e.g., Fe³⁺), but potential for interference from other metal ions with similar affinities.Extremely high, capable of isotopic analysis.
Accuracy Can be high but is susceptible to matrix effects and interferences from other sample components.Considered the "gold standard" for accuracy in elemental analysis.[1]
Precision Good, but can be influenced by reaction kinetics and sample preparation.Excellent, with very low relative standard deviations (RSD).
Throughput Can be adapted for high-throughput screening in microplate formats.Can be automated for high throughput, but sample preparation can be a bottleneck.
Cost Relatively low cost for reagents and instrumentation.High initial instrument cost and ongoing operational expenses.
Sample Preparation Often requires sample lysis and pH adjustment.Requires acid digestion to break down the sample matrix.

Experimental Protocols

This compound Chelation Assay for Iron Quantification (Conceptual Protocol)

This protocol outlines a general procedure for a colorimetric this compound-based assay for iron.

a. Reagents and Materials:

  • This compound solution (in a suitable buffer, e.g., HEPES)

  • Iron standards (FeCl₃ or ferric ammonium citrate)

  • Cell lysis buffer (if applicable)

  • Microplate reader or spectrophotometer

b. Sample Preparation:

  • For cellular samples, lyse the cells using a suitable lysis buffer to release intracellular iron.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant for analysis.

  • For liquid samples, ensure the pH is compatible with the assay buffer.

c. Assay Procedure:

  • Prepare a series of iron standards of known concentrations.

  • Add a specific volume of the standards and samples to the wells of a microplate.

  • Add the this compound solution to each well and mix thoroughly.

  • Incubate the plate at a specified temperature and time to allow for complete complex formation.

  • Measure the absorbance at the wavelength of maximum absorbance for the Fe-HBED complex.

d. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of iron in the samples by interpolating their absorbance values on the standard curve.

ICP-MS Analysis of Total Iron Content

This protocol provides a general workflow for quantifying total iron in a sample using ICP-MS.

a. Reagents and Materials:

  • Trace metal grade nitric acid (HNO₃)

  • High-purity water (18.2 MΩ·cm)

  • Iron standard solutions for ICP-MS

  • Microwave digestion system

  • ICP-MS instrument

b. Sample Preparation:

  • Accurately weigh or measure a known amount of the sample into a clean microwave digestion vessel.

  • Add a measured volume of concentrated trace metal grade nitric acid to the vessel.

  • Securely cap the vessels and place them in the microwave digestion system.

  • Run a digestion program with a controlled temperature and pressure ramp to completely break down the sample matrix.

  • After cooling, carefully open the vessels and dilute the digested sample to a known final volume with high-purity water.

c. Instrumental Analysis:

  • Prepare a series of calibration standards from the iron stock solution, matrix-matched to the diluted samples.

  • Set up the ICP-MS instrument with the appropriate parameters for iron analysis (e.g., isotopes to monitor, integration time).

  • Introduce the calibration standards, blanks, and samples into the ICP-MS.

  • Acquire the data for each sample.

d. Data Analysis:

  • Generate a calibration curve from the signal intensities of the standards.

  • Calculate the concentration of iron in the diluted samples based on the calibration curve.

  • Account for the initial sample weight/volume and dilution factor to determine the original iron concentration in the sample.

Cross-Validation Workflow and Data Presentation

A robust cross-validation study would involve splitting a set of samples and analyzing them in parallel using both the this compound chelation assay and ICP-MS. The results can then be compared to assess the performance of the this compound assay.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Sample Biological or Pharmaceutical Sample Homogenate Homogenized Sample Sample->Homogenate HBED_Assay This compound Chelation Assay (e.g., Colorimetric) Homogenate->HBED_Assay Aliquot 1 ICP_MS ICP-MS Analysis Homogenate->ICP_MS Aliquot 2 HBED_Results [Metal] from this compound Assay HBED_Assay->HBED_Results ICP_MS_Results [Metal] from ICP-MS (Reference Value) ICP_MS->ICP_MS_Results Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) HBED_Results->Comparison ICP_MS_Results->Comparison Validation Validation of this compound Assay Performance Comparison->Validation

Caption: Workflow for the cross-validation of an this compound chelation assay against ICP-MS.

Signaling Pathway and Logical Relationships

The logical relationship in this cross-validation process is straightforward: the highly accurate and precise ICP-MS serves as the benchmark against which the performance of the this compound chelation assay is evaluated.

LogicalRelationship ICPMS ICP-MS Measurement (Gold Standard) Accuracy Accuracy ICPMS->Accuracy Establishes Reference for Precision Precision ICPMS->Precision Establishes Reference for LOD Limit of Detection ICPMS->LOD Establishes Reference for Matrix_Effects Matrix Effects ICPMS->Matrix_Effects Establishes Reference for HBED_Assay This compound Chelation Assay (Method to be Validated) HBED_Assay->Accuracy Evaluated for HBED_Assay->Precision Evaluated for HBED_Assay->LOD Evaluated for HBED_Assay->Matrix_Effects Evaluated for

Caption: Logical diagram illustrating the validation of the this compound assay against ICP-MS.

References

HBED: Unrivaled Specificity for Iron (III) in a Crowded Divalent Metal Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of metal chelation, the specificity of a chelating agent is paramount. N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) has emerged as a powerful chelator with a remarkable preference for iron (III). This guide provides a comprehensive comparison of this compound's binding affinity for iron (III) against other biologically relevant divalent metals, supported by quantitative data and detailed experimental methodologies.

The exceptional affinity of this compound for ferric iron (Fe³⁺) is a cornerstone of its utility in various applications, from iron overload therapies to advanced imaging agents. Understanding the magnitude of this specificity is critical for predicting its behavior in complex biological systems where a host of other metal ions are present.

Quantitative Comparison of Metal-HBED Stability

The stability of a metal-chelator complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The data presented below, collated from peer-reviewed literature, unequivocally demonstrates the superior stability of the Fe(III)-HBED complex compared to its complexes with common divalent metals.

Metal IonIonic Radius (Å)Log K of Metal-HBED Complex
Fe(III) 0.65 ~39.7 [1]
Cu(II)0.7322.5[2]
Zn(II)0.7418.5
Ni(II)0.6917.2
Mn(II)0.8314.8

The Irving-Williams series predicts the relative stabilities of complexes of high-spin, divalent, transition metal ions, which generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The data for this compound is consistent with this trend.

Experimental Determination of Binding Affinity

The stability constants presented above are determined through rigorous experimental techniques. The following protocols provide an overview of the methodologies commonly employed to assess the binding affinity of chelating agents like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves the stepwise addition of a standardized base to a solution containing the chelating agent (ligand) and the metal ion of interest. The resulting changes in pH are monitored using a calibrated electrode system.

Experimental Workflow:

cluster_prep Solution Preparation cluster_titration Titration Setup cluster_measurement Measurement & Data Acquisition cluster_analysis Data Analysis sol_ligand Prepare Ligand Solution (this compound) titration_vessel Thermostatted Titration Vessel (Ligand + Metal + Acid) sol_ligand->titration_vessel sol_metal Prepare Metal Salt Solution (e.g., FeCl3, CuSO4) sol_metal->titration_vessel sol_acid Prepare Standardized Acid (e.g., HCl) sol_acid->titration_vessel sol_base Prepare Standardized Base (e.g., NaOH, CO2-free) buret Automated Buret (Standardized Base) sol_base->buret electrode Calibrated pH Electrode and Reference Electrode titration_vessel->electrode computer Computer with Titration Software electrode->computer buret->titration_vessel titrate Titrate with Base measure_ph Record pH after each addition titrate->measure_ph measure_ph->computer plot Plot pH vs. Volume of Base computer->plot model Fit Titration Curve using Equilibrium Modeling Software (e.g., HYPERQUAD) plot->model calculate Calculate Stability Constants (log K) model->calculate

Figure 1: Workflow for potentiometric titration.

Detailed Protocol:

  • Solution Preparation: All solutions are prepared using deionized, CO₂-free water. Stock solutions of this compound, the metal perchlorate or chloride salt, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) are prepared at known concentrations. An inert electrolyte (e.g., KCl or NaNO₃) is added to maintain a constant ionic strength.

  • Electrode Calibration: The glass electrode is calibrated with standard buffer solutions to read hydrogen ion concentration directly ([H⁺]) rather than activity.

  • Titration: A known volume of a solution containing this compound, the metal ion, and an excess of strong acid is placed in a thermostatted reaction vessel. The solution is then titrated with the standardized strong base. The electromotive force (e.m.f.) or pH is recorded after each addition of the titrant.

  • Data Analysis: The collected data (volume of base added vs. pH) is processed using specialized software. The software refines the protonation constants of the ligand and the stability constants of the metal-ligand species by minimizing the difference between the experimental and calculated pH values based on a defined equilibrium model.

UV-Vis Spectrophotometric Competition Assay

This method is particularly useful for determining the stability constants of very strong complexes, like Fe(III)-HBED. It involves a competition reaction where a weaker, colored metal-ligand complex is displaced by the stronger chelator (this compound).

Logical Relationship of Competitive Binding:

M_indicator Metal-Indicator Complex (Colored) M_this compound Metal-HBED Complex (More Stable, Colorless) M_indicator->M_this compound This compound Addition Indicator Free Indicator (Different Color) M_indicator->Indicator Displacement This compound This compound (Colorless) This compound->M_this compound

Figure 2: Competitive binding in a spectrophotometric assay.

Detailed Protocol:

  • Selection of a Competitor System: A metal-ligand pair that forms a colored complex with a known, lower stability constant than the expected Metal-HBED complex is chosen (e.g., Fe(III)-EDTA).

  • Spectrophotometric Measurement: A solution of the colored metal-indicator complex is prepared, and its absorbance at a specific wavelength is measured.

  • Competition Reaction: A known amount of this compound is added to the solution. This compound, being a stronger chelator, will displace the indicator ligand from the metal ion. This results in a change in the solution's absorbance.

  • Equilibrium Measurement: The reaction is allowed to reach equilibrium, and the final absorbance is measured.

  • Calculation: By knowing the initial concentrations of all species, the molar absorptivity of the colored complex, and the change in absorbance, the equilibrium concentrations of all species can be calculated. From these, the stability constant of the Metal-HBED complex can be determined.

The Structural Basis of this compound's Specificity for Iron (III)

This compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion. Its structure, featuring two phenolate, two amine, and two carboxylate groups, creates a coordination pocket that is almost perfectly pre-organized to encapsulate the Fe(III) ion. The hard phenolate oxygens are particularly well-suited for binding to the hard Lewis acid Fe(III), contributing significantly to the exceptional stability of the resulting complex. The size and charge of the Fe(III) ion are also optimal for fitting within the coordination sphere of this compound, further enhancing the binding affinity.

Conclusion

The quantitative data and experimental methodologies presented in this guide unequivocally demonstrate the remarkable specificity of this compound for iron (III) over other divalent metals. The log K value for the Fe(III)-HBED complex is orders of magnitude higher than those for divalent metal ions, indicating a profound thermodynamic preference. This high level of selectivity is a direct result of this compound's unique structural features, which create a near-perfect binding environment for the ferric ion. For researchers in drug development and related scientific fields, this pronounced specificity makes this compound an invaluable tool for applications requiring precise iron chelation in a complex biological milieu.

References

In Vivo Validation of HBED: A Comparative Guide to Therapeutic Iron Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) with other established iron chelators: deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX). The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent for iron overload disorders.

Performance Comparison of Iron Chelators

The following tables summarize the key in vivo performance parameters of this compound and its alternatives.

Efficacy in Animal Models of Iron Overload
ChelatorAnimal ModelRoute of AdministrationDosageOutcome on Iron ExcretionCitation
This compound Iron-loaded Cebus apella monkeysSubcutaneous75-324 µmol/kgNearly three times the net iron excretion compared to similar doses of DFO.[1]
Iron-loaded Cebus apella monkeysOral324 µmol/kgIneffective in increasing iron excretion.[1]
Black Rhinoceros (Diceros bicornis minor)Oral40 mg/kg for 10 daysIncreased urinary iron excretion.[2]
Horse (Equus caballus)Oral50 mg/kg for 8 daysIncreased urinary iron output.[3]
Deferoxamine (DFO) Iron-loaded Cebus apella monkeysSubcutaneous300 µmol/kgEffective in promoting iron excretion, but less so than this compound.[1]
Iron-loaded Cebus apella monkeysOral300 µmol/kgIneffective in increasing iron excretion.[1]
Deferasirox (DFX) β-thalassemia patientsOralNot specifiedMore effective in reducing serum ferritin levels compared to DFO.[4]
Deferiprone (DFP) Thalassemia major patientsOralNot specifiedMore effective than DFO in removing cardiac iron.[5]
Toxicological Profile
ChelatorAnimal ModelLD50 (Lethal Dose, 50%)Citation
This compound Not explicitly reported in the reviewed literature. Toxicity has been evaluated in rodents, primates, and dogs with no major adverse effects noted in some studies.Not Found[6][7]
Deferoxamine (DFO) Mouse250 mg/kg (Intravenous)[8]
Deferiprone (DFP) Rat2000-3000 mg/kg (Oral)[9]
Deferasirox (DFX) Rat500 mg/kg (Oral)[10]
Pharmacokinetic Parameters
ChelatorSpeciesRouteT½ (Half-life)Cmax (Peak Concentration)AUC (Area Under the Curve)Citation
This compound HorseOralNot detected in plasma up to 8 hours post-dosing.Not detectedNot detected[3]
Deferoxamine (DFO) RatIntravenous2.0 - 3.2 hoursDose-dependentDose-dependent[11]
Human (Thalassemia patients)Intravenous infusion3.05 ± 1.30 hoursNot applicable354 ± 131 µmol/L·hr[12]
Deferiprone (DFP) RatOral~0.8 - 0.9 hours (β-phase)Dose-dependentDose-dependent[13]
HumanOral1.9 hoursOccurs at ~1 hour (fasted) or ~2 hours (fed)Not specified[14]
Deferasirox (DFX) Ovariectomized rats with iron accumulationOralNot specifiedNot specifiedNot specified
HumanOralLong half-life, allowing for once-daily dosing.Not specifiedNot specified

Experimental Protocols

In Vivo Iron Overload Induction and Chelator Efficacy Assessment (Representative Protocol)

This protocol is a synthesized example based on common practices in the field and does not represent a specific cited study.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Acclimatization: Animals are acclimatized for at least one week prior to the study with free access to standard chow and water.

2. Iron Overload Induction:

  • Method: Intraperitoneal (i.p.) injections of iron dextran.

  • Dosage: A cumulative dose of 500 mg/kg of elemental iron is administered over a period of two weeks (e.g., 100 mg/kg injections five times a week).

  • Verification of Iron Overload: A subset of animals can be used to confirm iron overload by measuring serum ferritin, transferrin saturation, and liver iron content.

3. Experimental Groups:

  • Group 1: Iron-overloaded control (vehicle administration).

  • Group 2: Iron-overloaded + this compound.

  • Group 3: Iron-overloaded + Deferoxamine (positive control).

  • Group 4: Iron-overloaded + Deferiprone (positive control).

  • Group 5: Iron-overloaded + Deferasirox (positive control).

  • A non-iron-overloaded group can be included for baseline comparisons.

4. Chelator Administration:

  • Route: Oral gavage or subcutaneous injection, depending on the chelator's properties and the study's objectives.

  • Dosage: Doses are determined based on previous studies and are administered daily for a specified period (e.g., 2-4 weeks).

5. Sample Collection and Analysis:

  • Urine and Feces: 24-hour urine and feces are collected using metabolic cages at baseline and at the end of the treatment period to measure iron excretion.

  • Blood: Blood samples are collected periodically to determine serum iron, ferritin, and transferrin saturation.

  • Tissues: At the end of the study, animals are euthanized, and organs (liver, heart, spleen) are harvested for the determination of tissue iron concentration.

6. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different chelators on iron excretion and tissue iron levels.

Signaling Pathways and Mechanisms of Action

Iron chelation therapy primarily works by binding to excess iron, forming a complex that can be excreted from the body. This process reduces the labile iron pool, which is the catalytically active iron that can participate in the generation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage.

IronChelation_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_excretion Excretion Transferrin_Fe Transferrin-Fe NTBI Non-Transferrin Bound Iron (NTBI) DMT1 DMT1 NTBI->DMT1 DFO_ext Deferoxamine DFO_ext->NTBI Chelates Urine_Feces Urine / Feces DFO_ext->Urine_Feces Excretion TfR1 Transferrin Receptor 1 (TfR1) LIP Labile Iron Pool (LIP) TfR1->LIP DMT1->LIP Ferritin Ferritin LIP->Ferritin Storage Mitochondria Mitochondria LIP->Mitochondria Metabolism ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction FPN Ferroportin (FPN) LIP->FPN Export Ferritin->LIP Release Cell_Damage Cellular Damage ROS->Cell_Damage DFP_int Deferiprone DFP_int->LIP Chelates DFP_int->Urine_Feces Excretion DFX_int Deferasirox DFX_int->LIP Chelates Hepcidin Hepcidin DFX_int->Hepcidin Increases DFX_int->Urine_Feces Excretion HBED_int This compound HBED_int->LIP Chelates HBED_int->Urine_Feces Excretion Hepcidin->FPN Degrades Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo_poc Animal Model Efficacy cluster_tox Safety Assessment cluster_clinical Human Studies Phase1 Phase 1: Preclinical In Vitro Studies Phase2 Phase 2: In Vivo Proof-of-Concept Phase1->Phase2 Binding Iron Binding Affinity & Selectivity Phase1->Binding CellTox Cellular Toxicity Assays Phase1->CellTox Phase3 Phase 3: Toxicology and Safety Pharmacology Phase2->Phase3 IronOverload Induce Iron Overload in Animal Model Phase2->IronOverload Efficacy Assess Efficacy (Iron Excretion, Tissue Iron) Phase2->Efficacy PK Pharmacokinetic Profiling (ADME) Phase2->PK Phase4 Phase 4: Clinical Trials Phase3->Phase4 AcuteTox Acute Toxicity (LD50) Phase3->AcuteTox RepeatDose Repeated-Dose Toxicity Phase3->RepeatDose SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Phase3->SafetyPharm End End: Regulatory Approval Phase4->End PhaseI Phase I (Safety, PK in healthy volunteers) Phase4->PhaseI PhaseII Phase II (Efficacy and safety in patients) Phase4->PhaseII PhaseIII Phase III (Large-scale efficacy and safety) Phase4->PhaseIII

References

A Comparative Structural Analysis of Metal Complexes: HBED vs. Other Common Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characteristics of metal complexes formed with N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) and other widely used chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). Understanding the structural nuances of these complexes is critical for applications ranging from medicinal chemistry and drug delivery to environmental remediation and analytical sciences. This document summarizes key quantitative data, outlines detailed experimental protocols for structural analysis, and provides visual representations of fundamental concepts.

Introduction to Chelators and their Metal Complexes

Chelating agents are organic molecules that can form multiple coordinate bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate. The stability and structure of these metal complexes are paramount to their function. This compound, a hexadentate or potentially octadentate ligand, has garnered significant interest due to its high affinity for trivalent metal ions like iron(III) and gallium(III).[1] This guide will delve into the structural features of this compound-metal complexes and compare them with the well-established chelators EDTA and DTPA.

Structural Overview of Chelator-Metal Complexes

This compound (N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid)

This compound is a powerful chelating agent with two amino groups, two carboxylate groups, and two phenolic hydroxyl groups that can participate in metal coordination. This arrangement allows it to wrap around a metal ion, forming a highly stable complex. With trivalent metal ions like Fe(III), this compound typically acts as a hexadentate ligand, coordinating through the two nitrogen atoms, two carboxylate oxygens, and two phenolate oxygens.[2] The resulting complexes often exhibit a distorted octahedral geometry. A derivative, H4HBEDpa, has been shown to act as an octadentate chelator with larger metal ions.[1][3]

EDTA (Ethylenediaminetetraacetic acid)

EDTA is a versatile hexadentate chelator that binds to metal ions through its two nitrogen atoms and four carboxylate groups. EDTA complexes with most transition metals also adopt a distorted octahedral geometry.[4][5] The flexibility of its ethylenediamine backbone allows it to accommodate a wide range of metal ions.

DTPA (Diethylenetriaminepentaacetic acid)

DTPA is an octadentate chelating agent, possessing three nitrogen atoms and five carboxylate groups. It is particularly effective at chelating larger metal ions, including lanthanides and actinides, often resulting in coordination numbers greater than six.[4]

Comparative Quantitative Data

The stability and structure of metal-chelator complexes can be quantified through various parameters, including stability constants (log K), coordination numbers, and bond lengths.

Table 1: Stability Constants (log K) of Metal-Chelator Complexes

Metal IonThis compoundEDTADTPA
Fe(III)~39.625.128.6
Ga(III)~36.920.322.7
Cu(II)~26.318.821.4
Zn(II)~19.516.518.3
Ca(II)~7.510.710.9

Note: Stability constants can vary with experimental conditions (e.g., temperature, ionic strength). The values presented are representative.

Table 2: Typical Coordination Geometries and Bond Lengths

ChelatorMetal IonCoordination NumberTypical M-N Bond Length (Å)Typical M-O (carboxylate) Bond Length (Å)Typical M-O (phenolate) Bond Length (Å)
This compound Fe(III)6~2.1-2.2~2.0-2.1~1.9-2.0
EDTA Fe(III)6 (often 7 with a water molecule)~2.2-2.3~2.0-2.2N/A
DTPA Gd(III)8~2.5-2.7~2.3-2.5N/A

Visualizing the Chelation Process

G cluster_reactants Reactants Metal_Ion Metal Ion (Mⁿ⁺) Metal_Complex Metal-Chelator Complex ([ML]ⁿ⁺) Metal_Ion->Metal_Complex Coordination Bonds Chelator Chelator (L) Chelator->Metal_Complex Donation of Electron Pairs

Experimental Protocols for Structural Analysis

A variety of analytical techniques are employed to elucidate the structure of metal-chelator complexes. Below are detailed methodologies for key experiments.

1. Single-Crystal X-ray Crystallography

This technique provides the most definitive structural information, including bond lengths, bond angles, and coordination geometry in the solid state.

  • Crystal Growth:

    • Synthesize the metal-chelator complex by reacting the chelating agent with a metal salt in an appropriate solvent.

    • Purify the complex, for example, by recrystallization.

    • Grow single crystals suitable for X-ray diffraction. This is often achieved through slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion techniques. Crystals should be well-formed and typically at least 0.1 mm in each dimension.[6]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Irradiate the crystal with a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (reflections) on a detector.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the intensities and positions of the reflections.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data to obtain the final crystal structure.

2. UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is used to study the electronic transitions in the metal complex, providing information about the coordination environment and the formation of the complex in solution.

  • Sample Preparation:

    • Prepare a stock solution of the metal salt and the chelator of known concentrations.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelator (or vice versa, for a Job's plot).

    • Prepare a "blank" solution containing all components except the metal complex.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using the blank solution.

    • Measure the absorbance of each solution over a specific wavelength range (e.g., 200-800 nm).[7]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the metal complex.

    • Plot absorbance at λmax versus the molar ratio of ligand to metal to determine the stoichiometry of the complex.

    • Use the data to calculate the formation constant of the complex.

3. Potentiometric Titration

This method is employed to determine the stability constants of metal-chelator complexes by measuring the change in potential (related to pH) upon addition of a titrant.

  • Experimental Setup:

    • A thermostated reaction vessel containing a solution of the chelator and a metal salt.

    • A calibrated pH electrode and a reference electrode immersed in the solution.

    • A burette containing a standardized solution of a strong base (e.g., NaOH).

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise volumes of the titrant to the solution.

    • Record the pH after each addition, allowing the system to reach equilibrium.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Analyze the titration curve using appropriate software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of diamagnetic metal complexes in solution.

  • Sample Preparation:

    • Dissolve the diamagnetic metal-chelator complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

  • Data Analysis:

    • Assign the NMR signals to the specific nuclei in the complex.

    • Analyze the chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY experiments) to determine the solution-state structure and conformation of the complex.

5. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is specifically used to study paramagnetic species, such as complexes of Cu(II), Fe(III), and Mn(II). It provides information about the electronic structure and the coordination environment of the metal ion.

  • Sample Preparation:

    • Prepare a solution or a frozen solution of the paramagnetic metal-chelator complex.

  • Data Acquisition:

    • Place the sample in the EPR spectrometer's resonant cavity.

    • Apply a static magnetic field and irradiate the sample with microwaves.

    • Record the microwave absorption as a function of the magnetic field strength.[8]

  • Data Analysis:

    • Analyze the EPR spectrum to determine the g-values and hyperfine coupling constants.

    • These parameters provide insights into the oxidation state, spin state, and the nature of the atoms coordinated to the paramagnetic metal center.

Experimental Workflow for Structural Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesize Metal Complex purification Purify Complex synthesis->purification xray X-ray Crystallography (Solid State) purification->xray Crystal Growth uv_vis UV-Vis Spectroscopy (Solution) purification->uv_vis potentiometry Potentiometric Titration (Solution) purification->potentiometry nmr NMR Spectroscopy (Diamagnetic, Solution) purification->nmr epr EPR Spectroscopy (Paramagnetic, Solution) purification->epr bond_lengths Bond Lengths & Angles xray->bond_lengths coordination_geometry Coordination Geometry xray->coordination_geometry stability_constants Stability Constants uv_vis->stability_constants potentiometry->stability_constants solution_structure Solution Structure nmr->solution_structure electronic_structure Electronic Structure epr->electronic_structure

Conclusion

The structural analysis of metal-chelator complexes is a multifaceted endeavor that relies on a combination of experimental techniques. This compound distinguishes itself with its exceptionally high stability constants for trivalent metal ions like Fe(III), a consequence of its pre-organized structure that minimizes the entropic penalty of chelation. While EDTA and DTPA are workhorse chelators with broad applicability, the specific structural features of this compound complexes make them particularly promising for applications where high stability and specific coordination geometries are required. The choice of the most suitable chelator ultimately depends on the specific metal ion and the intended application, and a thorough structural characterization is essential for rational design and development.

References

Safety Operating Guide

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Laboratory Professionals

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a chelating agent utilized in various research and development applications.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The compound may cause skin and serious eye irritation.[3] Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][4] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed and approved waste disposal facility.[4] Do not dispose of this chemical into drains or the environment.[4]

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

    • Keep the container tightly closed.[4]

  • Handling Spills:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

    • Wear appropriate PPE before attempting to clean the spill.[4]

    • Use an inert absorbent material, such as sand or earth, to soak up the spilled chemical.[4]

    • Collect the absorbed material and place it into a suitable, closed container for disposal.[4]

  • Final Disposal:

    • Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.

    • Ensure that the waste is properly packaged and labeled according to all local, state, and federal regulations.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.

PropertyValue
Molecular Formula C₂₀H₂₄N₂O₆
Molecular Weight 388.4 g/mol
Physical State Solid (Crystal - Powder)[3]
Color White to Off-white[3][5]
Melting Point 288°C (decomposes)[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid.

HBED_Disposal_Workflow start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Procedure: 1. Evacuate & Ventilate 2. Wear full PPE 3. Absorb with inert material 4. Collect in sealed container is_spill->spill_procedure Yes routine_disposal Routine Waste Collection is_spill->routine_disposal No storage Store in a designated, labeled, and sealed container in a cool, dry, well-ventilated area. spill_procedure->storage routine_disposal->storage transport Arrange for collection by a licensed hazardous waste disposal company. storage->transport end_point End: Proper Disposal at Approved Facility transport->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chelating agent that requires careful handling to avoid irritation and other potential health effects.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes the mandatory personal protective equipment to be used when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety goggles or glasses, face shieldMust meet OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[2][3][4][5]
Skin and Body Protection Lab coat, chemical-resistant apron, full-body suitWear a lab coat for all procedures. A chemical-resistant apron or coveralls should be used when handling larger quantities or during activities with a high splash potential.[1][5][6]
Hand Protection Chemical-resistant glovesUse gloves made of nitrile, neoprene, or other resistant materials.[1] Always inspect gloves before use and change them frequently.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if dust is generated or if working in a poorly ventilated area. The type of respirator and filter will depend on the exposure concentration.[2][4]

Operational Procedures: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Decontamination Receipt 1. Chemical Receipt Inspect 2. Inspect Container Receipt->Inspect Store 3. Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE 4. Don Appropriate PPE Store->DonPPE Weighing 5. Weigh in a Fume Hood or Vented Enclosure DonPPE->Weighing Preparation 6. Prepare Solution in a Fume Hood Weighing->Preparation Experiment 7. Conduct Experiment Preparation->Experiment Waste 8. Segregate and Label Waste Experiment->Waste Decontaminate 10. Decontaminate Work Area and Equipment Experiment->Decontaminate Dispose 9. Dispose of Waste According to Regulations Waste->Dispose RemovePPE 11. Remove and Dispose/Clean PPE Decontaminate->RemovePPE

Workflow for Safe Handling of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid.

Step-by-Step Handling and Disposal Plan

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

2. Handling and Use:

  • Always work in a well-ventilated area, preferably in a chemical fume hood. [2]

  • Before handling, put on all required personal protective equipment as detailed in the table above.

  • When weighing the solid, minimize dust generation.[3] Use a scoop or other appropriate tool.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

4. Spill and Leak Procedures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection.

  • For small spills of solid material, carefully sweep it up and place it into a suitable, closed container for disposal. Avoid generating dust.[3]

  • For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.

  • Do not let the chemical enter drains or waterways.

5. Disposal Plan:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the chemical and its container at an approved waste disposal plant.[2] Do not dispose of it with normal laboratory trash.

By following these guidelines, you can ensure a safe working environment when handling N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HBED
Reactant of Route 2
Reactant of Route 2
HBED

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.